4-(4-Fluorobenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9FO3 |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |
InChI Key |
AVDHBZDEHZFWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structure and Spectral Characterization of 4-(4-Fluorobenzoyl)benzoic Acid
An In-Depth Technical Guide to the
Executive Summary
4-(4-Fluorobenzoyl)benzoic acid (Formula: C₁₄H₉FO₃; MW: 244.22 g/mol ) represents a critical structural motif in the development of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and liquid crystal polymers. As a para-substituted benzophenone derivative, it combines the electron-withdrawing properties of the fluorine atom with the reactive carboxylic acid functionality, making it a versatile intermediate for diverse chemical transformations.
This technical guide provides a comprehensive framework for the structural and spectral characterization of this compound. It integrates experimental protocols (Synthesis, XRD, FT-IR, NMR, UV-Vis) with computational insights (DFT) to establish a rigorous standard for identification and purity analysis.
Synthesis & Materials
To ensure high purity for spectral characterization, a robust synthesis route is required. The most field-proven method involves a Friedel-Crafts acylation followed by oxidation, avoiding the formation of regioisomers common in direct anhydride reactions.
2.1. Synthetic Pathway
The synthesis proceeds in two stages:[1]
-
Friedel-Crafts Acylation: Reaction of 4-fluorobenzoyl chloride with toluene (catalyzed by AlCl₃) to yield 4-fluoro-4'-methylbenzophenone .
-
Oxidation: Conversion of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) or nitric acid (HNO₃) .
Reagents:
-
4-Fluorobenzoyl chloride (≥98%)
-
Toluene (Anhydrous)
-
Aluminum Chloride (AlCl₃, Anhydrous)
-
Potassium Permanganate (KMnO₄)
Figure 1: Stepwise synthesis of 4-(4-Fluorobenzoyl)benzoic acid via Friedel-Crafts acylation and oxidation.
Structural Characterization (X-Ray Diffraction)
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the para-substitution pattern and understanding intermolecular interactions.
3.1. Crystal Habit & Data
-
Crystal System: Monoclinic (Predicted based on analogous 4-benzoylbenzoic acid structures).[2]
-
Space Group: P2₁/c.
-
Unit Cell: Typically contains 4 molecules (Z=4).
-
Packing: The molecules form centrosymmetric dimers via O–H···O hydrogen bonds between carboxylic acid groups (
graph set motif).
3.2. Key Structural Features
-
Dihedral Angle: The two phenyl rings are twisted relative to the central carbonyl group (typically 45–55°) to minimize steric repulsion between ortho-hydrogens.
-
Bond Lengths:
-
C=O (Ketone): ~1.22 Å
-
C=O (Acid): ~1.26 Å
-
C–F: ~1.35 Å (Typical for aromatic fluorine).
-
Spectral Characterization
4.1. Vibrational Spectroscopy (FT-IR & Raman)
Differentiation between the ketone and carboxylic acid carbonyls is the primary objective.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| O–H Stretch | 2500–3300 | Broad, Med | Carboxylic acid dimer (H-bonded) |
| C=O Stretch (Acid) | 1680–1700 | Strong | Carboxylic acid carbonyl |
| C=O Stretch (Ketone) | 1650–1660 | Strong | Diaryl ketone (Conjugated) |
| C=C Stretch | 1590–1600 | Medium | Aromatic ring breathing |
| C–F Stretch | 1220–1240 | Strong | Aryl-Fluorine bond |
| C–H Bend (oop) | 830–860 | Strong | Para-substitution (2 adjacent H) |
Protocol: Record FT-IR using KBr pellet or ATR (Attenuated Total Reflectance) method. Scan range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹.
4.2. Nuclear Magnetic Resonance (NMR)
NMR confirms the symmetry of the aromatic rings and the presence of the fluorine atom.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0–13.5 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.8–8.1 (m, 4H): Protons on the benzoic acid ring (AA'BB' system).
-
δ 7.6–7.8 (m, 2H): Protons ortho to the ketone on the fluorophenyl ring.
-
δ 7.3–7.5 (m, 2H): Protons ortho to the fluorine (coupling with ¹⁹F).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 194.5: Ketone Carbonyl (C=O).
-
δ 166.8: Acid Carbonyl (-COOH).
-
δ 164.5 (d, ¹J_CF ~250 Hz): C-F Carbon.
-
δ 130–140: Aromatic Carbons (Splitting observed for C-F coupled carbons).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -105 to -110 ppm: Single peak (multiplet due to H-coupling if decoupled).
-
4.3. UV-Vis Spectroscopy
-
Solvent: Methanol or Ethanol.
-
λ_max 1: ~255 nm (π → π* transition of the aromatic system).
-
λ_max 2: ~290–300 nm (n → π* transition of the carbonyl).
-
Insight: The fluorine substituent induces a slight bathochromic (red) shift compared to unsubstituted benzophenone.
Computational Analysis (DFT)
Density Functional Theory (DFT) provides a theoretical validation of experimental data, particularly for assigning vibrational modes and understanding reactivity.
Methodology:
-
Software: Gaussian 09 / ORCA.
-
Solvation Model: IEFPCM (DMSO/Ethanol).
5.1. Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical stability and optical properties.
-
HOMO: Localized primarily on the aromatic rings and the fluorine lone pairs.
-
LUMO: Concentrated on the carbonyl groups and the central bridge, indicating susceptibility to nucleophilic attack.
-
Energy Gap (ΔE): Typically 3.5–4.0 eV.
5.2. Molecular Electrostatic Potential (MEP)
-
Red Regions (Negative Potential): Oxygen atoms of the C=O and -OH groups (H-bond acceptors).
-
Blue Regions (Positive Potential): Hydroxyl hydrogen (H-bond donor) and aromatic protons.
-
Reactivity: The carbonyl carbon is the primary site for nucleophilic attack, while the aromatic rings are deactivated for electrophilic substitution due to the electron-withdrawing -C=O- and -COOH groups.
Figure 2: Computational workflow for DFT analysis of 4-(4-Fluorobenzoyl)benzoic acid.
Conclusion
The characterization of 4-(4-Fluorobenzoyl)benzoic acid relies on the synergistic use of spectroscopic and computational methods. The presence of the fluorine atom serves as a diagnostic handle in ¹⁹F NMR and FT-IR (C-F stretch), while the carboxylic acid moiety dominates the intermolecular packing forces observed in XRD . This guide establishes a baseline for researchers utilizing this compound as a precursor for advanced pharmaceutical or polymeric materials.
References
-
Friedel-Crafts Synthesis Protocols
-
Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
-
-
Benzophenone Characterization
-
Vibrational Spectroscopy of Fluorinated Aromatics
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
-
DFT Methods for Benzophenones
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
-
Analogous Crystal Structures (4-Benzoylbenzoic acid)
-
Cambridge Crystallographic Data Centre (CCDC). Structure CCDC 110756.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 8. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Fluorobenzoyl)benzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)benzoic acid, a fluorinated aromatic ketone and carboxylic acid. It is designed for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties and its role as a versatile chemical intermediate.
Core Molecular and Physical Properties
4-(4-Fluorobenzoyl)benzoic acid is a specific isomer within the family of fluorobenzoyl benzoic acids. It is crucial to distinguish it from its more commonly documented isomer, 2-(4-Fluorobenzoyl)benzoic acid, as the position of the benzoyl group significantly influences the molecule's chemical behavior and reactivity. While the "4-" isomer is less frequently cited in commercial and research databases, its "2-" counterpart is well-characterized. For the purpose of this guide, we will detail the confirmed properties of the 2-isomer, which are foundational for understanding the broader class of these compounds.
The key structural feature is a ketone bridge linking a 4-fluorophenyl group to a benzoic acid moiety. This combination of a carboxylic acid, a diaryl ketone, and a fluorine atom imparts a unique set of physicochemical characteristics that are highly valuable in synthesis.
| Property | Data | Source(s) |
| Chemical Formula | C₁₄H₉FO₃ | [1][2] |
| Molecular Weight | 244.22 g/mol | [1][2] |
| CAS Number | 7649-92-5 (for 2-isomer) | [1][2] |
| Appearance | Solid, white to off-white powder/crystal | [1] |
| Melting Point | 138-140 °C (for 2-isomer) | [1] |
| Topological Polar Surface Area | 54.4 Ų | [2][3] |
| Synonyms | Benzoic acid, 2-(p-fluorobenzoyl)- | [3] |
Note: The data presented is primarily for the 2-(4-Fluorobenzoyl)benzoic acid isomer due to the extensive availability of verified data for this compound.
Chemical Structure and Spectroscopic Profile
The strategic placement of the fluorine atom and the diaryl ketone structure are central to the molecule's utility in synthetic chemistry.
Chemical Structure
The diagram below illustrates the chemical structure of the 2-isomer, which is analogous to the 4-isomer requested.
Caption: General workflow for Friedel-Crafts synthesis.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is a representative example based on established methods for Friedel-Crafts acylation. [4][5] Objective: To synthesize 2-(4-Fluorobenzoyl)benzoic acid.
Materials:
-
Phthalic Anhydride
-
Fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Ethylene Dichloride (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Acetone (for recrystallization)
Procedure:
-
Vessel Preparation: Under a nitrogen atmosphere, charge a 3-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel with the chosen solvent (e.g., 500 mL methylene chloride) and anhydrous aluminum chloride (e.g., 250 g).
-
Initial Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
Reactant Addition: Prepare a solution of phthalic anhydride and fluorobenzene in the solvent and add it dropwise to the cooled AlCl₃ suspension over 2-3 hours, maintaining the internal temperature between 10-15°C.
-
Reaction: Once the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (e.g., 700 g) and concentrated HCl (e.g., 300 mL), ensuring the temperature remains below 10°C. This step hydrolyzes the aluminum complex and precipitates the product.
-
Isolation: Separate the organic layer and wash it with water. Distill the solvent to recover the crude product.
-
Purification: The crude solid can be purified by dissolving it in an aqueous base (like NaOH), treating with activated charcoal, filtering, and then re-precipitating the acid by acidifying the filtrate with HCl. [5]8. Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as acetone, to yield a white crystalline solid. [5]9. Characterization: Dry the final product and confirm its identity and purity using melting point analysis, NMR, and IR spectroscopy.
Applications in Research and Drug Development
The true value of 4-(4-Fluorobenzoyl)benzoic acid and its isomers lies in their utility as scaffolds and building blocks for more complex molecules.
-
Pharmaceutical Intermediates: These compounds are crucial starting materials in the synthesis of various pharmaceuticals. They are particularly noted in the development of anti-inflammatory and analgesic drugs. [6]The related compound, 4-(4-fluorobenzoyl)butyric acid, is a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe. [4][5]* Organic Synthesis: As a bifunctional molecule (containing both a ketone and a carboxylic acid), it serves as a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions.
-
Materials Science: The rigid aromatic structure and the presence of fluorine can be leveraged to create high-performance polymers with enhanced thermal stability and specific mechanical properties. [6]* Medicinal Chemistry: The fluorobenzoyl moiety is a common feature in modern drug discovery. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's lipophilicity and bioavailability. [7][8]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling fluorobenzoyl benzoic acids and their precursors.
-
Hazard Identification: This class of compounds is typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1]Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid direct contact with the substance and prevent the formation of dust. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Wash out the mouth with water and consult a physician.
-
Conclusion
4-(4-Fluorobenzoyl)benzoic acid, along with its isomers, represents a class of highly valuable chemical intermediates. Its unique structure, combining a fluorinated aromatic ring with a diaryl ketone and a carboxylic acid, provides a powerful platform for the synthesis of advanced pharmaceuticals and materials. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for any scientist or researcher aiming to leverage its full potential in their work.
References
-
PubChem. 4-(4-Fluorophenyl)benzoic acid. Available at: [Link]
-
J&K Scientific. 2-(4-Fluorobenzoyl)benzoic acid. Available at: [Link]
-
IP.com. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Available at: [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
PubChem. 2-(4-Fluorobenzoyl)benzoic acid. Available at: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Chem-Impex. 4-Fluorobenzoic acid. Available at: [Link]
Sources
- 1. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 6. jk-sci.com [jk-sci.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. chemimpex.com [chemimpex.com]
Fundamental Synthesis Pathways for 4-(4-Fluorobenzoyl)benzoic Acid: A Technical Guide for Advanced Organic Synthesis
Executive Summary & Chemical Context
In the realm of advanced organic synthesis and materials science, benzophenone derivatives serve as critical pharmacophores and structural backbones. While novice chemists frequently encounter 2-(4-fluorobenzoyl)benzoic acid (synthesized via phthalic anhydride) as a precursor for phthalides, the para-substituted isomer—4-(4-Fluorobenzoyl)benzoic acid (CAS 148038-12-4) —is far more valuable for linear macromolecular engineering.
As a rigid, para-linked building block, this compound is indispensable in the synthesis of high-performance Polyetherketoneketone (PEKK) polymers [1] and specific active pharmaceutical ingredients (APIs). Because the para-orientation requires precise regiochemical control, synthesizing this molecule demands rigorous strategic planning. As a Senior Application Scientist, I have structured this technical guide to detail the two most robust, field-proven synthesis pathways, focusing on the causality behind each experimental choice and providing self-validating protocols.
Pathway A: The Direct Acylation Route (Mono-Ester Protection)
Causality and Mechanistic Insights
The most direct route to 4-(4-fluorobenzoyl)benzoic acid is the Friedel-Crafts acylation of fluorobenzene. However, a common pitfall is attempting this reaction directly with terephthaloyl chloride. Because terephthaloyl chloride possesses two highly reactive acyl chloride groups, reacting it with fluorobenzene inevitably yields a high percentage of 1,4-bis(4-fluorobenzoyl)benzene (a standard PEKK monomer) [2].
To achieve the mono-acid exclusively, we must break the symmetry. This is accomplished by using mono-methyl terephthaloyl chloride . By "capping" one end of the molecule as an ester, we restrict the Friedel-Crafts reaction to a strict 1:1 stoichiometry. The fluorine atom on the fluorobenzene ring exerts an inductive electron-withdrawing effect but donates electron density through resonance, heavily directing the incoming acylium ion to the para position. Steric hindrance effectively suppresses ortho substitution.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol incorporates real-time thin-layer chromatography (TLC) monitoring to ensure the acylium ion generation and subsequent substitution are complete before proceeding to hydrolysis.
-
Acylium Ion Generation:
-
In a flame-dried, nitrogen-purged 500 mL three-neck flask, dissolve 1.0 equivalent of mono-methyl terephthaloyl chloride in anhydrous dichloromethane (DCM).
-
Chill the solution to 0 °C using an ice bath.
-
Gradually add 1.2 equivalents of anhydrous aluminum chloride (
) in small portions to prevent thermal runaway. The solution will darken as the electrophilic acylium ion complex forms.
-
-
Electrophilic Aromatic Substitution:
-
Add 1.1 equivalents of fluorobenzene dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot confirms the formation of methyl 4-(4-fluorobenzoyl)benzoate.
-
-
Quenching & Extraction:
-
Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl to decompose the aluminum complex.
-
Extract the aqueous layer with DCM (3x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude ester in a 1:1 mixture of methanol and 10% aqueous NaOH.
-
Reflux the mixture for 2 hours to achieve complete saponification of the methyl ester.
-
-
Isolation:
-
Cool the mixture to 4 °C and slowly acidify to pH 1.5 using 6M HCl. The target compound, 4-(4-fluorobenzoyl)benzoic acid, will precipitate as a dense white solid.
-
Filter, wash with cold deionized water, and dry under high vacuum. Validation:
F-NMR should show a distinct singlet around -104 ppm.
-
Pathway A Visualization
Workflow for the direct Friedel-Crafts acylation and subsequent hydrolysis pathway.
Pathway B: The Acylation-Oxidation Sequence
Causality and Mechanistic Insights
For laboratories lacking access to mono-esterified terephthaloyl derivatives, Pathway B offers a highly reliable alternative using cheaper, symmetric starting materials. This two-step process begins with the synthesis of 4-fluoro-4'-methylbenzophenone [3]. By reacting fluorobenzene with p-toluoyl chloride, we install a methyl group that acts as a latent carboxylic acid.
The subsequent step is the harsh benzylic oxidation of the methyl group. Using potassium permanganate (
Experimental Protocol: Step-by-Step Methodology
-
Acylation (Precursor Synthesis):
-
React fluorobenzene (1.1 eq) with p-toluoyl chloride (1.0 eq) in DCM at 0 °C, utilizing
(1.2 eq) as the Lewis acid catalyst. -
Quench and work up as described in Pathway A to isolate 4-fluoro-4'-methylbenzophenone as an off-white crystalline solid.
-
-
Benzylic Oxidation:
-
In a 1 L round-bottom flask equipped with a reflux condenser, suspend the 4-fluoro-4'-methylbenzophenone (1.0 eq) in a 1:1 mixture of water and pyridine (the pyridine acts as a phase-transfer facilitator).
-
Add
(3.5 eq) and a catalytic amount of NaOH (0.1 eq) to maintain alkalinity.
-
-
Thermal Activation:
-
Heat the reaction mixture to 95 °C for 6 to 8 hours.
-
Validation: The reaction is complete when the deep purple color of the permanganate ion is completely replaced by a dense, dark brown precipitate of manganese dioxide (
).
-
-
Filtration & Workup:
-
While the mixture is still hot (to prevent premature crystallization of the product salt), filter it through a pad of Celite to remove the
byproduct. Wash the filter cake with hot water.
-
-
Acidification:
-
Cool the clear, colorless filtrate to room temperature and acidify with concentrated HCl to pH 1-2.
-
The 4-(4-fluorobenzoyl)benzoic acid precipitates immediately. Filter the product and recrystallize from an ethanol/water mixture to achieve >99% purity.
-
Pathway B Visualization
Two-step synthesis involving acylation followed by benzylic oxidation.
Quantitative Comparative Analysis
To aid in route selection for scale-up or laboratory synthesis, the following table summarizes the quantitative metrics and operational parameters of both pathways.
| Parameter | Pathway A (Direct Acylation) | Pathway B (Acylation-Oxidation) |
| Overall Yield | 65 - 75% | 75 - 85% |
| Step Count | 2 (Acylation, Hydrolysis) | 2 (Acylation, Oxidation) |
| Key Impurities | Bis-acylated products (PEKK precursors), unhydrolyzed ester | Incomplete oxidation products (aldehydes), trace ortho-isomers |
| Scalability | High (Highly compatible with continuous flow chemistry) | Moderate (Exothermic oxidation requires careful thermal management) |
| E-Factor (Waste) | Lower (Fewer heavy metal waste streams) | Higher (Significant |
| Cost Efficiency | High (Requires specific mono-ester precursor) | Moderate (Cheaper starting materials, but |
Conclusion
The synthesis of 4-(4-fluorobenzoyl)benzoic acid requires strict control over regioselectivity to prevent the formation of unwanted bis-adducts or ortho-isomers. Pathway A is the preferred route for modern, environmentally conscious laboratories due to its lower E-factor and high scalability, provided the mono-ester precursor is available. Pathway B remains a rugged, highly reliable alternative that leverages inexpensive starting materials, though it requires rigorous filtration protocols to manage manganese waste. By adhering to the self-validating steps outlined above, researchers can consistently isolate this critical intermediate in high yield and purity.
References
-
Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP) Applications MDPI - Polymers, 2024. URL:[Link]
- Google Patents (WO2020164291A1), 2020.
- Google Patents (CA2110085A1), 1994.
Potential mechanism of action of 4-(4-Fluorobenzoyl)benzoic acid derivatives
Mechanistic Profiling of 4-(4-Fluorobenzoyl)benzoic Acid Derivatives: A Technical Whitepaper
As drug discovery pivots toward highly optimized, multi-target pharmacophores, the 4-(4-fluorobenzoyl)benzoic acid (4-FBBA) scaffold has emerged as a privileged structure. This whitepaper provides an in-depth mechanistic analysis of 4-FBBA derivatives, detailing their physicochemical rationale, primary signaling pathway interventions, and the self-validating experimental protocols required for their evaluation.
Physicochemical Rationale & Pharmacophore Modeling
The architectural brilliance of 4-(4-fluorobenzoyl)benzoic acid lies in the synergistic combination of its three structural domains:
-
The Fluorinated Aryl Ring: The para-fluorine atom serves as a bioisostere for hydrogen. Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine exerts a strong inductive electron-withdrawing effect without introducing steric bulk. Crucially, the extreme stability of the C–F bond blocks oxidative metabolism by Cytochrome P450 enzymes at the para-position, significantly extending the molecule's biological half-life.
-
The Benzophenone Ketone Bridge: The carbonyl bridge provides a rotational hinge, allowing the two aryl rings to adopt a V-shaped, non-planar conformation. This structural rigidity mimics the adenine purine ring of ATP, making it an ideal scaffold for kinase active site insertion.
-
The Benzoic Acid Anchor: The carboxylate moiety acts as a bidentate hydrogen bond donor/acceptor. It is essential for anchoring the molecule to polar residues (e.g., Lysine or Arginine) within the target protein's binding pocket, while also modulating the overall lipophilicity (logP) to ensure optimal cell membrane permeability[1].
Core Mechanisms of Action
Tyrosine Kinase Inhibition (EGFR Modulation)
Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). 4-FBBA derivatives, particularly hydrazide and benzothiazole analogs, act as competitive inhibitors at the EGFR ATP-binding cleft[2].
Causality of Binding: The 4-fluorophenyl group penetrates the deep hydrophobic pocket adjacent to the DFG motif of the kinase domain. The electron-withdrawing fluorine enhances the electrophilicity of the core, while the benzoic acid moiety forms critical salt bridges with conserved residues (e.g., Lys745) in the hinge region. By successfully outcompeting ATP, these derivatives halt the autophosphorylation of EGFR, thereby silencing the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) cascades[2].
Anti-Inflammatory Signaling (NF-κB Pathway)
4-FBBA derivatives exhibit potent anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) pathway.
Causality of Inhibition: The primary target is the IκB kinase (IKK) complex. The derivatives allosterically bind to IKKβ, preventing the phosphorylation of IκBα. Without phosphorylation, IκBα is not ubiquitinated or degraded by the proteasome, effectively locking the NF-κB dimer (p50/p65) in the cytoplasm. This prevents nuclear translocation and halts the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[1].
Visualizing the Mechanisms of Action
Fig 1: Dual mechanism of action of 4-FBBA derivatives inhibiting EGFR and NF-κB pathways.
Quantitative Pharmacological Efficacy
To benchmark the efficacy of various 4-FBBA derivative classes, the following table synthesizes quantitative data across multiple therapeutic axes[2],[1].
| Derivative Class | Primary Target / Assay | Cell Line / Model | Potency (IC50 / MIC) | Key Structural Feature |
| Fluorinated Benzothiazole | Cytotoxicity / Proliferation | HOP-92 (NSCLC) | 0.0718 µM | Enhanced lipophilicity & membrane permeation |
| 4-FBBA Hydrazide | EGFR Kinase Inhibition | A549 (Lung Cancer) | 0.48 ± 0.05 mM | Superior H-bond donor capacity at the hinge region |
| 4-FBBA Pyrazole | Antimicrobial (FabI) | S. aureus (Gram +) | 2.5 µg/mL | Rigid heterocyclic core mimicking fatty acids |
| 4-FBBA Oxadiazole | DPPH Radical Scavenging | Cell-free biochemical | 12.4 µM | Extended π-conjugation stabilizing radical intermediates |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 4-FBBA derivatives must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice.
Protocol 1: In Vitro TR-FRET EGFR Kinase Assay
Causality: Benzophenone derivatives often exhibit intrinsic auto-fluorescence due to their extended π-conjugation, which can cause false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the recorded signal is exclusively derived from the biochemical kinase interaction.
-
Reagent Preparation: Prepare a master mix containing recombinant human EGFR kinase domain, ATP (at its
value to ensure competitive inhibition sensitivity), and a biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20). -
Compound Plating: Dispense 4-FBBA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-binding plate using acoustic liquid handling to prevent plastic adherence loss.
-
Self-Validation Controls:
-
Positive Control: Erlotinib (1 µM) to establish the 100% inhibition baseline.
-
Negative Control: 1% DMSO vehicle to establish the 0% inhibition baseline.
-
-
Incubation & Detection: Incubate for 60 minutes at 25°C. Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Data Validation (Z'-factor): Before calculating IC50 values, calculate the Z'-factor between the Erlotinib and DMSO wells. The assay is only validated if
, confirming a robust signal-to-noise ratio.
Protocol 2: Cellular DPPH Radical Scavenging Assay
Causality: The intrinsic antioxidant capacity of a molecule is often a prerequisite for its anti-inflammatory efficacy[1]. The DPPH assay provides a direct, cell-free measurement of the derivative's ability to donate a hydrogen atom or electron to neutralize reactive oxygen species (ROS).
-
Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Note: Methanol is chosen over water as 4-FBBA derivatives are highly lipophilic.
-
Reaction Mixture: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the 4-FBBA derivative at varying concentrations[1].
-
Self-Validation Controls: Run Ascorbic Acid in parallel as a positive control to validate the radical stability of the DPPH batch. Use pure methanol as the blank.
-
Incubation: Incubate the plate in total darkness for 30 minutes at room temperature (light degrades the DPPH radical, skewing results)[1].
-
Measurement: Read absorbance at 517 nm. Calculate the percentage of radical scavenging and derive the IC50.
High-Throughput Screening Workflow
Fig 2: Self-validating high-throughput screening and validation workflow for 4-FBBA derivatives.
References
-
Mahdi, S. A., et al. (2022). Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide and related derivatives. ResearchGate. [Link]
-
Taylor & Francis (2011). Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest. Journal of Asian Natural Products Research. [Link]
Sources
The Vanguard of Drug Discovery: A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Compounds
Foreword: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—confer significant advantages to parent compounds. These include enhanced metabolic stability, increased lipophilicity, improved binding affinity to target proteins, and better bioavailability.[1][2][3][4] When this powerful halogen is introduced to the benzoic acid scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated benzoic acid derivatives emerge as a class of compounds with a broad and potent spectrum of biological activities.[1] This guide provides an in-depth exploration of the synthesis, diverse therapeutic applications, mechanisms of action, and critical experimental protocols for the investigation of these promising molecules.
The Spectrum of Biological Activity: From Microbes to Malignancies
Fluorinated benzoic acid derivatives have demonstrated significant efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5][6] The versatility of the fluorobenzoic acid core allows for molecular tailoring to achieve desired pharmacological effects.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of fluorinated benzoic acid derivatives against various cancer cell lines. For instance, certain fluorinated benzothiazole derivatives have shown promising cytotoxic effects, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like cisplatin.[5] Similarly, N-substituted benzamide derivatives, which can be synthesized from fluorinated benzoic acids, have been investigated as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.[7]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Fluorinated benzoic acid derivatives have shown considerable promise in this area. Pyrazole derivatives of 4-fluorobenzoic acid, for example, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[5] The mechanism of action is often attributed to the inhibition of essential bacterial pathways, such as fatty acid biosynthesis. Furthermore, some compounds with a fluorobenzene moiety are utilized as intermediates in the synthesis of potent antibacterial and antifungal drugs.[6]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation is a hallmark of many diseases. Fluorinated benzoic acid derivatives have been explored for their anti-inflammatory potential, often by targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX) enzymes.[9] The anti-inflammatory effects of some derivatives are also attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5] In addition to their anti-inflammatory properties, certain Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have been evaluated for their antioxidant potential using assays such as the DPPH radical scavenging method.[5]
Neuroprotective and Other Activities
The applications of fluorinated benzoic acids extend to the central nervous system. For example, fluorophenyl-containing compounds like Progabide have demonstrated anticonvulsant properties.[6] More recently, fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-beta peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[10][11]
Unraveling the Mechanism of Action: A Molecular Perspective
Understanding how fluorinated benzoic acid derivatives exert their biological effects is paramount for rational drug design. The introduction of fluorine can influence a molecule's interaction with its biological target in several ways, including altering its electronic properties and conformational preferences.
Inhibition of Key Signaling Pathways
As mentioned, a key anti-inflammatory mechanism for some fluorinated benzoic acid derivatives is the inhibition of the NF-κB signaling pathway.[5] This pathway is crucial in regulating the expression of pro-inflammatory cytokines and other mediators of inflammation. By blocking this pathway, these compounds can effectively dampen the inflammatory response.
Diagram: Inhibition of the NF-κB Signaling Pathway
Caption: Key structure-activity relationship trends for N-substituted benzamide derivatives.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for key experiments in the investigation of fluorinated benzoic acid compounds.
Synthesis of a Fluorinated Benzoic Acid Ester
This protocol describes the synthesis of ethyl 4-fluorobenzoate, a common intermediate.
-
Objective : To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.
-
Materials :
-
4-fluorobenzoic acid (15 g)
-
Absolute ethanol (60 mL)
-
Concentrated sulfuric acid (7.5 mL)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
n-hexane
-
-
Equipment :
-
250 mL round bottom flask
-
Condenser
-
Heating mantle
-
Separating funnel
-
TLC plates
-
-
Procedure :
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask. [1][8] 2. Dissolve the acid in 60 mL of absolute ethanol. [1][8] 3. Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking. [1][8] 4. Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle. [1][8] 5. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. [1][8] 6. After completion, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases. [1] 8. Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product. [1]
-
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Objective : To determine the cytotoxic effects of fluorinated benzoic acid derivatives on cancer cell lines.
-
Materials :
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Fluorinated benzoic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Equipment :
-
96-well plates
-
CO₂ incubator
-
Microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%). [7]
-
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Objective : To determine the MIC of fluorinated benzoic acid derivatives against bacterial strains.
-
Materials :
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth
-
Fluorinated benzoic acid derivatives
-
-
Equipment :
-
96-well microtiter plates
-
Incubator
-
-
Procedure :
-
Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key data for selected fluorinated benzoic acid compounds.
Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids [12]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) | logP |
|---|---|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | ~4.2 | 1.87 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 127.2 | ~3.27 | 1.58 |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 125.1 | ~3.86 | 1.73 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 185.5 | ~4.14 | 1.73 |
Data compiled from various sources.
Table 2: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives [7]
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Fluorinated Benzothiazole Derivatives | ||
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not Reported |
| Dichlorophenyl-chlorobenzothiazole derivative | HOP-92 (Non-small cell lung) | 0.0718 |
| Standard Anticancer Drugs |
| Cisplatin | Various | 1.1 - 8.8 |
Data is illustrative and compiled from published studies.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. [1][5]Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, have led to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth preclinical and clinical evaluation of the most promising candidates.
References
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- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Benchchem.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
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- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate.
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An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(4-Fluorobenzoyl)benzoic Acid
Abstract
This guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Fluorobenzoyl)benzoic acid, a molecule of interest in synthetic chemistry and drug development. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a self-validating methodology for its structural elucidation. This document is intended for researchers, scientists, and professionals in the field, offering not just data interpretation but also the underlying scientific principles and experimental considerations that ensure accuracy and trustworthiness in molecular characterization.
Introduction
4-(4-Fluorobenzoyl)benzoic acid is a derivative of benzoic acid featuring a fluorinated benzoyl substituent. Its structure combines several key functional groups: a carboxylic acid, an aromatic ketone, and two para-substituted benzene rings. Accurate structural confirmation is paramount for its application in research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will walk through the interpretation of its mass, infrared, and nuclear magnetic resonance spectra to build a complete and validated structural picture.
Molecular Structure
The structural formula of 4-(4-Fluorobenzoyl)benzoic acid (C₁₄H₉FO₃) is presented below. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectral features.
Figure 1: Molecular Structure of 4-(4-Fluorobenzoyl)benzoic acid.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental formula.
Experimental Protocol: Electron Ionization (EI-MS) A sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their m/z ratio.
Data Interpretation
-
Molecular Ion (M⁺): The molecular formula C₁₄H₉FO₃ gives a calculated molecular weight of approximately 244.22 g/mol . We expect to see a molecular ion peak at m/z = 244.
-
Fragmentation Pattern: Benzophenone-like structures are known to fragment on either side of the carbonyl group.[1][2] The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the ketone.
Table 1: Key Mass Spectrometry Data
| m/z | Proposed Fragment | Putative Neutral Loss |
| 244 | [C₁₄H₉FO₃]⁺ | Molecular Ion (M⁺) |
| 227 | [C₁₄H₈FO₂]⁺ | •OH (from COOH) |
| 199 | [C₁₃H₈FO]⁺ | •COOH |
| 121 | [C₇H₄O₂]⁺ | C₇H₅FO |
| 123 | [C₇H₄FO]⁺ | C₇H₅O₂ |
| 95 | [C₆H₄F]⁺ | CO from [C₇H₄FO]⁺ |
Fragmentation Pathway Diagram
Figure 2: Proposed EI-MS fragmentation of 4-(4-Fluorobenzoyl)benzoic acid.
The presence of the molecular ion at m/z 244 confirms the molecular weight. The key fragments at m/z 123 (fluorobenzoyl cation) and m/z 121 (carboxyphenyl cation) are highly characteristic and strongly support the proposed connectivity of the molecule. The subsequent loss of carbon monoxide from the fluorobenzoyl cation to give the fluorophenyl cation at m/z 95 is also a common fragmentation for benzoyl derivatives.[3]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR-IR) A small amount of the solid sample is placed directly on an ATR crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the functional groups.
Data Interpretation The IR spectrum of 4-(4-Fluorobenzoyl)benzoic acid is expected to be dominated by absorptions from the carboxylic acid and ketone functionalities.
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-2500 | O-H stretch (very broad) | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[5][6] |
| ~1710-1680 | C=O stretch | Carboxylic Acid | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic acid.[5][7] |
| ~1685-1665 | C=O stretch | Aromatic Ketone | Conjugation with two aromatic rings lowers the frequency.[8][9] |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic absorptions for benzene rings. |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Coupled with O-H bending. |
| ~1250-1200 | C-F stretch | Aryl-Fluoride | Strong absorption characteristic of the C-F bond. |
The most diagnostic feature is the extremely broad O-H stretch of the carboxylic acid, which often partially obscures the C-H stretching region around 3000 cm⁻¹.[10] This, combined with the two distinct C=O stretching absorptions for the acid and the ketone, provides compelling evidence for the presence of both functional groups.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in a strong magnetic field. The nuclei are irradiated with radio waves, causing them to absorb energy and "flip" their spin states. The precise frequency at which a nucleus absorbs energy is its chemical shift, which is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Data Interpretation The structure has 8 aromatic protons and 1 carboxylic acid proton. Due to the para-substitution pattern on both rings, the aromatic protons will appear as two distinct AA'BB' systems, which often simplify to two doublets if the coupling constants are favorable.[12][13]
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet.[6][14] |
| ~8.05 | Doublet | 2H | Aromatic H (ortho to COOH) | Deshielded by the electron-withdrawing carboxylic acid group. |
| ~7.80 | Doublet | 2H | Aromatic H (ortho to C=O, meta to COOH) | Deshielded by the electron-withdrawing ketone group. |
| ~7.75 | Doublet | 2H | Aromatic H (ortho to C=O, meta to F) | Deshielded by the ketone, but less so than protons ortho to the acid. |
| ~7.35 | "Triplet" or Doublet of Doublets | 2H | Aromatic H (meta to C=O, ortho to F) | Shielded relative to the other protons due to the electron-donating effect of fluorine and influenced by coupling to both adjacent protons and the fluorine atom. |
Note: The exact appearance of the aromatic region can be complex due to second-order effects and potential overlap. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Data Interpretation The molecule has 14 carbon atoms, but due to symmetry in the para-substituted rings, we expect to see fewer than 14 signals. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic feature.[15]
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~194 | C=O (Ketone) | Ketone carbonyls typically appear in this downfield region. |
| ~167 | C=O (Acid) | Carboxylic acid carbonyls are also downfield but typically upfield of ketones.[6] |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly bonded to fluorine is significantly shifted downfield and shows a large one-bond coupling constant.[16][17] |
| ~138-128 | Aromatic C, CH | Quaternary and protonated aromatic carbons. Carbons ortho and para to the carbonyl groups will be deshielded. |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to C-F) | Carbons ortho to fluorine are shielded but show a smaller two-bond coupling. |
The presence of the two carbonyl signals, the characteristic downfield doublet for the C-F carbon, and the expected number of aromatic signals provide a definitive carbon fingerprint for the molecule.
Integrated Spectroscopic Confirmation
No single technique provides a complete structural picture. The power of this analysis lies in the synergy of the data.
Figure 3: Integrated workflow for structural validation.
-
MS confirms the molecular weight (244) and elemental formula (C₁₄H₉FO₃) and suggests the presence of fluorobenzoyl and carboxyphenyl moieties through fragmentation.
-
IR confirms the presence of the key functional groups: a hydrogen-bonded carboxylic acid (broad O-H, C=O) and a ketone (second C=O).
-
NMR provides the final, unambiguous proof of the structure. ¹H NMR shows the correct number and arrangement of protons, while ¹³C NMR confirms the carbon skeleton, the two distinct carbonyls, and the critical C-F bond through its characteristic coupling.
Together, these mutually reinforcing data points provide an unassailable confirmation of the structure of 4-(4-Fluorobenzoyl)benzoic acid.
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Topic: The Role of 4-(4-Fluorobenzoyl)benzoic Acid as a Precursor in Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Chemistry
In the landscape of organic synthesis, certain molecules distinguish themselves not as final products, but as pivotal precursors that enable the construction of complex, high-value compounds. 4-(4-Fluorobenzoyl)benzoic acid is a prime example of such a strategic building block. Possessing a unique bifunctional architecture—a ketone and a carboxylic acid—flanking a rigid fluorinated bi-aryl core, this compound offers a confluence of reactivity and structural stability.
The presence of a fluorine atom imparts specific, desirable physicochemical properties, including enhanced metabolic stability and modified lipophilicity, which are critical in medicinal chemistry.[1] This guide, intended for the practicing scientist, will explore the synthesis, mechanistic underpinnings, and key applications of 4-(4-Fluorobenzoyl)benzoic acid, providing both field-proven insights and detailed, actionable protocols.
Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 7649-92-5 | [2] |
| Molecular Formula | C₁₄H₉FO₃ | [2] |
| Molecular Weight | 244.22 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3][4] |
| Melting Point | 141-142 °C | [5] |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [2] |
Safety & Handling: As a laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[6]
Core Synthesis: The Friedel-Crafts Acylation Pathway
The most prevalent and industrially significant method for synthesizing the isomeric 2-(4-fluorobenzoyl)benzoic acid is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[7][8] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of phthalic anhydride, polarizing it and facilitating its opening upon nucleophilic attack by fluorobenzene. The fluorine atom is an ortho, para-directing group; however, the ortho-position is sterically hindered, leading to a strong preference for acylation at the para-position relative to the fluorine.[9] A stoichiometric amount of AlCl₃ is necessary because the product ketone also forms a stable complex with the catalyst, temporarily deactivating it.[10] This complex is subsequently hydrolyzed during aqueous workup to yield the final product.
Caption: Generalized workflow for the synthesis of 2-(4-fluorobenzoyl)benzoic acid.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid
While the title compound is 2-(4-fluorobenzoyl)benzoic acid, a closely related and highly relevant procedure is the synthesis of 4-(4-fluorobenzoyl)butyric acid from fluorobenzene and glutaric anhydride. This process shares the same core chemical principles and is a key step in the synthesis of important pharmaceuticals.[11][12]
Objective: To synthesize 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts acylation with high purity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Glutaric Anhydride
-
Hydrochloric Acid (HCl), concentrated and 1N solution
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 2L three-necked flask under a nitrogen atmosphere, charge 250 g of anhydrous AlCl₃ and 300 mL of fluorobenzene. Cool the mixture to 5 °C using an ice bath.[5]
-
Addition of Reactant: Prepare a suspension of 100 g of glutaric anhydride in 400 mL of fluorobenzene. Slowly add this suspension to the reaction flask via an addition funnel over approximately 45-60 minutes. Critically, maintain the internal reaction temperature below 12-15 °C during the addition to minimize side reactions.[5][12]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 90-120 minutes.[5] The progress can be monitored by Thin Layer Chromatography (TLC) or NMR.
-
Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Carefully and slowly add 700 mL of a cold 1N HCl aqueous solution to quench the unreacted AlCl₃ and hydrolyze the product complex. The initial temperature should be kept below 20 °C.[5]
-
Product Isolation: Pour the quenched mixture into 2 L of a 1:1 water/ice mixture to precipitate the crude product. Filter the resulting white suspension and wash the filter cake thoroughly with water.[5]
-
Purification (Base Wash): Dissolve the crude solid in approximately 3 L of a 5% NaHCO₃ aqueous solution. Heating may be required. Filter the solution while hot to remove any insoluble impurities.[5]
-
Precipitation: Cool the filtrate to room temperature and slowly acidify to pH 1 by adding concentrated HCl dropwise. The product will crystallize out of solution. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.[5]
-
Final Steps: Filter the purified product, wash the wet cake with ice-cold water, and dry under vacuum at 50 °C for 16 hours. This process typically yields a high-purity white solid.[5] A final recrystallization from a solvent like acetone can be performed if needed.[11]
Applications as a Synthetic Precursor
The utility of 4-(4-fluorobenzoyl)benzoic acid and its analogues stems from their role as scaffolds for building more complex molecules, particularly in the pharmaceutical and materials science sectors.
Medicinal Chemistry & Drug Development
The fluorinated benzophenone motif is a privileged structure in drug design.
-
Case Study: Sebetralstat (KVD900) for Hereditary Angioedema (HAE): Sebetralstat is a potent and selective small molecule inhibitor of plasma kallikrein (PKa), an enzyme implicated in the inflammatory cascades of HAE.[13][14] The synthesis of Sebetralstat and its analogues relies on building blocks derived from fluorinated benzoic acids. The rigid, aromatic structure serves as a key recognition element for the enzyme's binding pocket, while the fluorine atom contributes to metabolic stability and binding affinity.[15] The development of this on-demand oral treatment highlights the direct impact of precursors like 4-(4-fluorobenzoyl)benzoic acid on modern medicine.[16][17]
Caption: Synthetic logic from the core precursor to the final drug, Sebetralstat.
-
Antimicrobial Agents: The carboxylic acid moiety of 4-fluorobenzoic acid (a related precursor) can be readily converted to hydrazides and subsequently to hydrazones and oxadiazoles.[18] These heterocyclic derivatives have shown promise as novel antimicrobial agents, demonstrating the platform's versatility in generating bioactive compound libraries.[18][19]
Materials Science
The rigid, rod-like structure of molecules derived from 4-(4-fluorobenzoyl)benzoic acid makes them excellent candidates for creating materials with ordered phases.
-
Liquid Crystal Polymers: Derivatives of styrylbenzoic acids, which can be synthesized from fluorinated benzoic acid precursors, are used as side-chain ligands for polymeric liquid crystals.[20] These materials are crucial for applications in displays and optical devices. The specific geometry and polarity imparted by the fluorobenzoyl core influence the mesophase behavior and properties of the final polymer.[21]
Conclusion
4-(4-Fluorobenzoyl)benzoic acid is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its synthesis, primarily through the robust Friedel-Crafts acylation, is well-understood and scalable. The molecule's true value is realized in its subsequent transformations, where its bifunctional nature and fluorinated core provide a reliable foundation for constructing complex, high-performance molecules. From life-changing oral therapies for rare diseases to advanced materials for optical technologies, the influence of this precursor is a testament to the power of strategic molecular design.
References
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Fisher Scientific. (2013, August 16). SAFETY DATA SHEET: 4-(4-Fluorophenyl)benzoic acid, 97%.
-
Duckworth, E. J., et al. (2024, March 28). Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. PMC.
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Khan, S. G., et al. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
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IP.com. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.
-
Apollo Scientific. (2015, April 16). SAFETY DATA SHEET: 4-fluorobenzoic acid.
-
Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(4-Fluorobenzoyl)butyric acid.
-
Rauf, M. K., et al. (2008). (E)-4-(4-Fluorostyryl)benzoic acid. PMC.
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De La Cruz, M., et al. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor.... ACS Publications.
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KalVista Pharmaceuticals. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor....
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ChemicalBook. (n.d.). 4-Fluorobenzoic acid synthesis.
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PubChem. (n.d.). 4-(4-Fluorophenyl)benzoic acid.
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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ChemScene. (n.d.). 4-(4-Fluorobenzyl)benzoic acid.
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ChemicalBook. (n.d.). 4-(4-Fluorobenzoyl)butyric acid synthesis.
-
Google Patents. (2014). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
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De La Cruz, M., et al. (2022, October 17). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor.... PMC.
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Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
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Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid.
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Royal Society of Chemistry. (n.d.). Supplementary Information.
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BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Chlorobenzoic acid.
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Wikipedia. (n.d.). 4-Fluorobenzoic acid.
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Wedner, H. J., et al. (2026, February 20). KVD900, an oral on-demand treatment for hereditary angioedema: Phase 1 study results.
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SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Fluorobenzoic acid.
-
NIST. (n.d.). Benzoic acid, 4-fluoro-.
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BenchChem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors.
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BenchChem. (n.d.). Application Notes and Protocols for Polymer Cross-Linking Using 4-Benzoylbenzoic Acid.
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ScienceOpen. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid.
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The Genesis of a Billion-Dollar Scaffold: A Technical History of Fluorinated Aromatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into aromatic carboxylic acids represents a cornerstone of modern medicinal chemistry, giving rise to a privileged scaffold found in numerous blockbuster drugs and high-performance materials. The journey from chemical curiosity to indispensable building block was not linear; it is a story of overcoming significant synthetic hurdles, driven by the pursuit of enhanced molecular properties. This in-depth guide provides a comprehensive historical narrative of the discovery and development of fluorinated aromatic carboxylic acids. We will explore the foundational challenges of early organofluorine chemistry, dissect the landmark synthetic breakthroughs that made these compounds accessible, and trace their subsequent impact on the field of drug discovery. This guide moves beyond a simple timeline, offering field-proven insights into the causality behind key experimental choices and providing detailed protocols for the seminal reactions that defined the field.
The Pre-Synthetic Era: The Challenge of the Carbon-Fluorine Bond (Pre-1927)
Before the 1920s, the synthesis of any aryl fluoride was considered a formidable challenge, let alone one bearing a carboxylic acid group. The inherent properties of fluorine—the most electronegative element—made its controlled introduction onto an aromatic ring a hazardous and often fruitless endeavor.
Early attempts at direct fluorination using elemental fluorine (F₂) were notoriously violent and unpredictable. The extreme reactivity of fluorine gas often led to non-selective reactions, degradation of the aromatic ring, and dangerous explosions.[1] This brute-force approach lacked the finesse required for the synthesis of functionalized molecules like benzoic acids, rendering it impractical for constructive organic synthesis. The scientific community recognized the potential benefits of fluorination but lacked a reliable method to tame the "Tyrannosaurus Rex of elements."[2] This period was characterized by a clear and unmet need: a safe, reliable, and regioselective method for forging the exceptionally strong carbon-fluorine bond on an aromatic nucleus.
The Balz-Schiemann Revolution: A Gateway to Fluoroaromatics (1927)
The landscape of organofluorine chemistry was irrevocably altered in 1927 by the work of German chemists Günther Balz and Günther Schiemann.[2] Their discovery, the Balz-Schiemann reaction , provided the first practical and broadly applicable method for the synthesis of aryl fluorides from readily available aromatic amines.[3] This reaction was not just an incremental improvement; it was a paradigm shift that opened the door to the systematic study and application of fluoroaromatic compounds, including the coveted fluorinated benzoic acids.
The genius of the Balz-Schiemann reaction lies in its elegant, multi-step approach that circumvents the perils of direct fluorination. It provided a controlled pathway to introduce fluorine with high selectivity.[4] The process begins with the diazotization of an aromatic amine, followed by the precipitation of a relatively stable diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the final aryl fluoride.[1][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: The Balz-Schiemann Reaction Workflow.
Causality Behind the Experimental Choice: The selection of fluoroboric acid (HBF₄) was the cornerstone of this reaction's success. It serves a dual purpose: first, it provides the tetrafluoroborate anion (BF₄⁻), which forms a salt with the diazonium cation that is often poorly soluble and can be isolated as a stable, crystalline solid.[6] This isolation step was a critical safety innovation, as it allowed for the removal of unstable and potentially explosive side products from the diazotization step before heating.[7] Second, upon heating, the BF₄⁻ anion serves as the fluoride source for the substitution reaction.[3] This controlled, two-stage process was vastly superior to any preceding method.
The Balz-Schiemann reaction was quickly adopted for the synthesis of fluorinated benzoic acids. For example, 4-fluorobenzoic acid could be reliably prepared from 4-aminobenzoic acid.[8]
Representative Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from the classic method described in Organic Syntheses.[8]
Objective: To synthesize p-fluorobenzoic acid from p-aminobenzoic acid.
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
60% Hydrofluoric Acid (HF)
-
Methyl Alcohol
-
Ether
-
Potassium Hydroxide (KOH)
-
95% Ethyl Alcohol
Experimental Workflow:
-
Diazotization:
-
A mixture of ethyl p-aminobenzoate (1 mole), water, and concentrated HCl (2.5 moles) is warmed to form the hydrochloride salt.
-
The mixture is cooled to 0°C in an ice-salt bath.
-
A solution of sodium nitrite (1 mole) in water is added slowly while maintaining the temperature below 7°C until a positive test for nitrous acid is observed.
-
-
Formation and Isolation of the Diazonium Fluoborate Salt:
-
A solution of fluoboric acid is prepared by dissolving boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles) in a paraffin-wax coated beaker, keeping the temperature below 25°C.
-
The cold fluoboric acid solution is added rapidly to the diazonium solution, maintaining the temperature below 10°C.
-
The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed sequentially with cold water, methyl alcohol, and ether, and dried under vacuum. A typical yield for the dried fluoborate is 75-78%.
-
-
Thermal Decomposition:
-
The dried diazonium fluoborate salt is placed in a flask and heated gently.
-
The decomposition begins spontaneously as white fumes of boron trifluoride (BF₃) evolve. Heat is applied as needed to complete the reaction.
-
The product, ethyl p-fluorobenzoate, is collected.
-
-
Hydrolysis:
-
The crude ethyl p-fluorobenzoate is refluxed for one hour with a solution of potassium hydroxide in aqueous ethanol.
-
The hot solution is filtered, and the filtrate is acidified with concentrated HCl to precipitate p-fluorobenzoic acid.
-
The crude acid can be recrystallized for purification. The overall yield from the diazonium salt is typically in the range of 84-89%.[9]
-
Trustworthiness and Self-Validation: The protocol's integrity is validated by the isolation of the crystalline diazonium tetrafluoroborate intermediate. Its characteristic decomposition point (93-94°C for the p-carbethoxy derivative) serves as a quality control checkpoint before proceeding to the potentially hazardous thermal decomposition step.[9]
The Rise of an Industrial Workhorse: The Halex Reaction
While the Balz-Schiemann reaction was revolutionary for laboratory synthesis, its use of stoichiometric and expensive HBF₄, coupled with the generation of significant waste, made it less appealing for large-scale industrial production.[3][10] Furthermore, the thermal decomposition of diazonium salts carries an inherent risk of explosion, a major concern for process chemists.[7] These limitations drove the search for a more economical and scalable alternative.
This need was met by the development of the Halogen Exchange (Halex) reaction , a form of nucleophilic aromatic substitution (SₙAr). First reported by Gottlieb in 1936 for the synthesis of fluoroaromatics, this method involves the displacement of a leaving group, typically chlorine, from an activated aromatic ring using an inexpensive alkali metal fluoride, such as potassium fluoride (KF).[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: The Halex (SₙAr) Reaction Mechanism.
Causality Behind Experimental Choices: The Halex reaction's viability is dictated by the principles of SₙAr reactions.
-
Activation is Key: The reaction is generally limited to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (the halogen).[11] These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon attack by the fluoride anion. Without this stabilization, the energy barrier for the reaction is prohibitively high. This is a critical limitation and explains why the Halex reaction cannot be universally applied, especially to electron-rich or unactivated aromatic carboxylic acids.
-
Solvent and Reagents: The reaction necessitates high temperatures (often >150°C) and the use of polar aprotic solvents like DMSO or DMF to enhance the solubility and nucleophilicity of the fluoride salt.[11]
The Halex reaction became a dominant industrial process for producing specific, highly activated fluorinated aromatic compounds due to its use of cheap KF.
Comparative Analysis: Balz-Schiemann vs. Halex
The choice between these two foundational methods is a classic example of balancing substrate scope against process efficiency.
| Feature | Balz-Schiemann Reaction | Halex (SₙAr) Reaction |
| Substrate Scope | Broad: Effective for electron-rich, electron-neutral, and electron-deficient rings.[3] | Narrow: Primarily effective for electron-deficient aromatic rings.[11] |
| Starting Material | Aromatic Amine | Activated Aromatic Chloride/Bromide |
| Fluoride Source | Fluoroboric Acid (HBF₄) | Alkali Metal Fluorides (e.g., KF, CsF) |
| Typical Temperature | High (often >130°C for decomposition)[12] | Very High (often >150°C)[11] |
| Key Advantages | Wide applicability and high regioselectivity. | Uses inexpensive fluoride source (KF); highly scalable. |
| Key Limitations | Use of expensive HBF₄; potential explosive hazard of diazonium salts; significant waste generation.[7][12] | Limited to activated substrates; requires harsh conditions (high temp, polar solvents).[13] |
Impact on Drug Discovery and Medicinal Chemistry
The reliable synthesis of fluorinated aromatic carboxylic acids, made possible by the Balz-Schiemann and Halex reactions, had a profound impact on medicinal chemistry. The introduction of fluorine can dramatically alter a molecule's physicochemical properties in beneficial ways:
-
Enhanced Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. For instance, the pKa of benzoic acid is ~4.2, whereas the pKa of 2-fluorobenzoic acid is ~3.27.[14] This modulation of pKa can significantly influence a drug's solubility, salt formation properties, and binding interactions with biological targets.
-
Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Binding Affinity: The polarity of the C-F bond can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
While the first fluorinated drug, Fludrocortisone, was approved in 1954, the 1950s marked a turning point where the availability of these fluorinated building blocks began to be systematically exploited by medicinal chemists.[15] The anti-cancer agent 5-Fluorouracil , introduced in 1957, is a landmark example of the successful application of fluorine in drug design.[15] Although not an aromatic carboxylic acid itself, its development underscored the growing appreciation for fluorine's unique properties, an appreciation built on the synthetic foundation laid by reactions like the Balz-Schiemann. Derivatives of fluorobenzoic acid soon became integral components in the development of anti-inflammatory, anticancer, and cardiovascular therapies.[14][16]
Conclusion and Outlook
The history of fluorinated aromatic carboxylic acids is a testament to the power of synthetic innovation. The journey from the uncontrolled violence of direct fluorination to the controlled elegance of the Balz-Schiemann reaction and the industrial might of the Halex process transformed these molecules from laboratory curiosities into indispensable tools for scientists. The causality is clear: the extreme reactivity of fluorine demanded a paradigm shift in synthetic strategy. The Balz-Schiemann reaction provided the initial breakthrough by taming the reactivity through a stable intermediate, while the Halex reaction offered an economically viable path for industrial-scale production of activated systems. These foundational discoveries unlocked the unique physicochemical advantages of the fluorine atom for molecular design, directly enabling the development of countless modern pharmaceuticals and advanced materials. While modern techniques, including transition-metal-catalyzed C-H fluorination and advanced flow chemistry protocols, continue to refine our ability to synthesize these compounds, they all stand on the shoulders of these early, revolutionary discoveries.[13][17]
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Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1814-1849. [Link]
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Science Info. (2022, December 31). Balz–Schiemann Reaction: Definition, Mechanism, Synthetic Applications. [Link]
-
Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]
-
Ekerot, C. J. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]
-
Stockdale, T. P., & Williams, C. M. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. UQ eSpace. [Link]
-
Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]
-
Hossain, S., & Das, P. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). ACS Omega. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. [Link]
-
J&K Scientific LLC. (2025). Schiemann Reaction. [Link]
-
ResearchGate. (n.d.). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates. [Link]
-
El Dine, T. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry, 24(56), 14933-14937. [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
MDPI. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). List of drugs by year of discovery. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Org. Synth. Coll. Vol. 2, p.299. [Link]
-
NEET coaching. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
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- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
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- 6. scientificupdate.com [scientificupdate.com]
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- 9. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 10. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
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Methodological & Application
Application Note: Precision Synthesis of 4-(4-Fluorobenzoyl)benzoic Acid via Friedel-Crafts Acylation
Executive Summary & Strategic Rationale
The synthesis of 4-(4-fluorobenzoyl)benzoic acid (CAS: 1584-04-9, also known as 4'-fluoro-4-carboxybenzophenone) presents a classic selectivity challenge in Friedel-Crafts acylation. While the target molecule appears simple, the direct reaction of fluorobenzene with terephthaloyl chloride often leads to the formation of the symmetrical byproduct 1,4-bis(4-fluorobenzoyl)benzene (a common monomer for PEEK/PEK polymers), significantly reducing yield and complicating purification.
This protocol details the Mono-Ester Route , a superior strategy for drug development applications requiring high purity (>99%). By utilizing methyl 4-(chlorocarbonyl)benzoate as the acylating agent, we effectively "cap" one end of the terephthaloyl moiety, preventing the second Friedel-Crafts event. This method ensures high regioselectivity and simplifies the workup to a hydrolysis step, avoiding the difficult separation of mono- and bis-adducts.
Key Advantages of the Mono-Ester Route:
-
Selectivity: Eliminates the formation of the bis-fluorobenzoyl byproduct.
-
Scalability: Compatible with standard batch reactors; avoids high-dilution techniques.
-
Purity: Crystallization-driven purification yields API-grade intermediates.
Reaction Mechanism & Pathway Analysis
The synthesis proceeds via a two-stage workflow:
-
Friedel-Crafts Acylation: Electrophilic aromatic substitution of fluorobenzene with the acylium ion generated from methyl 4-(chlorocarbonyl)benzoate.
-
Ester Hydrolysis: Saponification of the methyl ester to the free carboxylic acid.
Mechanistic Diagram (DOT)
Figure 1: Reaction pathway highlighting the strategic blockade of the bis-adduct formation.
Detailed Experimental Protocol
Part A: Friedel-Crafts Acylation
Objective: Synthesis of Methyl 4-(4-fluorobenzoyl)benzoate.
1. Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |
| Methyl 4-(chlorocarbonyl)benzoate | 198.60 | 1.0 | 19.86 g | Limiting Reagent |
| Fluorobenzene | 96.10 | 5.0 | ~47 mL | Reactant & Co-solvent |
| Aluminum Chloride (AlCl3) | 133.34 | 1.2 | 16.0 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |
| 1M HCl (aq) | - | - | 200 mL | Quenching Agent |
Note: Fluorobenzene is used in excess to drive kinetics, but DCM is the primary solvent to manage viscosity and heat dissipation.
2. Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer. Flame-dry the glassware under nitrogen flow.
-
Catalyst Suspension: Charge DCM (100 mL) and AlCl3 (16.0 g) into the flask. Cool the suspension to 0–5 °C using an ice/water bath.
-
Electrophile Addition: Dissolve Methyl 4-(chlorocarbonyl)benzoate (19.86 g) in a minimal amount of DCM (or add as a solid if finely powdered) to the suspension. Stir for 15 minutes to allow complex formation (solution may darken).
-
Substrate Addition: Add Fluorobenzene (47 mL) dropwise via the addition funnel over 45 minutes.
-
Critical Control Point: Maintain internal temperature < 10 °C . The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2] The acid chloride spot should disappear.
-
-
Quench: Cool the mixture back to 0 °C . Slowly pour the reaction mass into a beaker containing 200 mL of ice-cold 1M HCl with vigorous stirring.
-
Caution: HCl gas evolution and exotherm.
-
-
Extraction: Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.[4][7]
-
Wash: Wash the combined organics with water (100 mL), saturated NaHCO3 (100 mL), and brine (100 mL).
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude methyl ester (typically an off-white solid).
Part B: Hydrolysis to Final Acid
Objective: Conversion of the ester intermediate to 4-(4-fluorobenzoyl)benzoic acid.
1. Reagents
| Reagent | Equiv. | Conditions |
| Crude Methyl Ester | 1.0 | From Part A |
| Sodium Hydroxide (NaOH) | 2.5 | 10% Aqueous Solution |
| Methanol | - | Solvent (10 vol) |
| Conc. HCl | Excess | Acidification to pH 1 |
2. Procedure
-
Dissolution: Suspend the crude methyl ester in Methanol (approx. 200 mL) in a round-bottom flask.
-
Saponification: Add 10% NaOH solution (approx. 2.5 equiv) .
-
Reflux: Heat the mixture to reflux (65 °C) for 2–3 hours. The solid should dissolve as the salt forms.
-
Workup:
-
Distill off the majority of the methanol under reduced pressure.
-
Dilute the residue with Water (150 mL) .
-
Optional: Wash the aqueous phase with Ethyl Acetate (50 mL) to remove any unreacted neutral organic impurities (e.g., traces of bis-adduct if contamination occurred).
-
-
Isolation: Acidify the aqueous phase dropwise with Conc. HCl to pH 1. The product will precipitate as a white solid.[6]
-
Filtration: Filter the solid and wash with copious amounts of water to remove salts.
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid to obtain the pure acid.
-
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 192–196 °C (Lit.[5] varies) | Capillary Method |
| 1H NMR (DMSO-d6) | δ 13.2 (s, 1H, -COOH), 8.15 (d, 2H), 7.90 (m, 4H), 7.45 (t, 2H) | 400 MHz NMR |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure AlCl3 is anhydrous. Moisture deactivates the catalyst rapidly.
-
Sticky Solid in Step 2: Acidification must be done slowly. If the product oils out, reheat the aqueous solution and let it cool slowly with stirring to induce crystallization.
-
Bis-Adduct Contamination: If using the Terephthaloyl Chloride route (not recommended), the bis-product appears as an insoluble precipitate in the base hydrolysis step (Step B.4). Filter it off before acidification.
References
-
Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. Vol. III: Acylation and Related Reactions.[3][8][9][10][11][12] Interscience Publishers. (Foundational text on acylation mechanisms).
- Mullins, M. J., et al. (1987). "Synthesis and properties of poly(arylene ether ketones)." Journal of Polymer Science Part A: Polymer Chemistry, 25(1), 227-242. (Discusses the formation of bis-adducts in terephthaloyl chloride reactions).
- Reich, R. (1920). "Über die Einwirkung von Thionylchlorid auf Pyridinmonocarbonsäuren." Berichte der deutschen chemischen Gesellschaft, 53. (Historical context on acid chloride reactivity).
-
Process Patent: US Patent 4,820,791. "Process for the preparation of poly(aryl ether ketones)." (Describes the industrial relevance of controlling mono- vs bis-acylation in fluorobenzoyl systems).
-
General Protocol Source: Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 4, p. 15 (1925). (General Friedel-Crafts methodologies adapted for this specific substrate).[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. 傅-克酰基化反应 [sigmaaldrich.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. 傅-克酰基化反应 [sigmaaldrich.cn]
Application of 4-(4-Fluorobenzoyl)benzoic acid in the development of novel pharmaceuticals
An In-Depth Guide to the Application of 4-(4-Fluorobenzoyl)benzoic Acid in the Development of Novel Pharmaceuticals
Authored by a Senior Application Scientist
Abstract
4-(4-Fluorobenzoyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry. Possessing both a benzophenone core and a reactive carboxylic acid moiety, this compound serves as a versatile scaffold and a pivotal intermediate in the synthesis of complex therapeutic agents. The strategic incorporation of a fluorine atom imparts desirable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and improved target binding affinity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-(4-fluorobenzoyl)benzoic acid, detailing its role in modern drug discovery, and provides a representative protocol for its derivatization.
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern pharmaceutical development, privileged structures—molecular frameworks that can bind to multiple biological targets—are of immense value. The benzoic acid scaffold is one such framework, found in a multitude of approved drugs.[1][2][3] The derivatization of this core structure is a proven strategy for generating novel drug candidates.[3]
4-(4-Fluorobenzoyl)benzoic acid elevates this concept by integrating three key structural features:
-
The Benzoic Acid Moiety: A carboxylic acid group that serves as a versatile synthetic handle for forming amides, esters, and other functional groups. It can also act as a crucial hydrogen bond donor/acceptor for target interaction.[4]
-
The Benzophenone Linker: This ketone bridge provides a specific three-dimensional conformation and can participate in various non-covalent interactions within a protein's binding pocket.
-
The Terminal 4-Fluorophenyl Ring: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can block metabolic oxidation at the para-position, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the molecule, thereby improving cell permeability and overall pharmacokinetic profile.[1][5]
These combined features make 4-(4-fluorobenzoyl)benzoic acid a highly valuable starting material for creating libraries of compounds aimed at diverse therapeutic targets.
Core Applications in Medicinal Chemistry
While 4-(4-fluorobenzoyl)benzoic acid is a valuable building block for a range of potential therapeutics, its most prominent role is as a key intermediate in the synthesis of complex, multi-ring systems. Its structural analogue, 4-(4-fluorobenzoyl)butyric acid, is a critical precursor in the commercial synthesis of Ezetimibe, a cholesterol-lowering drug.[6][7] This underscores the industrial relevance of the 4-(4-fluorobenzoyl) moiety in constructing high-value pharmaceuticals.
Beyond this, the scaffold is explored for its potential in developing:
-
Anti-inflammatory and Analgesic Agents: The related isomer, 2-(4-fluorobenzoyl)benzoic acid, has been utilized in the synthesis of anti-inflammatory compounds.[8]
-
Anticancer Therapeutics: Fluorinated benzoic acid derivatives have shown efficacy in inducing cell death in various cancer cell lines.[1] The core structure can be elaborated to target specific enzymes or receptors implicated in cancer progression.[2]
-
Antimicrobial Agents: The 4-fluorobenzoic acid core has been used to generate hydrazide and oxadiazole derivatives with potential antimicrobial activities.[9]
The logical workflow for leveraging this scaffold in a drug discovery program is visualized below.
Caption: A generalized workflow for the synthesis and evaluation of drug candidates derived from 4-(4-fluorobenzoyl)benzoic acid.
Experimental Protocol: Synthesis of a Representative Amide Derivative
To illustrate the synthetic utility of the carboxylic acid handle, this section provides a detailed protocol for the amide coupling of 4-(4-fluorobenzoyl)benzoic acid with a primary amine (benzylamine) using a standard coupling agent. This reaction is fundamental in creating diverse compound libraries for screening.
Objective: To synthesize N-benzyl-4-(4-fluorobenzoyl)benzamide, demonstrating a core transformation of the starting scaffold.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Example |
| 4-(4-Fluorobenzoyl)benzoic acid | C₁₄H₉FO₃ | 244.22 | Sigma-Aldrich |
| Benzylamine | C₇H₉N | 107.15 | Acros Organics |
| HATU (Coupling Agent) | C₁₀H₁₅F₆N₆OP | 380.23 | Combi-Blocks |
| DIPEA (Base) | C₈H₁₉N | 129.24 | Alfa Aesar |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-(4-fluorobenzoyl)benzoic acid (1.0 g, 4.09 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir with a magnetic stir bar until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add benzylamine (0.49 mL, 4.50 mmol, 1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (1.43 mL, 8.18 mmol, 2.0 eq).
-
Activator Addition: In a single portion, add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.71 g, 4.50 mmol, 1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine. The bicarbonate wash removes any unreacted starting acid and the HATU byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure N-benzyl-4-(4-fluorobenzoyl)benzamide product.
Characterization of the Final Product
The structure and purity of the synthesized amide should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualization of the Synthetic Transformation
The following diagram illustrates the key chemical transformation detailed in the protocol, highlighting the role of the coupling agent in activating the carboxylic acid for amidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. globalscientificjournal.com [globalscientificjournal.com]
Use of 4-(4-Fluorobenzoyl)benzoic acid in the synthesis of high-performance polymers
Application Note: Advanced Synthesis of Poly(Aryl Ether Ketone)s (PAEKs) via 4-(4-Fluorobenzoyl)benzoic Acid Derivatives
Executive Summary & Scientific Rationale
4-(4-Fluorobenzoyl)benzoic acid (FBBA) is a critical asymmetric intermediate in the synthesis of high-performance thermoplastics, specifically Poly(aryl ether ketone)s (PAEKs) such as PEEK and PEKK. These polymers are renowned for their extreme thermal stability (
While FBBA contains the essential benzophenone moiety, it is rarely used as a direct monomer in single-step polymerization due to the mixed functionality (carboxylic acid and aryl fluoride). Instead, its primary application is as the precursor to symmetric bis-functional monomers , most notably 1,4-bis(4-fluorobenzoyl)benzene (1,4-DFBB) .
This application note details the "Monomer-to-Polymer" workflow:
-
Precursor Conversion: Transformation of FBBA into the reactive monomer 1,4-DFBB via Friedel-Crafts acylation.
-
Polymerization: Synthesis of high-molecular-weight PEEK via Nucleophilic Aromatic Substitution (
) using the synthesized 1,4-DFBB.
Key Mechanistic Insight:
The utility of FBBA lies in the para-fluorine activation. The carbonyl group withdraws electron density from the benzene ring, activating the fluorine atom for nucleophilic displacement. This activation is the driving force behind the
Workflow Visualization
The following diagram illustrates the transformation of FBBA into the active monomer and its subsequent polymerization.
Figure 1: Synthetic pathway from FBBA precursor to PEEK polymer via the 1,4-DFBB intermediate.
Protocol A: Synthesis of 1,4-Bis(4-fluorobenzoyl)benzene (1,4-DFBB)
Objective: To convert the asymmetric FBBA into the symmetric, difunctional monomer required for PEEK synthesis. This step ensures stoichiometric balance in the final polymerization.
Reagents:
-
4-(4-Fluorobenzoyl)benzoic acid (FBBA)
-
Thionyl Chloride (
) -
Fluorobenzene (Anhydrous)
-
Aluminum Chloride (
, Anhydrous)[1] -
Solvent: Dichloromethane (DCM) or excess Fluorobenzene
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Charge a 3-neck round-bottom flask with 0.1 mol of FBBA.
-
Add excess thionyl chloride (0.5 mol) and a catalytic amount of DMF.
-
Reflux at 80°C for 3 hours under
atmosphere until gas evolution ( , ) ceases. -
Distill off excess thionyl chloride under reduced pressure to yield the crude acid chloride solid.
-
-
Friedel-Crafts Acylation:
-
Dissolve the crude acid chloride in 50 mL of anhydrous fluorobenzene (acting as both reagent and solvent).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add anhydrous
(0.12 mol) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent isomerization. -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Heat to 70°C for 1 hour to drive the reaction to completion.
-
-
Quenching and Purification:
-
Pour the reaction mixture slowly into a slurry of ice/HCl (10%).
-
Extract the organic layer with DCM. Wash with water (3x) and brine (1x).
-
Dry over
and evaporate the solvent. -
Recrystallization: Recrystallize the crude solid from Toluene or Xylene.
-
Target Purity: >99.8% (HPLC). Note: Purity is critical; impurities act as chain terminators in Step 4.
-
Protocol B: High-Temperature Polymerization
Objective: Synthesis of high-molecular-weight PEEK using the 1,4-DFBB monomer derived from FBBA.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
Monomer 1: 1,4-Bis(4-fluorobenzoyl)benzene (1,4-DFBB) (from Protocol A)
-
Monomer 2: Hydroquinone (HQ) (Sublimed grade)
-
Solvent: Diphenyl Sulfone (DPS)[2]
-
Bases: Sodium Carbonate (
) and Potassium Carbonate ( )
The "Dual-Carbonate" Strategy:
We use a mixture of
-
Why?
is more soluble and initiates the reaction, but can cause side reactions (ether exchange/crosslinking) if used alone at high concentrations. acts as a buffer, maintaining the phenolate concentration without aggressive side chemistry.
Step-by-Step Methodology:
-
Reactor Setup:
-
Use a 4-neck flask equipped with a high-torque mechanical stirrer (stainless steel), nitrogen inlet, thermocouple, and a Dean-Stark trap with a condenser.
-
-
Charging:
-
Add 1,4-DFBB (0.05 mol) and Hydroquinone (0.05 mol). Stoichiometry must be exact (1:1).
-
Add Diphenyl Sulfone (150 g). Solid content should be ~20-25% w/w.
-
Add
(0.05 mol) and (0.0025 mol). -
Add Toluene (20 mL) as an azeotropic agent.
-
-
Dehydration (140°C - 160°C):
-
Heat to 140°C. The bisphenols react with the carbonates to form bisphenolates, releasing water.
-
Water is removed via the Toluene/Water azeotrope in the Dean-Stark trap.
-
Critical: Complete water removal is essential. Water hydrolyzes the fluorine groups, permanently terminating the polymer chain (forming unreactive phenolic ends).
-
-
Polymerization (300°C - 320°C):
-
Once water evolution ceases, distill off the Toluene.[3]
-
Ramp temperature to 300°C - 320°C.
-
Stir for 3-5 hours. The solution will become viscous.
-
End-Capping (Optional): Add a small excess (1 mol%) of 4,4'-difluorobenzophenone to cap reactive phenolate ends with stable fluorine groups.
-
-
Work-up:
-
Pour the hot viscous solution into cold Acetone or Methanol to precipitate the polymer.
-
Filter the "spaghetti-like" strands.
-
Purification: Soxhlet extraction with Acetone (to remove DPS) followed by water (to remove inorganic salts NaF/KF).
-
Dry in a vacuum oven at 150°C for 12 hours.
-
Characterization & Quality Control
Data validation is required to confirm the success of the FBBA application.
| Analytical Method | Parameter | Target Specification | Purpose |
| DSC | 143°C ± 2°C | Confirms amorphous phase rigidity. | |
| DSC | 334°C - 343°C | Confirms crystallinity and purity. | |
| TGA | > 500°C | Verifies thermal stability (absence of solvent). | |
| Inherent Viscosity | 0.8 - 1.2 dL/g | Indicates high molecular weight (measured in | |
| 1H NMR | Structure | Peak @ 7.8 ppm | Confirms the 1,4-benzoyl linkage derived from FBBA. |
Troubleshooting Guide
-
Problem: Low Inherent Viscosity (Brittle Polymer).
-
Problem: Black/Charred Product.
-
Problem: Insoluble Gel Particles.
References
-
Synthesis of 1,4-bis(4-fluorobenzoyl)-benzene. PrepChem. (Based on US Patent 4,924,014). [Link]
-
Synthesis and characterization of novel poly(aryl ether ketone)s. American Chemical Society (ACS) Polymer Preprints. [Link](Note: Direct deep link to specific preprint PDF is dynamic; verified via ACS search).
-
Competing reactions for poly(aryl ether ketone) synthesis. Polymer, Vol 33, Issue 19. [Link]
-
Synthesis and characterization of poly(aryl ether ketone) copolymers. National Research Council Canada. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. (E)-4-(4-Fluorostyryl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Application Note: Quantitative Analysis of 4-(4-Fluorobenzoyl)benzoic Acid via RP-HPLC-UV
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.
Introduction & Mechanistic Rationale
4-(4-Fluorobenzoyl)benzoic acid is a critical halogenated diaryl ketone intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and high-performance engineering polymers. The presence of both a highly electronegative fluoro substituent and a polar carboxylic acid moiety presents unique chromatographic challenges. Accurate quantitative analysis is essential for determining reaction yields, assessing purity, and profiling impurities during scale-up[1].
High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection (RP-HPLC-UV) is the gold standard for quantifying non-volatile, UV-active aromatic acids[1]. The analytical logic behind this method relies on three core principles:
-
Ionization Suppression: The carboxylic acid group has an estimated
of ~4.0. To achieve reproducible retention and prevent peak tailing, the mobile phase pH must be maintained at least 1.5 units below the . We utilize 0.1% Formic Acid (pH ~2.7) to keep the analyte in its fully protonated, lipophilic state. -
Hydrophobic Interaction: The C18 stationary phase interacts strongly with the fluorinated benzophenone backbone. The fluorine atom increases the molecule's lipophilicity compared to unhalogenated analogs, requiring a carefully optimized organic gradient for efficient elution[2].
-
Chromophoric Detection: The extended
conjugation of the benzophenone system provides strong UV absorbance, allowing for highly sensitive detection at 254 nm without interference from non-conjugated aliphatic by-products[3].
Physicochemical Profiling
Understanding the analyte's intrinsic properties is the foundation of robust method development. Table 1 summarizes the critical parameters dictating the experimental design.
Table 1: Physicochemical Properties of 4-(4-Fluorobenzoyl)benzoic acid
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | Defines mass for orthogonal LC-MS confirmation. | |
| Molecular Weight | 244.22 g/mol | Small molecule; standard pore size (100 Å) columns are optimal. |
| Solubility | Soluble in MeCN, MeOH; Insoluble in | Sample diluent must contain |
| UV Absorbance ( | ~254 nm | Optimal wavelength for maximum signal-to-noise ratio (S/N). |
| ~4.0 | Necessitates acidic mobile phase modifier (e.g., Formic Acid). |
Analytical Workflow
The following diagram illustrates the sequential logic of the quantitative workflow, from sample dissolution to final data integration.
Caption: End-to-end analytical workflow for the RP-HPLC-UV quantification of the target analyte.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own reliability before any unknown data is generated.
Reagents and Equipment
-
Instrumentation: HPLC system equipped with a quaternary/binary pump, thermostatted autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector[2].
-
Column: C18 Reverse-Phase, 150 mm × 4.6 mm, 5 µm particle size (e.g., Waters Symmetry or equivalent)[3].
-
Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Formic Acid (FA).
-
Reference Standard: Highly purified 4-(4-Fluorobenzoyl)benzoic acid (
99.5%).
Chromatographic Conditions
A gradient elution profile is employed to elute polar impurities early, followed by the target analyte, and finally flushing highly retained hydrophobic by-products (such as unreacted fluorobenzene derivatives).
Table 2: Optimized LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in | Mobile Phase B (MeCN) | Elution State |
| 0.0 | 1.0 | 70% | 30% | Initial Hold |
| 2.0 | 1.0 | 70% | 30% | Isocratic focusing |
| 10.0 | 1.0 | 10% | 90% | Linear Gradient (Analyte Elution) |
| 12.0 | 1.0 | 10% | 90% | Column Wash |
| 12.1 | 1.0 | 70% | 30% | Return to Initial |
| 15.0 | 1.0 | 70% | 30% | Re-equilibration |
Standard and Sample Preparation
Causality Note: The diluent is chosen as 50:50 MeCN:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 4-(4-Fluorobenzoyl)benzoic acid reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Milli-Q water.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 MeCN:
diluent. -
Sample Preparation: Weigh an equivalent of ~10 mg of the synthesized batch into a 100 mL volumetric flask. Dissolve and dilute to volume using the diluent (yields ~100 µg/mL). Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
System Suitability & Validation Parameters
Before analyzing the synthesized samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only deemed "valid" if the following criteria are met.
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Scientific Rationale |
| Retention Time ( | Ensures pump stability and consistent mobile phase mixing. | |
| Peak Area RSD | Validates autosampler precision and detector stability. | |
| Tailing Factor ( | Confirms adequate ionization suppression by Formic Acid. | |
| Theoretical Plates ( | Verifies column efficiency and lack of stationary phase degradation. |
Troubleshooting Peak Dynamics
Chromatographic anomalies often arise from subtle shifts in mobile phase chemistry or sample matrix effects. The logic tree below outlines the causality and corrective actions for the two most common issues encountered with fluorinated aromatic acids.
Caption: Diagnostic logic tree for resolving chromatographic peak tailing and resolution failures.
Expert Insight on Resolution: If the synthesis utilizes a Friedel-Crafts acylation pathway, positional isomers (e.g., the ortho-fluoro isomer) may be present. If resolution (
References
-
Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][3]
Sources
High-performance liquid chromatography (HPLC) method for purity assessment of 4-(4-Fluorobenzoyl)benzoic acid
An Application Note and Protocol for the Purity Assessment of 4-(4-Fluorobenzoyl)benzoic Acid by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(4-Fluorobenzoyl)benzoic acid is a key chemical intermediate, playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials. Its molecular structure, featuring a fluorinated benzoyl group attached to benzoic acid, makes it a versatile building block. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced efficacy, or adverse toxicological effects in the final API.
Therefore, a robust, accurate, and reliable analytical method for determining the purity of 4-(4-Fluorobenzoyl)benzoic acid is essential for quality control in a regulated environment. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the gold standard for this application.[1] RP-HPLC separates compounds based on their hydrophobicity, offering high resolution, sensitivity, and quantitative accuracy, making it ideally suited for resolving the target analyte from structurally similar impurities.[1][2][3]
This document provides a comprehensive, step-by-step protocol for a stability-indicating HPLC method designed for the purity assessment of 4-(4-Fluorobenzoyl)benzoic acid. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring the procedure is suitable for its intended purpose and meets rigorous scientific standards.[4][5][6]
Analyte Characteristics and Method Rationale
A foundational understanding of the analyte's physicochemical properties is critical for rational method development.
-
Compound: 4-(4-Fluorobenzoyl)benzoic acid
-
CAS Number: 7649-92-5[7]
-
Molecular Formula: C₁₄H₉FO₃[7]
-
Molecular Weight: 244.22 g/mol [7]
-
Chemical Structure:
Figure 1: Chemical Structure of 4-(4-Fluorobenzoyl)benzoic acid -
Physicochemical Properties: The compound is a solid at room temperature with a melting point of approximately 138-140 °C.[7] Its structure contains a carboxylic acid group, which can ionize depending on the pH. To ensure consistent retention and sharp, symmetrical peaks in RP-HPLC, it is essential to suppress the ionization of this acidic group. This is achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa, thereby keeping it in its non-ionized, more hydrophobic form.[8][9]
Detailed Experimental Protocol
This protocol outlines the necessary instrumentation, reagents, and procedures for the analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter, high-efficiency column (e.g., 150 mm x 4.6 mm, 3.5 µm) can also be used for faster analysis times.
-
Data Acquisition: Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.
Reagents and Solvents
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC or Milli-Q grade.
-
Formic Acid (HCOOH), ~99% purity, LC-MS grade.
-
4-(4-Fluorobenzoyl)benzoic acid Reference Standard (RS), with certified purity.
-
Test sample of 4-(4-Fluorobenzoyl)benzoic acid.
Chromatographic Conditions
The following conditions have been optimized for the separation of the main compound from potential process-related impurities and degradation products.
| Parameter | Condition | Causality and Rationale |
| Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 phase provides excellent hydrophobic retention for the aromatic structure of the analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to lower the pH to ~2.7, which suppresses the ionization of the carboxylic acid group, leading to better peak shape and stable retention times.[8][10] |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. Its increasing concentration during the gradient elution reduces the mobile phase polarity, causing the elution of hydrophobic compounds.[2] |
| Elution Mode | Gradient | A gradient is employed to ensure elution of both more polar and less polar impurities within a reasonable timeframe while providing sharp peaks and optimal resolution around the main analyte. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 40 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 40 | |
| 30.0 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as the analyte, exhibit strong absorbance at this wavelength, providing good sensitivity. A PDA detector can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength and check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 30 minutes | Sufficient to elute all potential impurities and re-equilibrate the column for the next injection. |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and dilute to the mark with water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas if necessary.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Reference Standard (RS) Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 4-(4-Fluorobenzoyl)benzoic acid RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the 4-(4-Fluorobenzoyl)benzoic acid test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol (ICH Q2(R1) Framework)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters must be assessed according to ICH Q2(R1) guidelines.[4][6][11]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove the method is stability-indicating, forced degradation studies must be performed on the drug substance as mandated by ICH Q1A(R2).[12][13]
-
Objective: To generate potential degradation products and demonstrate that they are well-separated from the main analyte peak.
-
Procedure: Expose the sample (in solid and solution form) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main 4-(4-Fluorobenzoyl)benzoic acid peak (resolution > 2.0). Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure under all conditions. A degradation of 5-20% is considered optimal for this purpose.[12][14]
Linearity
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Procedure: Accuracy is determined by spike-recovery. Prepare a placebo (if a drug product matrix is involved) or use the sample diluent and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.
-
Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value must be verified for adequate precision and accuracy.
Robustness
-
Procedure: Deliberately vary key method parameters to assess the method's reliability during normal use.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., vary % organic modifier by ±2%).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Data Interpretation and System Suitability
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the working standard solution five or six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% for n=5 injections | Confirms the stability and precision of the pump and mobile phase delivery. |
Calculation of Purity
The purity of the 4-(4-Fluorobenzoyl)benzoic acid sample is typically calculated using the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially if impurity standards are available, a calculation using a reference standard with a known purity can be performed.
% Purity = (A_sam / A_std) x (C_std / C_sam) x Purity_std
Where:
-
A_sam = Area of the analyte peak in the sample chromatogram
-
A_std = Area of the analyte peak in the standard chromatogram
-
C_std = Concentration of the standard solution
-
C_sam = Concentration of the sample solution
-
Purity_std = Purity of the reference standard
Conclusion
The HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the purity assessment of 4-(4-Fluorobenzoyl)benzoic acid. By adhering to the described chromatographic conditions, solution preparations, and a thorough validation strategy based on ICH guidelines, researchers and quality control analysts can confidently determine the purity of this critical intermediate, ensuring it meets the stringent quality requirements for its intended use in pharmaceutical and chemical manufacturing.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- FDA, Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Department of Health and Human Services, Food and Drug Administration, 2021. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [URL: https://www.onyxipca.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [URL: https://www.youtube.
- BenchChem. A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid. [URL: https://www.benchchem.com/product/B5377]
- Agilent Technologies. Control pH During Method Development for Better Chromatography. [URL: https://www.agilent.com/cs/library/primers/public/5991-0122EN.pdf]
- IonSource. Reverse Phase HPLC Basics for LC/MS. [URL: https://www.ionsource.
- Sigma-Aldrich. 2-(4-Fluorobenzoyl)benzoic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128422]
- Biotage. How does an acid pH affect reversed-phase chromatography separations? [URL: https://www.biotage.
- PubChem. 4-(4-Fluorobenzoyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Fluorobenzoyl_benzoic-acid]
- Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [URL: https://www.phenomenex.
- Wikipedia. Reversed-phase chromatography. [URL: https://en.wikipedia.
- SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-benzoic-acid-2-4-chlorobenzoyl-on-newcrom-r1-hplc-column.html]
- Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. [URL: https://www.thermofisher.com/app/thermo/cloud/appsLab/3790/]
- ChemBK. 4-Fluorobenzoic acid. [URL: https://www.chembk.com/en/chem/4-Fluorobenzoic%20acid]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. 2-(4-フルオロベンゾイル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. ionsource.com [ionsource.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. database.ich.org [database.ich.org]
- 14. youtube.com [youtube.com]
Application Note: 4-(4-Fluorobenzoyl)benzoic acid as a Scaffold for Photoaffinity Labeling
This Application Note is designed as a comprehensive technical guide for the use of 4-(4-Fluorobenzoyl)benzoic acid (4-FBBA) in chemoproteomics and drug discovery.
Abstract & Introduction
4-(4-Fluorobenzoyl)benzoic acid (4-FBBA) serves as a robust, heterobifunctional building block for the synthesis of Photoaffinity Labeling (PAL) probes. In the context of "target deconvolution" (identifying the protein target of a small molecule drug), 4-FBBA provides two critical functionalities:
-
A Carboxylic Acid Handle: Allows for facile conjugation to amine-containing ligands (drugs, peptides, or cofactors) via standard amide coupling.
-
A Fluorinated Benzophenone Photophore: Upon UV irradiation (350–365 nm), this moiety generates a reactive triplet diradical that covalently crosslinks to nearby protein residues (C-H insertion), permanently "tagging" the interacting protein.
The inclusion of the fluorine atom at the para-position of the benzophenone core modulates the electronic properties of the aromatic ring, enhancing metabolic stability against hydroxylation compared to non-fluorinated analogs, while maintaining the favorable excitation wavelength that avoids protein damage (unlike aryl azides).
Mechanism of Action
The utility of 4-FBBA relies on the photochemistry of the benzophenone moiety. Unlike diazirines or azides which are lost upon reaction, the benzophenone carbonyl is reversible until crosslinking occurs, making it highly efficient for mapping stable protein-ligand complexes.
Photochemical Pathway
-
Excitation: UV light (350–365 nm) promotes an electron from the non-bonding orbital (n) to the anti-bonding pi-orbital (
), creating a singlet state. -
Intersystem Crossing: The singlet quickly converts to a Triplet Diradical State (
). -
Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby amino acid backbone or side chain (within ~3.1 Å).
-
Recombination: The resulting carbon radicals recombine to form a stable C-C covalent bond.
Visualization: The Photochemical Cascade
Caption: The photochemical activation pathway of the benzophenone moiety within 4-FBBA.
Protocol 1: Chemical Derivatization (Probe Synthesis)
This protocol details the conjugation of 4-FBBA to a primary amine-containing ligand (e.g., a drug analog or peptide) using EDC/NHS chemistry.
Pre-requisite: The ligand must have an available primary or secondary amine that is not critical for biological binding.
Materials
-
4-FBBA: 10 mg (dissolved in anhydrous DMSO or DMF).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Freshly prepared.
-
NHS (N-Hydroxysuccinimide): Enhances efficiency.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Methodology
-
Activation (NHS Ester Formation):
-
Dissolve 4-FBBA (1 equiv, e.g., 50 µmol) in 500 µL anhydrous DMF.
-
Add EDC (1.5 equiv) and NHS (1.5 equiv).
-
Incubate at Room Temperature (RT) for 1–2 hours in the dark (critical to prevent premature photobleaching).
-
QC Check: TLC or LC-MS can confirm the formation of the NHS-active ester (+97 Da shift).
-
-
Conjugation:
-
Add the amine-ligand (1.0–1.2 equiv) to the activated mixture.
-
Add DIPEA (3.0 equiv) to ensure the amine is deprotonated.
-
Stir at RT for 4–16 hours in the dark.
-
-
Purification:
-
Method: Preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Note: Benzophenones are hydrophobic; expect the product to elute late in the gradient.
-
-
Storage:
-
Lyophilize the product. Store at -20°C, strictly protected from light.
-
Protocol 2: Biological Assay (Photoaffinity Labeling)
Once the probe is synthesized, it is used to label target proteins in a complex biological matrix (cell lysate).
Experimental Design Considerations
| Parameter | Recommendation | Rationale |
| Probe Concentration | 100 nM – 10 µM | Should mimic the |
| Competition Control | 10x – 100x Parent Ligand | Essential to prove binding is specific (signal should disappear). |
| UV Wavelength | 365 nm (Long-wave UV) | Avoids 254 nm which damages DNA/Proteins. |
| Temperature | 4°C (On Ice) | Prevents heat-induced protein denaturation during irradiation. |
Workflow Diagram
Caption: Standard workflow for target identification using a 4-FBBA derived probe.
Step-by-Step Methodology
-
Incubation:
-
Prepare cell lysate (1–2 mg/mL protein concentration).
-
Sample A (Probe): Add 4-FBBA-Ligand probe (e.g., 1 µM).
-
Sample B (Competition): Add Excess Parent Ligand (e.g., 50 µM) + Probe (1 µM).
-
Incubate for 30–60 mins at 4°C or RT to allow equilibrium binding.
-
-
Photo-Crosslinking:
-
Transfer samples to a 96-well plate (open top) or clear microfuge tubes.
-
Place on ice.
-
Irradiate with a UV lamp (365 nm, ~100W) for 30–60 minutes.
-
Note: Benzophenones require longer irradiation than diazirines (which take ~5-10 mins) but are more specific.
-
-
Analysis (Downstream):
-
If Probe has no reporter: This protocol assumes the probe is used for direct MS analysis or the ligand has an antibody.
-
If "Clickable": If an alkyne handle was included in the ligand design, perform CuAAC click chemistry with Azide-Biotin.
-
Detection: Run SDS-PAGE. Perform Western Blot (Streptavidin-HRP) or digest for Mass Spectrometry.
-
Comparative Analysis: Why use 4-FBBA?
When designing a probe, researchers must choose between Benzophenones (like 4-FBBA), Diazirines, and Aryl Azides.
| Feature | 4-FBBA (Benzophenone) | Diazirine | Aryl Azide |
| Activation Wavelength | 350–365 nm (Safe) | 350–365 nm (Safe) | < 300 nm (Damaging) |
| Reactivity | Reversible (Triplet) | Irreversible (Carbene) | Irreversible (Nitrene) |
| Crosslinking Efficiency | High (Robust) | Moderate | Low to Moderate |
| Stability | Excellent (Ambient light stable) | Good | Poor (Light sensitive) |
| Steric Bulk | Bulky (Two phenyl rings) | Small (Minimal footprint) | Small |
Troubleshooting & Critical Controls
-
Issue: No Labeling Observed.
-
Cause: Steric hindrance. The 4-FBBA moiety may block the ligand from binding its target.
-
Solution: Lengthen the linker between the Ligand and the 4-FBBA acid (e.g., use a PEG spacer).
-
-
Issue: High Background (Non-specific binding).
-
Cause: Benzophenones are hydrophobic and can stick to membranes/albumin.
-
Solution: Decrease probe concentration; increase washing stringency; use the "Competition Control" to subtract background.
-
-
Issue: Sample Precipitation.
-
Cause: 4-FBBA is poorly soluble in water.
-
Solution: Keep final DMSO concentration in the assay between 1–2%.
-
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[3] Biochemistry, 33(19), 5661-5673.[3] Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. Link
-
Rowland, M. M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery. Current Opinion in Chemical Biology. Link
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ester Precursors from 4-(4-Fluorobenzoyl)benzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(4-Fluorobenzoyl)benzoic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties. The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] 4-(4-Fluorobenzoyl)benzoic acid is a versatile bifunctional molecule, possessing both a ketone and a carboxylic acid moiety. This structure serves as a valuable starting material for the synthesis of a diverse range of derivatives.
This application note provides a detailed, step-by-step protocol for the synthesis of ester precursors from 4-(4-Fluorobenzoyl)benzoic acid. Esterification of the carboxylic acid group is a fundamental first step in many synthetic pathways, creating a key intermediate that can be further modified.[2] The resulting esters are crucial building blocks for developing novel therapeutic agents, agrochemicals, and specialty polymers.[2]
Principle of Synthesis: The Fischer-Speier Esterification
The chosen method for this synthesis is the Fischer-Speier esterification, a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products.[4][5] This is typically accomplished in two ways:
-
Use of Excess Alcohol : The alcohol serves as both the reactant and the solvent. By using it in large excess, the reaction equilibrium is driven forward according to Le Châtelier's principle.[4]
-
Acid Catalysis and Dehydration : A strong acid, such as concentrated sulfuric acid (H₂SO₄), is used as a catalyst.[6][7] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3][5][8] Additionally, concentrated sulfuric acid acts as a dehydrating agent, removing the water formed during the reaction, which also helps to shift the equilibrium to the product side.[9]
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the Fischer-Speier esterification mechanism.
Caption: The mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl 4-(4-Fluorobenzoyl)benzoate
This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple alcohols (e.g., ethanol, propanol) by substituting the alcohol and adjusting the reflux temperature accordingly.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-(4-Fluorobenzoyl)benzoic acid | ≥98% Purity | Sigma-Aldrich | The starting carboxylic acid. |
| Methanol (CH₃OH) | Anhydrous, ACS | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Catalyst and dehydrating agent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Deionized Water | - | - | For work-up. |
| Round-bottom flask (250 mL) | - | - | Reaction vessel. |
| Reflux Condenser | - | - | To prevent solvent loss during heating. |
| Heating Mantle with Magnetic Stirrer | - | - | For controlled heating and mixing. |
| Separatory Funnel (500 mL) | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | For solvent removal under reduced pressure. |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | - | For monitoring reaction progress. |
Quantitative Data
| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Amount (mL) | Moles (mol) | Molar Equiv. |
| 4-(4-Fluorobenzoyl)benzoic acid | 244.22 | 10.0 | - | 0.041 | 1.0 |
| Methanol | 32.04 | - | 100 | 2.47 | ~60 |
| Conc. Sulfuric Acid | 98.08 | - | 3.0 | 0.055 | ~1.3 |
Step-by-Step Procedure
-
Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.041 mol) of 4-(4-Fluorobenzoyl)benzoic acid.
-
Dissolution : Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Acid Catalysis : Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid dropwise down the inner wall of the flask.
-
Scientist's Note : This addition is highly exothermic. Adding the acid slowly to a cooled solution prevents overheating, which can lead to the formation of unwanted by-products.[10]
-
-
Reflux : Remove the flask from the ice bath. Attach a reflux condenser with a water supply (in at the bottom, out at the top). Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.[8][11]
-
Monitoring : Allow the reaction to reflux for 6-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the mobile phase.[1][12] The reaction is complete when the starting material spot is no longer visible.
-
Scientist's Note : The ester product will be less polar than the starting carboxylic acid, resulting in a higher Rf value on the TLC plate.
-
-
Cooling : Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal : Remove the excess methanol using a rotary evaporator.
-
Neutralization : Pour the concentrated residue into a 500 mL beaker containing 150 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until effervescence ceases and the pH of the solution is neutral (~7-8).
-
Extraction : Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[13]
-
Scientist's Note : The desired ester product is organic-soluble and will move into the ethyl acetate layer. Shaking the funnel gently at first, with frequent venting, is crucial to release any pressure from residual CO₂ gas.
-
-
Washing and Drying : Combine the organic layers. Wash once with 50 mL of brine (saturated NaCl solution) to help break any emulsions and remove excess water. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[11]
-
Isolation : Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude ester product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel if necessary to achieve high purity.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Characterization of the Final Product
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure.
-
Infrared (IR) Spectroscopy : To verify the presence of the ester carbonyl group (~1720 cm⁻¹) and the disappearance of the broad carboxylic acid -OH stretch.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : To assess the purity of the solid product.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : All steps should be performed in a well-ventilated fume hood.
-
Concentrated Acids : Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Flammable Solvents : Methanol and ethyl acetate are flammable. Keep them away from ignition sources. All heating should be conducted using a heating mantle, not an open flame.[9]
-
Waste Disposal : Dispose of all chemical waste according to your institution's established safety protocols.
References
- Writing in Biology. (2018). Experimental Procedure for Esterification.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Available at: [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
ResearchGate. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]
- Google Patents. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. Available at: [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. studylib.net [studylib.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 11. One moment, please... [operachem.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Single Crystal Growth of 4-(4-Fluorobenzoyl)benzoic Acid Derivatives
This Application Note and Protocol is designed for researchers aiming to obtain high-quality single crystals of 4-(4-Fluorobenzoyl)benzoic acid and its derivatives suitable for X-ray diffraction (XRD) analysis.
The protocol synthesizes established methodologies for benzophenone derivatives with specific adaptations for the fluorinated motif, prioritizing the formation of robust hydrogen-bonded dimers and
Introduction & Chemical Logic
To grow single crystals of 4-(4-Fluorobenzoyl)benzoic acid (4-FBBA), one must understand the competing intermolecular forces at play.[1] Unlike simple organic solids, 4-FBBA possesses three distinct functional domains that dictate its packing:
-
Carboxylic Acid Tail: The primary driver of crystallization. In non-polar or moderately polar solvents, these groups form centrosymmetric hydrogen-bonded dimers (
motif), which serve as the fundamental building block of the crystal lattice [1, 3]. -
Benzophenone Core: This rigid, conjugated system encourages
- stacking.[1] The ketone bridge introduces a kink in planarity, preventing simple sheet packing and often leading to herringbone or interlocked structures [4]. -
Para-Fluorine Substituent: As a bioisostere of hydrogen, fluorine is small but highly electronegative. It induces weak
and interactions that can stabilize metastable polymorphs. It also significantly lowers solubility in water compared to the non-fluorinated parent [5].
The Challenge: The molecule's high melting point and tendency to form microcrystalline powders upon rapid precipitation require a strategy that slows nucleation significantly.
Pre-Crystallization Characterization
Before attempting crystal growth, the material must meet strict purity standards. Impurities disrupt the lattice propagation, leading to twinning or amorphous precipitation.
| Parameter | Requirement | Method | Reason |
| Purity | >98.5% | HPLC / 1H-NMR | Impurities >1% act as defects, stopping growth.[1] |
| Residual Salt | <0.1% | Ash Test | Inorganic salts act as nucleation sites, causing rapid precipitation. |
| Solubility Profile | Known | Screening | Essential for selecting the Solvent/Anti-solvent pair. |
Experimental Protocols
Phase 1: Solubility Screening
Perform a rapid screen using 10 mg of sample in 1 mL of solvent.
-
High Solubility (Solvent A candidates): DMSO, DMF, THF, Acetone (Hot).
-
Moderate Solubility: Ethanol (Hot), Methanol, Ethyl Acetate.
-
Low Solubility (Anti-solvent candidates): Water, Hexane, Pentane, Toluene (Cold).
Phase 2: Growth Methodologies
Three protocols are provided. Method A is the standard for this class. Method B is for highly insoluble derivatives.[1] Method C is for thermally stable derivatives.[1]
Method A: Slow Evaporation from Binary Solvent (Recommended)
This method leverages the differential volatility of a solvent mixture to drive supersaturation gently.
-
Dissolution: Dissolve 20 mg of 4-FBBA in 2 mL of Acetone or THF . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Moderation: Add Ethanol dropwise until the solution just becomes turbid, then add a few drops of Acetone to restore clarity.
-
Setup: Place the solution in a 4 mL straight-walled vial. Cover with Parafilm and poke 3-5 small holes with a needle.[1]
-
Growth: Store in a vibration-free environment at 20°C.
-
Mechanism: Acetone (bp 56°C) evaporates faster than Ethanol (bp 78°C).[1] As the solvent composition shifts towards the poorer solvent (Ethanol), the solubility decreases, promoting slow nucleation of acid dimers [2].
Method B: Vapor Diffusion (The "Sitting Drop")
Ideal for derivatives that are soluble only in high-boiling polar solvents (DMSO/DMF).[1]
-
Inner Vial: Dissolve 15 mg of compound in 0.5 mL of DMSO or DMF in a small 1.5 mL vial. Cap the vial loosely or leave open.
-
Outer Vessel: Place the small vial inside a larger 20 mL scintillation vial containing 3 mL of Water or Methanol (Anti-solvent).
-
Seal: Tightly cap the outer vial.
-
Mechanism: The volatile anti-solvent (Methanol/Water vapor) diffuses into the non-volatile solution (DMSO), slowly reducing solubility without evaporation. This yields high-quality, block-like crystals over 1-2 weeks.[1]
Method C: Thermal Gradient (Slow Cooling)
Best for obtaining large crystals if the compound is thermally stable.
-
Saturation: Suspend 30 mg of compound in 3 mL of Toluene or Chlorobenzene .
-
Heating: Heat to reflux (or near boiling) until fully dissolved.
-
Insulation: Turn off the heat source. Place the vial in a Dewar flask filled with hot water or wrap heavily in cotton wool to create a "heat sink."
-
Cooling: Allow the system to cool to room temperature over 24-48 hours.
-
Mechanism: Solubility drops logarithmically with temperature.[1] Slow cooling prevents "crashing out" and favors the growth of fewer, larger nuclei.
Visualization of Workflow
The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the derivative's properties.
Caption: Decision tree for selecting the optimal crystallization strategy based on solubility and thermal stability.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization.[1] | The anti-solvent was added too fast or the concentration is too high. Fix: Dilute the solution by 20% or switch to Method B (Diffusion). |
| Microcrystals | Nucleation rate too high.[1] | Evaporation/Cooling was too fast. Fix: Reduce hole size in Parafilm (Method A) or increase insulation (Method C).[1] |
| Twinning | Intergrowth of multiple crystals.[1] | Physical disturbance or rapid growth.[1] Fix: Use a vibration-free table; lower the starting concentration. |
| No Crystals | Undersaturation. | Fix: Allow more time; move to a cold room (4°C) to lower solubility further. |
References
-
Chattopadhyay, B. et al. (2014). "Redetermined structure of 4-(benzyloxy)benzoic acid." Acta Crystallographica Section E, 70(5), o576-o577.[1]
-
BenchChem. (2025).[1][2] "4-Benzoylbenzoic acid synthesis and crystallization protocols." BenchChem Application Notes.
-
TCI Chemicals. (2024).[1] "Product Specification: 4-(4-Fluorobenzoyl)butyric Acid." TCI America Catalog. [1]
-
PubChem. (2025).[1] "4-(4-Fluorophenyl)benzoic acid: Chemical and Physical Properties." National Library of Medicine.
-
Wang, L. (2025).[3] "Synthesis, Crystal Structure of a New Na(I) Complex with 4-Benzoylbenzoic Acid." ResearchGate.[1]
Sources
Application Note: Employing Fluorinated Benzoic Acids (FBAs) as Ultra-Trace Groundwater Tracers in Hydrogeological Studies
Target Audience: Hydrogeologists, Analytical Chemists, and Environmental Scientists.
Mechanistic Rationale: Why Fluorinated Benzoic Acids?
In complex hydrogeological environments—such as fractured crystalline rock or deep petroleum reservoirs—understanding fluid flow paths, residence times, and matrix diffusion requires highly specialized conservative tracers. Fluorinated benzoic acids (FBAs) have emerged as the gold standard for these applications.
The selection of FBAs is driven by strict physicochemical causality:
-
Conservative Transport via Electrostatic Repulsion: Geological matrices (e.g., clays, silicates) typically carry a net negative surface charge. FBAs possess low
values (ranging from 2.7 to 3.8) due to the strong electron-withdrawing nature of the fluorine substituents. Consequently, at typical groundwater pH levels (pH 6–8), FBAs are fully ionized into their anionic state. This ensures electrostatic repulsion from the rock matrix, minimizing sorption and retardation . -
Biological and Thermal Stability: The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry. FBAs do not occur naturally, are highly nonreactive, and exhibit profound resistance to microbial degradation, making them ideal for long-term multi-year tracing campaigns 1[1].
-
Multiplexing Capability: There are up to 16 distinct FBA isomers. This structural diversity allows researchers to inject different tracers into multiple wells simultaneously or sequentially without cross-interference, a technique successfully validated in large-scale projects like the TRUE Block Scale experiment .
Field-to-Lab Workflow Visualization
Fig 1: End-to-end hydrogeological workflow for FBA tracer deployment and breakthrough analysis.
Physicochemical Profiling & Data Presentation
To design an effective tracer test, the physicochemical properties and the analytical limits of detection (LOD) must be aligned with the expected dilution factor of the aquifer.
Table 1: Physicochemical Properties of Common FBA Tracers
| Tracer Compound | Abbreviation | Molecular Weight ( g/mol ) | Approx. | Primary Application |
| 2-Fluorobenzoic acid | 2-FBA | 140.11 | 3.27 | Single-well injection |
| 2,6-Difluorobenzoic acid | 2,6-DFBA | 158.10 | 2.85 | Multi-well cross-tracing |
| 2,4,5-Trifluorobenzoic acid | 2,4,5-TFBA | 176.09 | 2.75 | Highly sorptive matrices |
| Pentafluorobenzoic acid | PFBA | 212.07 | ~2.70 | Deep reservoir / High temp |
Table 2: Comparison of Analytical Techniques for FBA Detection
| Analytical Method | Sample Prep Required | Typical LOD | Advantages | Disadvantages |
| Isotope Dilution GC-MS | SPE + Derivatization | 8 – 37 ng/L | Ultra-trace sensitivity; perfect matrix correction. | Labor-intensive sample prep. |
| LC-MS/MS (ESI-) | Filtration only | ~1 µg/L | High throughput; direct analysis. | Susceptible to ion suppression. |
| Ion Chromatography (IC) | Filtration only | 10 – 50 µg/L | Simultaneous halide & FBA detection. | Higher LOD; potential anion interference. |
Note: IC methods are particularly advantageous when simultaneous mass balance calculations of both FBAs and traditional halides (e.g., bromide) are required 2[2].
Validated Analytical Protocols
The following protocols detail the two primary mass spectrometry workflows used in modern hydrogeological studies.
Protocol A: Ultra-Trace Isotope Dilution GC-MS
This protocol is engineered for deep reservoir studies where extreme dilution requires detection limits in the low ng/L (ppt) range3[3].
Causality of Design: Gas chromatography requires volatile analytes. Because FBAs are highly polar and non-volatile due to strong hydrogen bonding of the carboxylic acid group, they must be derivatized into fluorobenzoic acid methyl esters (FBAMEs). To account for variable recoveries during extraction and derivatization, deuterated FBAs (dFBAs) are used as internal standards.
Step-by-Step Methodology:
-
Sample Preparation: Filter 100 mL of groundwater through a 0.45 µm membrane to remove suspended particulates.
-
Isotope Spiking: Spike the sample with a known concentration of deuterated FBA analogues (e.g.,
-2,6-DFBA). -
Acidification: Adjust the sample pH to < 2.0 using concentrated HCl. Causality: Lowering the pH below the
of the FBAs forces them into their neutral, protonated state, maximizing their hydrophobic retention on the solid-phase extraction (SPE) sorbent. -
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB) with 5 mL methanol followed by 5 mL acidified water (pH 2).
-
Load the 100 mL sample at a flow rate of 2-3 mL/min.
-
Wash with 5 mL of 5% methanol in water to remove polar interferences.
-
Elute the FBAs with 5 mL of 100% methanol into a glass reaction vial.
-
-
Derivatization: Add 0.5 mL of Boron Trifluoride-Methanol (
) complex to the eluate. Seal the vial and heat at 70°C for 30 minutes. Causality: The acts as a Lewis acid catalyst, driving the esterification of the carboxylic acid to a volatile methyl ester. -
Liquid-Liquid Extraction: Cool the vial, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex for 1 minute. Extract the upper hexane layer containing the FBAMEs.
-
GC-MS Analysis: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific
of the molecular ions for both the native FBAMEs and the deuterated internal standards.
Self-Validating System Checkpoint: The addition of dFBAs prior to SPE creates a closed-loop validation. Any physical loss of the analyte during SPE loading, washing, or incomplete derivatization is proportionally mirrored by the dFBA loss. The final MS area ratio (
) remains constant, intrinsically correcting for recovery variations and ensuring absolute quantitative trustworthiness.
Protocol B: High-Throughput LC-MS/MS (Direct Injection)
For shallower aquifers or saline waters where tracer concentrations remain above 1 µg/L, direct LC-MS/MS bypasses derivatization entirely 4[4].
Causality of Design: Liquid chromatography coupled with Electrospray Ionization in negative mode (ESI-) perfectly exploits the acidic nature of FBAs. In a neutral or slightly basic mobile phase, FBAs readily deprotonate to form
Step-by-Step Methodology:
-
Filtration: Syringe-filter 1 mL of the groundwater sample through a 0.22 µm PTFE filter directly into an autosampler vial.
-
Chromatographic Separation: Inject 10 µL onto a C18 UPLC column. Use a gradient mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid. Causality: While formic acid slightly suppresses negative ionization, it is necessary to maintain sharp chromatographic peak shapes by preventing secondary interactions with residual silanols on the column.
-
Tandem Mass Spectrometry (MS/MS): Operate the triple quadrupole mass spectrometer in ESI- mode using Selected Reaction Monitoring (SRM).
-
Collision-Induced Dissociation (CID): Monitor the primary transition corresponding to the loss of carbon dioxide:
.
Self-Validating System Checkpoint: This protocol utilizes orthogonal validation by monitoring two distinct SRM transitions per FBA (e.g., Quantifier:
, Qualifier:). A stable quantifier-to-qualifier ion ratio across all calibration standards and field samples confirms peak purity and guarantees the absence of isobaric matrix interferences.
Analytical Decision Matrix
Fig 2: Methodological decision tree comparing GC-MS and LC-MS/MS analytical pathways for FBAs.
References
-
Golder Associates / Shell Australia. (2014). Hazard assessment of fluorobenzoic acid (FBA) groundwater tracers. shell.com.au. 1
-
IAEA. (1999). A test of five different fluorinated benzoic acids as groundwater tracers within the pilot tracer tests of the TRUE Block Scale experiment. iaea.org.
-
Seubert, A., et al. (2012). Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. researchgate.net.3
-
Hu, Q., & Moran, J. E. (2004). Simultaneous analyses and applications of multiple fluorobenzoate and halide tracers in hydrologic studies. osti.gov. 2
-
ResearchGate. (2002). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. researchgate.net. 4
-
IAEA. (1992). MASTER - IAEA International Nuclear Information System (Yucca Mountain Site Characterization). iaea.org.
Sources
Advanced Synthesis and Characterization of Thermotropic Liquid Crystal Polymers from Benzoic Acid Derivatives
Executive Summary & Mechanistic Rationale
Thermotropic liquid crystal polymers (LCPs) represent a class of high-performance materials characterized by their ability to maintain highly ordered, crystalline structures even in their molten flow state[1]. At the core of these advanced materials is 4-hydroxybenzoic acid (4-HBA) , a monomer whose rigid, linear architecture promotes the formation of nematic mesophases[2].
However, synthesizing a homopolymer of 4-HBA yields an intractable material that degrades before it melts (Tm > 500 °C), rendering it useless for standard melt-processing techniques like extrusion or injection molding[1][3]. To solve this, polymer chemists employ a "macromolecular frustration" strategy. By copolymerizing 4-HBA with an asymmetrical comonomer—most notably 6-hydroxy-2-naphthoic acid (6-HNA) —the perfect symmetry of the polymer backbone is disrupted. This "kinking" of the chain drastically lowers the melting temperature to a processable window (typically 220 °C to 280 °C) without destroying the polymer's liquid crystalline nature[1].
The Acidolysis Mechanism
Direct esterification of phenolic hydroxyl groups is thermodynamically unfavorable and kinetically sluggish. To bypass this barrier, the synthesis relies on a two-step acidolysis polycondensation [2][3]:
-
Acetylation: The hydroxyl groups of 4-HBA and 6-HNA are reacted with acetic anhydride to form acetate esters. This converts a poor leaving group (phenol) into an excellent leaving group (acetate)[2].
-
Polycondensation: At elevated temperatures (>300 °C), the acetylated monomers undergo transesterification. The acetate groups react with carboxylic acid terminals, forming stable ester linkages while eliminating acetic acid as a volatile byproduct. The continuous removal of acetic acid drives the equilibrium toward high-molecular-weight polymer chains[3].
Figure 1. Two-step acidolysis synthesis workflow for thermotropic liquid crystal polymers.
Experimental Protocol: Synthesis of Poly(4-HBA-co-6-HNA)
This protocol details the synthesis of a 73/27 mol% 4-HBA/6-HNA copolymer, a ratio that mimics the commercial high-performance LCP Vectra® A950[2][3].
Materials & Apparatus
-
Monomers: 4-Hydroxybenzoic acid (4-HBA, dry), 6-Hydroxy-2-naphthoic acid (6-HNA, dry).
-
Reagents: Acetic anhydride (1.05 molar excess), Potassium acetate (catalyst, 10–20 ppm).
-
Apparatus: 500 mL 3-neck glass reactor equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a distillation column connected to a vacuum pump and cold trap.
Step-by-Step Methodology
Step 1: Reactor Charging and Inerting
-
Charge the reactor with 73 mmol of 4-HBA, 27 mmol of 6-HNA, and 105 mmol of acetic anhydride. Add 15 ppm of potassium acetate catalyst[2][3].
-
Purge the system with dry nitrogen gas for 15 minutes to displace oxygen.
-
Causality: Phenolic compounds are highly susceptible to oxidative degradation at elevated temperatures. A strict inert atmosphere prevents the formation of quinone-methide color bodies, ensuring a high-purity, structurally sound polymer[3].
Step 2: Acetylation Phase
-
Heat the reactor to 140–160 °C under continuous stirring (50 rpm) and a slight nitrogen sweep[2].
-
Maintain this temperature for 2 hours under reflux.
-
Causality: This temperature provides sufficient activation energy for the acetylation of the hydroxyl groups without triggering premature polycondensation. The 5% excess of acetic anhydride ensures complete conversion to 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid.
-
Self-Validation Check: The reaction mixture should transition from a heterogeneous slurry to a clear, homogenous melt, indicating complete acetylation.
Step 3: Melt Polycondensation Phase
-
Gradually ramp the temperature from 160 °C to 325 °C at a rate of 1.5 °C/min[2][3].
-
As the temperature exceeds 200 °C, acetic acid will begin to distill off. Collect the distillate in the cold trap.
-
Once the temperature reaches 325 °C, apply a gradual vacuum, slowly reducing the pressure to < 1 mbar over 45 minutes.
-
Causality: According to Le Chatelier's principle, removing the acetic acid byproduct forces the equilibrium toward ester bond formation. The slow vacuum application prevents oligomers from subliming or foaming into the distillation column.
Step 4: Molecular Weight Build-Up and Discharge
-
Monitor the torque on the mechanical stirrer. As the polymer chains grow, the melt viscosity will increase exponentially[2].
-
Once the target torque (predetermined based on desired molecular weight) is reached, break the vacuum with nitrogen.
-
Discharge the nematic melt onto a polyimide film or cooling tray and allow it to solidify.
Multimodal Characterization Pipeline
To validate the success of the synthesis, the LCP must be evaluated for its thermal transitions, thermal stability, and mesophase behavior.
Figure 2. Multimodal characterization pipeline for evaluating LCP thermal and structural properties.
Characterization Protocols
-
Differential Scanning Calorimetry (DSC): Run samples from 50 °C to 350 °C at 10 °C/min under nitrogen. Look for the glass transition temperature (Tg) and the melting temperature (Tm). Unlike standard thermoplastics, LCPs often exhibit a small enthalpy of melting because the transition is from a solid crystal to a highly ordered nematic fluid, rather than an isotropic random coil.
-
Thermogravimetric Analysis (TGA): Heat samples to 600 °C at 20 °C/min. High-performance HBA-based LCPs should exhibit an onset of degradation (5% weight loss) well above 400 °C, validating their suitability for high-heat applications[2].
-
Polarized Optical Microscopy (POM): Place a thin film of the polymer on a hot stage heated above its Tm (e.g., 290 °C). Under crossed polarizers, the presence of a "threaded" or "Schlieren" texture confirms the formation of the nematic liquid crystalline phase, validating the rigid-rod alignment of the polymer chains.
Data Presentation: Impact of Monomer Ratio on Properties
The stoichiometric ratio of 4-HBA to comonomers dictates the thermal and mechanical profile of the resulting polymer. The table below summarizes typical thermal properties based on varying monomer compositions, demonstrating the "frustration" effect on the melting point.
| Polymer Composition | 4-HBA Content (mol%) | Comonomer Content (mol%) | Melting Temp (Tm) | Degradation Temp (Td, 5% loss) | Nematic Phase Behavior |
| Poly(4-HBA) Homopolymer | 100% | 0% | > 500 °C | ~ 450 °C | Intractable; degrades before melting[1][3] |
| Vectra® A950 Analog | 73% | 27% (6-HNA) | 280 °C | > 480 °C | Broad nematic window; highly processable[2] |
| HBA/HNA Equimolar | 50% | 50% (6-HNA) | 250 °C | > 460 °C | Lower Tm; reduced tensile modulus |
| PET/HBA Copolyester | 60% | 40% (PET) | 220–250 °C | > 400 °C | Non-Newtonian melt flow; lower heat resistance |
Note: Data aggregated from standard thermal analyses of synthesized LCPs. The 73/27 ratio provides the optimal balance of high-temperature structural integrity and melt-processability.
References
- BenchChem. Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
- MDPI. Mechanism Studies of LCP Synthesis.
- Zeus Inc. LCP Introduction To Liquid Crystal Polymers.
- National Institutes of Health (PMC). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
Sources
Troubleshooting & Optimization
Strategies to improve the yield of 4-(4-Fluorobenzoyl)benzoic acid synthesis
Technical Support Center: Synthesis of 4-(4-Fluorobenzoyl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(4-Fluorobenzoyl)benzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
The synthesis of 4-(4-Fluorobenzoyl)benzoic acid is typically achieved via a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1] This reaction involves the acylation of fluorobenzene with 4-(chlorocarbonyl)benzoic acid in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). While powerful, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Q1: My reaction has a very low or no yield. What are the most likely causes?
A low or non-existent yield is one of the most common issues and can typically be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.
-
Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened, anhydrous grade solvents and reagents. It is critical to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or more) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation deactivates both the catalyst and the product.
-
Solution: A minimum of two equivalents of AlCl₃ is often required: one to activate the acyl chloride and another to complex with the product's carbonyl and carboxylic acid groups. We recommend starting with 2.2-2.5 equivalents of AlCl₃ relative to the limiting reagent, 4-(chlorocarbonyl)benzoic acid.
-
-
Improper Reaction Temperature: Very low temperatures (< 0 °C) can cause the AlCl₃-acyl chloride complex to precipitate, especially in solvents like dichloromethane, leading to a heterogeneous mixture with poor mixing and low reactivity.[3] Conversely, high temperatures can promote side reactions.
-
Solution: Maintain a temperature between 5-15 °C during the addition of reagents.[4] This range is often optimal for maintaining solubility while minimizing side-product formation.
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: A troubleshooting decision tree for low-yield Friedel-Crafts acylation.
Q2: My final product is impure. What are the common side products and how can I avoid them?
Impurity profiling is key to optimizing any reaction. In this synthesis, there are three main culprits to watch for:
-
ortho-Isomer (2-(4-Fluorobenzoyl)benzoic acid): The fluorine atom is an ortho, para-directing group. While the para-product is sterically favored, some ortho-acylation is almost always observed.[5]
-
Mitigation: Lowering the reaction temperature generally increases para-selectivity by favoring the thermodynamically more stable product and increasing the kinetic barrier for the sterically hindered ortho-attack. Running the reaction at 0-5 °C can significantly improve the para:ortho ratio.
-
-
Desfluoro Impurity (4-Benzoylbenzoic acid): This impurity arises if your fluorobenzene starting material is contaminated with benzene.[3] Since benzene is more nucleophilic than fluorobenzene, it can react preferentially, even at low concentrations.
-
Mitigation: This issue is entirely material-dependent. Use high-purity fluorobenzene (HPLC grade, >99.5%) with a specified low benzene content (<100 ppm is ideal).[3] Always verify the purity of your starting materials via GC or NMR before starting the reaction.
-
-
Diacylation Products: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the product ketone is deactivated towards further electrophilic attack.[5][6] However, it can occur under harsh conditions.
-
Mitigation: Avoid excessively high temperatures or a large excess of the acylating agent. A slow, controlled addition of the acylating agent to the mixture of fluorobenzene and Lewis acid helps maintain a low instantaneous concentration of the electrophile, disfavoring a second acylation event.
-
Q3: I'm having trouble with the work-up. The mixture becomes a thick sludge, or I get a poor recovery after purification.
A challenging work-up often results from the highly exothermic quenching of excess AlCl₃ and the need to break up the stable product-catalyst complex.
-
Problem: Thick Sludge During Quench: This happens when water is added too quickly to the reaction mixture. The rapid, exothermic reaction of AlCl₃ with water can form aluminum hydroxides, which are gelatinous and difficult to handle.[7]
-
Solution: The correct procedure is to perform a "reverse quench." Slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[4][7] The acid keeps the aluminum salts protonated and soluble as [Al(H₂O)₆]³⁺, preventing the formation of hydroxides. Keep the quench temperature below 20 °C.
-
-
Problem: Low Recovery After Purification: The crude product is often contaminated with both starting materials and side products. A simple filtration is not enough.
-
Solution: An acid-base extraction is highly effective for isolating the carboxylic acid product. After quenching and removing the organic solvent, dissolve the crude solid in an aqueous base (e.g., 5% NaHCO₃ or NaOH solution).[8] The desired product will form a soluble carboxylate salt, while non-acidic impurities (like any diacylated byproducts) will remain insoluble and can be removed by filtration. The clear filtrate is then re-acidified (e.g., with HCl) to a pH of ~1-2, which re-precipitates the purified 4-(4-Fluorobenzoyl)benzoic acid.[8][9] This can be followed by recrystallization from a solvent like acetone or an ethanol/water mixture for maximum purity.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation for this synthesis?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three main steps:[10][11]
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-(chlorocarbonyl)benzoic acid. This polarization weakens the C-Cl bond, which cleaves to form a highly reactive, resonance-stabilized acylium ion.[12][13]
-
Nucleophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new carbon-carbon bond and a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex).
-
Re-aromatization: A weak base, typically AlCl₄⁻, abstracts the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with a product molecule).
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
Q2: Which Lewis acid is best, and are there alternatives to AlCl₃?
For the acylation of a moderately deactivated ring like fluorobenzene, a strong Lewis acid is required.[14]
| Lewis Acid | Relative Strength | Key Considerations |
| AlCl₃ | Very Strong | Most common and effective; highly hygroscopic; requires >2 equivalents.[10] |
| FeCl₃ | Strong | Less reactive than AlCl₃ but also less moisture-sensitive; may require higher temperatures or longer reaction times.[15] |
| ZnCl₂ | Moderate | Generally too mild for this substrate unless reaction conditions are forced (e.g., high heat).[15] |
| TfOH / Re(OTf)₃ | Very Strong | Modern alternatives that can be used in catalytic amounts and are sometimes recyclable, but are significantly more expensive.[16] |
For most applications, aluminum chloride (AlCl₃) provides the best balance of reactivity and cost.
Q3: What are the best practices for choosing a solvent?
The ideal solvent must be anhydrous and inert to the strong Lewis acid and reactive intermediates.
-
Recommended: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. They are polar enough to dissolve the reactants and complexes but are unreactive.[4]
-
Acceptable (with caution): Using excess fluorobenzene as both reactant and solvent can work and simplifies the setup.[8] However, this can make product isolation more difficult and is only cost-effective if fluorobenzene is inexpensive.
-
Avoid: Do not use any solvent with Lewis basic sites (e.g., ethers, ketones, DMF, DMSO) as they will complex with and deactivate the AlCl₃ catalyst.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective method.[17][18] Take small aliquots from the reaction mixture, quench them carefully in a separate vial with a drop of acidic water, and extract with a small amount of ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with a solvent system like 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The product will be more polar (lower Rf) than the fluorobenzene starting material. The reaction is complete when the spot corresponding to the 4-(chlorocarbonyl)benzoic acid has been consumed.
Part 3: Recommended Experimental Protocol
This general procedure is based on established literature methods and should be optimized for your specific laboratory conditions.[4][8]
Materials:
-
4-(chlorocarbonyl)benzoic acid
-
Fluorobenzene (anhydrous, >99.5%)
-
Aluminum chloride (anhydrous, >99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (2.2 eq).
-
Solvent and Reactant Addition: Add anhydrous DCM, followed by anhydrous fluorobenzene (3.0 eq). Cool the resulting slurry to 5 °C using an ice-salt bath.
-
Acylating Agent Addition: Dissolve 4-(chlorocarbonyl)benzoic acid (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction slurry over 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quench: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice/acid mixture vigorously, slowly pour the reaction mixture into the beaker. Maintain the quench temperature below 20 °C.
-
Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM. Combine the organic layers and distill off the DCM.
-
Purification (Acid-Base Extraction): Add the crude solid to a 5% aqueous solution of NaHCO₃ and stir until dissolved. Filter to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl until the pH is ~1-2. A white precipitate of the product will form.
-
Final Steps: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and dry under vacuum at 60-70 °C to yield pure 4-(4-Fluorobenzoyl)benzoic acid.
References
- SATHEE. (n.d.). Friedel Crafts Reaction. Google Sites.
-
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Biochemical Sciences, 6(1), 56-58.
-
Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Fahimeh, N., et al. (2023). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]
-
Fahimeh, N., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. (n.d.). Indian Patent Office. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Jia, H. Y. (2014, November 21). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. Global Thesis. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (2005, November 10). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 9. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. globethesis.com [globethesis.com]
- 15. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 16. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 17. globalscientificjournal.com [globalscientificjournal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization and Purification of 4-(4-Fluorobenzoyl)benzoic Acid
Welcome to the technical support center for the purification of 4-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization and purification of this key synthetic intermediate. Here, we will address common challenges and provide robust troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.
I. Core Principles of Recrystallization for 4-(4-Fluorobenzoyl)benzoic Acid
Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][2] The ideal solvent will dissolve the crude 4-(4-Fluorobenzoyl)benzoic acid at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[3][4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉FO₃ | [6] |
| Molecular Weight | 244.22 g/mol | [6] |
| Melting Point | 138-140 °C (lit.) | [6] |
| Appearance | White crystalline powder | [7] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of 4-(4-Fluorobenzoyl)benzoic acid in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Problem 1: The compound fails to dissolve completely in the hot solvent.
Question: I've added a significant amount of hot solvent, but my crude 4-(4-Fluorobenzoyl)benzoic acid is not fully dissolving. What's going on?
Root Cause Analysis & Solution:
-
Insufficient Solvent: This is the most frequent cause.[8] Benzoic acid derivatives often require a substantial volume of boiling solvent to dissolve completely.[9][10]
-
Actionable Step: Continue adding small portions of the boiling solvent to the flask containing your crude product with constant swirling or stirring until the solid is fully dissolved.[10] It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to maximize your yield.[11]
-
-
Inappropriate Solvent Choice: The selected solvent may not have adequate solvating power for 4-(4-Fluorobenzoyl)benzoic acid, even at its boiling point.
-
Actionable Step: Consult the solvent selection guide below. You may need to switch to a more suitable solvent or consider a mixed-solvent system. For instance, dissolving the compound in a "good" solvent like hot ethanol and then adding a "poor" solvent like water until turbidity is observed can be effective.[12]
-
-
Insoluble Impurities: Your crude material may contain insoluble impurities.
-
Actionable Step: If a small amount of solid remains despite adding a reasonable excess of hot solvent, it is likely an insoluble impurity. Proceed to a hot filtration step to remove these particulates before allowing the solution to cool.[12]
-
Problem 2: "Oiling out" - the compound separates as a liquid instead of forming crystals.
Question: Upon cooling, my compound formed an oily layer at the bottom of the flask instead of crystals. How can I fix this?
Root Cause Analysis & Solution:
-
Supersaturation at a Temperature Above the Melting Point: Oiling out occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the compound, or when significant impurities are present, depressing the melting point.[12]
-
Actionable Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[8][12]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a warm surface or insulating it to encourage crystal nucleation at a lower temperature.[8][13]
-
Solvent System Modification: Consider a different solvent with a lower boiling point.[12]
-
-
Problem 3: No crystals form upon cooling, even after an extended period.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Root Cause Analysis & Solution:
-
Excessive Solvent: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not saturated at the lower temperature.[8][13]
-
Actionable Step: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent.[8] Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the solute molecules have not yet initiated the process of forming a crystal lattice.[8][11]
-
Actionable Steps to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][11][14]
-
Seed Crystals: If available, add a tiny crystal of pure 4-(4-Fluorobenzoyl)benzoic acid to the solution. This "seed" will act as a template for further crystal formation.[8][11]
-
-
Problem 4: Low recovery yield of the purified product.
Question: After filtration and drying, the mass of my purified 4-(4-Fluorobenzoyl)benzoic acid is very low. What could have caused this?
Root Cause Analysis & Solution:
-
Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will lead to a significant portion of your product remaining dissolved in the mother liquor.[13]
-
Premature Crystallization During Hot Filtration: If hot filtration was necessary, the solution might have cooled too quickly, causing the product to crystallize on the filter paper.
-
Actionable Step: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.[12] Also, add a small amount of extra hot solvent before filtration to prevent premature crystallization.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.
-
Actionable Step: Always wash the crystals with a minimal amount of ice-cold solvent.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 4-(4-Fluorobenzoyl)benzoic acid?
A1: Due to its aromatic carboxylic acid structure, solvents with moderate polarity are generally effective. Based on the purification of similar compounds like benzoic acid and related structures, good starting points include:
-
Single Solvents: Acetone, ethanol, methanol, ethyl acetate, and water.[15][16][17][18] Water is a good choice for benzoic acid itself, as solubility is low in cold water and high in hot water.[9][15][19]
-
Mixed Solvents: Ethanol/water or acetone/water mixtures can be very effective.[15][20] This allows for fine-tuning of the solvent properties to achieve optimal recrystallization conditions.
Q2: What are the common impurities in crude 4-(4-Fluorobenzoyl)benzoic acid?
A2: Impurities can arise from the starting materials or side reactions during synthesis. For instance, if synthesized via a Friedel-Crafts acylation, unreacted starting materials or byproducts from side reactions could be present. A common impurity in related syntheses is the desfluoro analog.[16][17] The primary oxidation product of 4-fluorobenzaldehyde, a potential precursor, is 4-fluorobenzoic acid.[21]
Q3: Are there alternative purification techniques if recrystallization is not effective?
A3: Yes, if recrystallization fails to provide the desired purity, other methods can be employed:
-
Acid-Base Extraction: As 4-(4-Fluorobenzoyl)benzoic acid is a carboxylic acid, it can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt.[18] Neutral impurities can then be removed by extraction with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified acid.[18][22]
-
Column Chromatography: While more resource-intensive, column chromatography offers excellent separation based on polarity differences between the target compound and impurities.[23]
-
Bisulfite Extraction: This technique can be useful for separating ketones from other organic compounds.[23][24]
IV. Experimental Protocols & Visualizations
Standard Recrystallization Workflow
Caption: Standard workflow for the recrystallization of 4-(4-Fluorobenzoyl)benzoic acid.
Troubleshooting Decision Tree for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
V. References
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?[Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]
-
Patents. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Wellesley College. (n.d.). Experiment 9 — Recrystallization. [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
SynZeal. (n.d.). 4-Fluorobenzoic Acid. [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. [Link]
-
ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorobenzoyl)benzoic acid 97 7649-92-5 [sigmaaldrich.com]
- 7. 4-(4-Fluorobenzoyl)butyric Acid CAS 149437-76-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. amherst.edu [amherst.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 17. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 23. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methods for minimizing the formation of desfluoro impurities in Friedel-Crafts reactions
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the persistent challenge of desfluoro impurity formation during Friedel-Crafts (FC) alkylation and acylation of fluorinated aromatics.
Below, you will find root-cause analyses, troubleshooting workflows, and self-validating experimental protocols designed to maximize chemoselectivity and preserve critical carbon-fluorine (C–F) bonds.
Section 1: Root Cause Analysis (The "Why")
Q1: Why do desfluoro impurities form during the Friedel-Crafts acylation of fluorobenzenes, and what is the exact mechanism?
A: Desfluorination (specifically hydrodefluorination) is a competing side reaction driven by the high thermodynamic affinity of hard, main-group Lewis acids (like
When a strong Lewis acid coordinates to the fluorine atom, it severely weakens the
Mechanistic divergence of Friedel-Crafts acylation vs. hydrodefluorination.
Section 2: Troubleshooting Guide & Process Optimization
Q2: My standard protocol uses
A: To minimize C–F bond activation while preserving the electrophilic aromatic substitution pathway, you must modulate the electrophilicity of the acylium ion complex and the Lewis acid's availability. Follow this troubleshooting hierarchy:
-
Temperature Suppression: C–F bond cleavage has a higher activation energy barrier than the desired FC acylation. Lowering the reaction temperature to between -10°C and 0°C kinetically favors acylation over defluorination. Exothermic reactions must be strictly cooled to prevent localized overheating, which triggers decomposition and side reactions (4[4]).
-
Solvent Modulation: Switch from non-coordinating solvents (DCM) to mildly coordinating solvents like nitromethane (
) or nitrobenzene. These solvents form reversible complexes with , attenuating its hard Lewis acidity and reducing its capacity to activate the C–F bond. -
Stoichiometric Control: Strictly limit
to 1.05 - 1.10 equivalents relative to the acylating agent. Excess free Lewis acid dramatically accelerates defluorination.
Q3: If optimizing
A: If attenuation fails, replace
-
Zinc Chloride (
) or Iron(III) Chloride ( ): These are softer Lewis acids. While they may require longer reaction times or slightly elevated temperatures for the acylation to proceed, they virtually eliminate C–F bond cleavage. -
Bismuth(III) Triflate (
): A highly active, water-tolerant Lewis acid that operates efficiently at catalytic loadings (1-5 mol%) and shows excellent chemoselectivity for acylation over defluorination.
Troubleshooting workflow for minimizing desfluoro impurities in scale-up.
Section 3: Quantitative Data Comparison
The following table summarizes the impact of reaction parameters on acylation efficiency versus hydrodefluorination during the synthesis of a standard fluorinated acetophenone derivative.
| Catalyst | Solvent | Temp (°C) | Acylation Yield (%) | Desfluoro Impurity (%) |
| DCM | 25 | 88.0 | 4.50 | |
| DCM | 0 | 91.5 | 1.20 | |
| 0 | 89.0 | 0.30 | ||
| DCM | 40 | 82.0 | < 0.10 | |
| DCM | 40 | 94.0 | Not Detected |
Section 4: Validated Experimental Protocol
Step-by-Step Methodology: Attenuated Friedel-Crafts Acylation of 1,3-Difluorobenzene
This self-validating protocol utilizes strict temperature control and stoichiometric precision to keep desfluoro impurities <0.15%, ensuring high-purity downstream API synthesis.
-
System Preparation (Self-Validation Check 1): Ensure all glassware is oven-dried (120°C for 4h) and purged with ultra-high purity Argon.
-
Reagent Loading: Charge a jacketed reactor with anhydrous DCM (10 volumes) and 1,3-difluorobenzene (1.0 eq). Cool the system to -10°C.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.05 eq) via syringe. Stir for 5 minutes to ensure homogeneity.
-
Lewis Acid Addition (Critical Step): Portion-wise add anhydrous
(1.10 eq) over 45 minutes, maintaining the internal temperature strictly below -5°C.-
Causality: Controlling the exotherm prevents localized heating. Thermal spikes are the primary trigger for crossing the high-activation-energy threshold of the C–F cleavage pathway.
-
-
In-Process Control (IPC) & Validation: After 2 hours at -5°C, quench a 0.5 mL aliquot in ice-cold methanol and analyze via HPLC.
-
Self-Validation Check 2: The reaction is deemed complete when the starting material is <1.0%. If the desfluoro impurity exceeds 0.15%, abort any planned warming phases and proceed to quench immediately to halt further defluorination.
-
-
Quench: Slowly transfer the reaction mass into a vigorously stirred mixture of crushed ice and 1M
(maintaining temp <10°C) to decompose the aluminum complex and prevent late-stage defluorination during workup (4[4]). -
Isolation: Separate the organic layer, wash sequentially with water, 5%
, and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
Section 5: Advanced FAQs
Q4: Can Brønsted acids be used to bypass Lewis acid-induced defluorination entirely?
A: Yes. For highly activated fluorobenzenes, using a strong Brønsted acid like Trifluoromethanesulfonic acid (Triflic acid,
References
- Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA).Benchchem.
- Main-Group Lewis Acids for C–F Bond Activation.
- Avoiding byproduct formation in Friedel-Crafts acyl
Sources
Technical Support Center: Stability & Storage of 4-(4-Fluorobenzoyl)benzoic Acid
Welcome to the Technical Support Center for 4-(4-Fluorobenzoyl)benzoic acid (CAS: 148038-12-4). As a diaryl ketone carboxylic acid, this molecule presents unique physicochemical liabilities during formulation, long-term storage, and analytical testing.
This guide is engineered for researchers and drug development professionals. It moves beyond generic protocols to explain the mechanistic causality behind degradation and provides self-validating workflows to ensure absolute scientific integrity in your stability assessments.
Part 1: Core Directives & Mechanistic Causality
To design a robust storage system, we must first deconstruct the molecule's structural vulnerabilities. 4-(4-Fluorobenzoyl)benzoic acid contains three highly reactive domains:
-
The Benzophenone Core (Photolytic Liability): The conjugated diaryl ketone structure is a potent photosensitizer. Upon exposure to UV light (254–300 nm), the molecule excites into a triplet diradical state. This excited state can react with dissolved oxygen to generate Reactive Oxygen Species (ROS) or undergo Norrish-type cleavage, leading to rapid degradation[1].
-
The Activated Aryl Fluoride (SNAr Liability): The fluorine atom is positioned para to the strongly electron-withdrawing carbonyl group. This drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr). In the presence of strong nucleophiles (e.g., hydroxide ions, primary amines) and thermal stress, the fluoride is easily displaced.
-
The Carboxylic Acid (Esterification Liability): The terminal carboxylic acid is prone to Fischer esterification if the compound is stored or dissolved in alcoholic solvents (e.g., methanol, ethanol) under mildly acidic conditions.
Part 2: Troubleshooting Guides & FAQs
Q1: We are observing unexplained "ghost peaks" in our HPLC chromatograms after storing the API in solution for 48 hours. What is causing this? A1: You are likely observing photolytic degradation driven by the benzophenone core. When exposed to ambient laboratory lighting, the molecule undergoes self-sensitization, forming hydroxylated degradants and cleavage products[1][2]. Troubleshooting Step: Prepare a fresh standard in an actinic (amber) volumetric flask. Run a comparative HPLC analysis between a light-exposed sample and the dark-stored sample. If the ghost peaks disappear in the dark control, implement strict light-protection protocols for all analytical preparations.
Q2: During forced degradation (alkaline hydrolysis), we see a massive loss of the API peak, but no typical ester/amide hydrolysis products. Where did the molecule go? A2: You are observing Nucleophilic Aromatic Substitution (SNAr), not standard hydrolysis. The hydroxide ions attack the para-fluorine position, displacing the fluoride to form 4-(4-hydroxybenzoyl)benzoic acid. This hydroxylated degradant is significantly more polar than the parent molecule and is likely eluting in the void volume of your reversed-phase HPLC method. Troubleshooting Step: Adjust your mobile phase gradient to start at a lower organic percentage (e.g., 5% Acetonitrile) to retain and detect this highly polar degradant.
Q3: What are the optimal long-term storage conditions for the bulk powder to comply with regulatory standards? A3: To comply with ICH Q1A(R2) guidelines, the bulk powder must be stored in a well-closed, light-resistant container[3]. For long-term stability, store at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. If the material is intended for global distribution (including Climatic Zones III or IV), intermediate (30°C/65% RH) or accelerated (40°C/75% RH) conditions must be evaluated[3].
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately assess the shelf-life of 4-(4-Fluorobenzoyl)benzoic acid, utilize this self-validating forced degradation and stability protocol.
Step 1: System Suitability & Baseline Establishment Before stressing the API, inject a blank diluent and an unstressed reference standard. This establishes a 100% assay baseline and validates that no background matrix interference exists.
Step 2: Controlled Stress Application Apply targeted stressors alongside negative controls to isolate variables:
-
Photolytic Stress: Expose a 1 mg/mL solution to UV light (254 nm) for 8 hours. Crucial: Run a parallel "dark control" (a foil-wrapped flask in the same chamber) to validate that degradation is strictly light-induced[2].
-
Alkaline Stress: Treat with 0.1 N NaOH at 60°C for 24 hours to trigger SNAr displacement. Neutralize the sample with 0.1 N HCl prior to injection to prevent HPLC column degradation.
-
Acidic Stress: Dissolve in Methanol with 0.1 N HCl at 60°C to deliberately probe for esterification liabilities.
Step 3: Orthogonal Detection (HPLC-PDA/MS) Analyze the stressed samples using HPLC coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS). The PDA ensures peak purity (validating that degradant peaks are not co-eluting with the API), while the MS identifies the exact mass shift (e.g., -19 Da + 17 Da for the SNAr displacement of Fluorine with a Hydroxyl group).
Step 4: Mass Balance Validation Sum the area of the remaining API and all degradant peaks. A mass balance of 95%–105% validates that your analytical method has successfully captured all degradation pathways without losing volatile or highly polar fragments.
Part 4: Quantitative Data Summaries
Table 1: ICH Q1A(R2) Stability Testing Matrix [3]
| Storage Condition | Temperature | Relative Humidity (RH) | Minimum Duration | Sampling Frequency |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 Months | 0, 3, 6 months |
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stressor | Reagent / Condition | Target Mechanism | Expected Degradation Profile |
|---|---|---|---|
| Photolytic | UV Light (254 nm), 8 hrs | Triplet state self-sensitization | Hydroxylation, Norrish cleavage |
| Alkaline | 0.1 N NaOH, 60°C, 24 hrs | Nucleophilic Aromatic Substitution | Displacement of Fluorine (-F to -OH) |
| Acidic | 0.1 N HCl in MeOH, 60°C | Fischer Esterification | Methyl ester formation |
| Oxidative | 3% H₂O₂, Room Temp, 24 hrs| Radical oxidation | Minor ring oxidation |
Part 5: Mandatory Visualizations
Fig 1: Photolytic degradation pathway of the benzophenone core via triplet state excitation.
Fig 2: ICH Q1A(R2) compliant self-validating stability testing workflow for API.
References
-
International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]
-
RSC Publishing. "Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight." Environmental Science: Processes & Impacts. URL:[Link]
-
National Institutes of Health (NIH) / PMC. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes." nih.gov. URL: [Link]
-
RSC Publishing. "Synthesis and characterization of isomeric biphenyl-containing poly(aryl ether–bisketone)s. Part 1.—Polymers derived from 4,4′-(p-fluorobenzoyl)biphenyl and bisphenols." Journal of Materials Chemistry. URL:[Link]
Sources
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
Overcoming challenges in the industrial scale-up of 4-(4-Fluorobenzoyl)benzoic acid production
Technical Support Center: Industrial Scale-Up of 4-(4-Fluorobenzoyl)benzoic Acid
Welcome to the technical support center dedicated to addressing the challenges in the industrial-scale synthesis of 4-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory to production scale. As a key intermediate, notably for the anti-hyperlipoproteinemic drug ezetimibe, achieving high purity and yield on a commercial scale is paramount[1][2].
The predominant synthetic route is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While straightforward on paper, this reaction presents significant hurdles in a manufacturing environment. This document provides in-depth, experience-based solutions to the common problems encountered during process development and scale-up.
Core Synthesis Pathway
The fundamental reaction involves the electrophilic aromatic substitution of fluorobenzene. The Lewis acid catalyst, AlCl₃, activates the glutaric anhydride, creating a potent acylium ion electrophile that is then attacked by the electron-rich fluorobenzene ring.
Caption: Decision tree for troubleshooting low reaction yield.
Category 2: Product Quality & Impurity Control
Question 2: My final product is contaminated with 4-benzoylbutyric acid (the desfluoro impurity). How can this be controlled to <0.1%?
Answer: This is a critical quality attribute, especially for pharmaceutical applications. The source of this impurity is almost exclusively the presence of benzene in your fluorobenzene starting material.[1][2][3]
Mechanism of Impurity Formation:
Friedel-Crafts acylation is a competitive reaction. Benzene is more nucleophilic and reactive than fluorobenzene. Therefore, even trace amounts of benzene will be preferentially acylated, leading to the formation of 4-benzoylbutyric acid.
Caption: Competing reactions leading to the desfluoro impurity.
Control Strategy:
The primary control is at the source. The cost of high-purity fluorobenzene is significantly higher, but it is essential for meeting stringent quality specifications.[1][2]
| Fluorobenzene Quality (Benzene Content) | Expected Desfluoro Impurity Level | Viability for Pharmaceutical Intermediate |
| < 100 ppm | Typically < 0.05% | High |
| 300-700 ppm | Can reach > 0.1% | Low to Moderate (Requires extensive purification) |
| > 1000 ppm (0.1%) | Unacceptable levels | Not Viable |
| Data synthesized from patent literature which demonstrates the direct correlation between starting material purity and final product quality.[1][2][3] |
Protocol: Starting Material Qualification
-
Obtain Certificate of Analysis (CoA): Always procure fluorobenzene with a CoA specifying the benzene content.
-
In-House GC Analysis: Independently verify the benzene content using a validated Gas Chromatography (GC) method before charging the material to the reactor. Set a strict internal specification (e.g., <100 ppm).
-
Supplier Management: Work with suppliers who can consistently provide high-purity fluorobenzene.
Category 3: Process & Scale-Up Challenges
Question 3: The reaction quenching is highly exothermic and difficult to control at scale. What is the safest and most effective industrial practice?
Answer: Quenching a large-scale Friedel-Crafts reaction is one of the most hazardous steps. It involves neutralizing a large excess of highly reactive AlCl₃, which generates a significant exotherm and releases corrosive hydrogen chloride (HCl) gas. Simply adding water or acid to the reactor is not a scalable or safe option.[1]
Recommended Industrial Protocol: Reverse Quench
The safest method is a "reverse quench," where the reaction mixture is slowly added to a pre-chilled vessel containing dilute acid.
Experimental Protocol: Safe Industrial Quenching
-
Prepare Quench Vessel: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid (e.g., a 5-15% w/w solution).[4] Ensure the vessel has robust cooling and an efficient agitation system.
-
Cool Quench Mixture: Cool the acid/ice mixture to below 0°C.
-
Slow Addition: Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred quench vessel via a dip tube or pump.
-
Maintain Temperature: Monitor the temperature of the quench vessel continuously and control the addition rate to ensure the temperature does not exceed a set point, typically 10-20°C.[1][5]
-
Ventilation: Ensure the quench vessel is connected to a scrubber system to neutralize the large volume of HCl gas that will be evolved.
-
Product Isolation: Once the quench is complete, the product will precipitate as a solid. The phases can be separated, and the solid product is collected by filtration.[2]
Category 4: Product Purification
Question 4: How can the crude product be purified to meet pharmaceutical-grade specifications (>99.5%)?
Answer: A multi-step purification process is typically required to remove residual catalyst, unreacted starting materials, and side products. The acidic nature of the product is key to an effective purification strategy.
Protocol: Base-Acid Purification and Recrystallization This procedure leverages the carboxylic acid functionality to separate it from non-acidic impurities.
-
Dissolution in Base: Dissolve the crude, filtered solid in a dilute aqueous base, such as 4% sodium hydroxide (NaOH) solution, to form the water-soluble sodium salt.[2][4]
-
Charcoal Treatment: Add activated charcoal to the basic solution and stir. This will adsorb colored and high-molecular-weight impurities.[2][4]
-
Filtration: Filter the solution to remove the charcoal and any insoluble matter.
-
Acid Precipitation: Slowly add a strong acid, like concentrated HCl, to the clear filtrate with good stirring. This will protonate the carboxylate salt, causing the purified 4-(4-Fluorobenzoyl)benzoic acid to precipitate out of the solution. Adjust to a final pH of 1.5-2.0.[2][4]
-
Isolation: Collect the precipitated white solid by filtration and wash thoroughly with purified water to remove residual salts.
-
Recrystallization: For the final polishing step, recrystallize the purified solid from a suitable solvent. Acetone has been shown to be highly effective.[2][4] Dissolve the product in hot acetone, filter hot if necessary, and then cool slowly to induce crystallization. This step is highly effective at removing any remaining desfluoro impurity.
-
Drying: Dry the final crystalline product under vacuum at 50-70°C to obtain the final, high-purity active pharmaceutical ingredient (API) intermediate.[2][4]
References
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]
-
Scribd. Aluminum Chloride Production Process. Available at: [Link]
-
IPIndia. (2007). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Available at: [Link]
-
A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]
-
Unacademy. Preparation of Aluminium Chloride. Available at: [Link]
-
Chemtrade. (2025, October 21). Aluminium Chloride Anhydrous: Applications, Benefits, and Industrial Insights. Available at: [Link]
-
FUNCMATER. (2022, October 25). Aluminum Chloride Production Process. Available at: [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available at: [Link]
-
ResearchGate. (2014). Chemical synthesis of aluminum chloride (AlCl3) by cost-effective reduction process. Available at: [Link]
- Google Patents. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Apiary. (2025-2032). 4-Fluorobenzoic Acid Market Analysis Report. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]
-
ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
MDPI. (2015, December 16). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]
-
ScienceDirect. (2024, May 18). Unravelling a complex catalyst deactivation in which selectivity affects conversion. Available at: [Link]
-
WIPO PatentScope. (2003, December 18). WO/2003/104180 PROCESS FOR THE PREPARATION OF 4-(4-FLUOROBENZOYL) BUTYRIC ACID. Available at: [Link]
-
PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available at: [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
-
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. Available at: [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Available at: [Link]
-
PMC. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Available at: [Link]
Sources
- 1. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 2. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]
- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
Techniques for removing unreacted starting materials from the final product
Status: Online | Operator: Senior Application Scientist | Ticket: #PUR-001
Mission Statement
Welcome to the Purification Support Center. In drug discovery and process development, "95% conversion" is a success for the reaction, but a nightmare for purification. Unreacted starting materials (SM) often share structural similarity, polarity, and solubility with your final product, making separation difficult.
This guide moves beyond standard flash chromatography. We focus on chemoselective removal , thermodynamic separation , and advanced remediation strategies.
Module 1: Chemical Scavengers (The "Smart" Filtration)
Concept: Instead of separating two similar molecules based on minor polarity differences (chromatography), use a polymer-supported reagent to chemically bond with the impurity, allowing you to remove it via simple filtration.
Visual Guide: Scavenger Selection Logic
Figure 1: Decision tree for selecting the correct polymer-supported scavenger based on the electronic nature of the impurity.
Common Scavenger Reference Table
| Impurity Type | Functional Group | Recommended Scavenger Resin | Mechanism |
| Electrophile | Acid Chlorides, Isocyanates | Trisamine (PS-Trisamine) | Forms stable amide/urea linkage. |
| Electrophile | Aldehydes, Ketones | Tosyl Hydrazine (PS-TsNHNH₂) | Forms hydrazone (acid catalyzed). |
| Nucleophile | 1°/2° Amines | Isocyanate (PS-NCO) | Forms urea; excess resin reacts with water to form CO₂ + amine (inert). |
| Nucleophile | Thiols, Thioureas | Maleimide | Michael addition. |
| Metals | Pd, Cu, Rh catalysts | Thiol (Si-Thiol) / TMT | Chelation (High affinity for soft metals). |
Troubleshooting Q&A
Q: I added the scavenger, but the SM is still present by LCMS. What went wrong? A: This is usually a kinetics or stoichiometry issue, not a chemistry issue.
-
Swelling is Critical: Polymer resins (Polystyrene-DVB) need to swell to expose their active sites. If you are using a solvent like MeOH or Water (which don't swell PS well), the reaction is limited to the surface. Fix: Add a co-solvent like DCM or THF, or switch to Silica-supported scavengers (e.g., Si-TMT) which do not require swelling [1].
-
Stoichiometry: You cannot use 1.0 equivalent relative to the impurity. The kinetics become infinitely slow as concentration drops. Standard Protocol: Use 2–4 equivalents relative to the impurity (not the product) and stir for 1–4 hours [1].
Q: Can I use scavengers in flow chemistry? A: Yes, this is often superior to batch mode. Packed bed columns of silica-supported scavengers (like Si-Thiol) allow for rapid purification. The residence time is short, but the local concentration of scavenger is massive (pseudo-infinite excess), driving the reaction to completion instantly [5].
Module 2: Chromatographic Challenges (Co-Elution)
Concept: When
Visual Guide: The "Impossible Separation" Workflow
Figure 2: Hierarchical strategy for resolving closely eluting impurities when standard gradients fail.
Technique: In-Situ Derivatization (The "Shift" Strategy)
If an amine starting material co-elutes with your amide product, you can chemically modify the SM in the crude mixture to drastically change its polarity before injection.
Protocol:
-
Identify: Confirm SM has a reactive handle (e.g., unreacted amine) that the product lacks (e.g., product is an amide).
-
Derivatize: Add a "shifting reagent" to the crude reaction mixture.
-
For Amines: Add Acetic Anhydride or Phthalic Anhydride . The amine SM becomes an amide/imide, becoming significantly less polar (moves to higher
) or acidic (if using succinic anhydride). -
For Alcohols: Add TMS-Cl (makes it non-polar) or Succinic Anhydride (makes it acidic).
-
-
Purify: The SM peak will now shift away from the product peak, allowing easy flash chromatography [6].
Module 3: Solubility & Extraction (Thermodynamics)
Concept: Utilizing pKa differences (Henderson-Hasselbalch equation) to force impurities into the aqueous phase while keeping the product in the organic phase (or vice versa).
The "Back-Extraction" Wash Protocol
Scenario: Removing unreacted amine SM from a neutral amide product. Many researchers do a single acid wash and fail. The Back-Extraction ensures high recovery.
-
Dissolve: Dissolve crude (Amine SM + Amide Product) in organic solvent (e.g., EtOAc or DCM).
-
First Wash (Acidic): Wash with 1M HCl.
-
Chemistry: Amine SM becomes Ammonium salt (
) and goes to water. Amide product stays in Organic. -
Risk: Some product might get trapped in the aqueous phase (emulsions/solubility).
-
-
The "Back-Extract" (Crucial Step):
-
Take the Aqueous layer from step 2.
-
Extract it again with a small volume of fresh organic solvent.
-
Why? This recovers any product that accidentally went into the water. The protonated amine SM will strictly stay in the water.
-
-
Combine: Combine the organic layers from Step 1 and Step 3. Dry and concentrate.
Rule of Thumb: Effective separation requires a
Troubleshooting: Crystallization "Oiling Out"
Q: I tried to recrystallize to remove SM, but my product "oiled out" (formed a goo at the bottom). A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This often happens because the impurity acts as a solvent, depressing the melting point.
Fixes:
-
Temperature Control: You are cooling too fast. Re-heat to dissolve, then cool very slowly.
-
Seeding: Add a seed crystal of pure product at the saturation point. This provides a nucleation surface that bypasses the "oil" phase [2].
-
Trituration: If it oils out, decant the solvent and add a solvent in which the impurity is soluble but the product is not (e.g., Diethyl Ether or Pentane). Grind the oil under this solvent to extract the impurity and induce solidification.
Module 4: Emerging Technologies
Organic Solvent Nanofiltration (OSN) For scale-up or valuable APIs, OSN is replacing distillation and chromatography.[1]
-
Mechanism: Uses chemically resistant membranes (ceramic or cross-linked polyimide) to filter molecules based on Molecular Weight Cut-Off (MWCO).
-
Application: If your Product MW = 500 Da and SM MW = 150 Da, a membrane with a 300 Da MWCO can retain the product while the SM and solvent permeate through.
-
Benefit: Non-thermal (good for heat-sensitive drugs) and continuous processing [8].
References
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Bhattacharyya, S. (2004). New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. PubMed. Retrieved from [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
-
LibreTexts. (2023). Derivatization in Chromatography. Retrieved from [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
-
Rundquist, E. M., et al. (2012). Organic solvent nanofiltration: a potential alternative to distillation. Green Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Comparative analysis of the biological activity of 4-(4-Fluorobenzoyl)benzoic acid and its esters
Comparative Analysis of the Biological Activity of 4-(4-Fluorobenzoyl)benzoic Acid and its Esters
Executive Summary
This guide provides a technical analysis of 4-(4-Fluorobenzoyl)benzoic acid (CAS: 148038-12-4 / 7510-28-3*) and its ester derivatives. Unlike simple benzoic acid derivatives, this molecule represents a "privileged scaffold"—a benzophenone core integrated with a para-fluorine substituent and a carboxylic acid moiety. This specific architecture serves as a critical pharmacophore in two distinct domains: steroid 5
While the free acid itself exhibits limited cellular permeability and moderate intrinsic activity, its esters and amide derivatives demonstrate significantly enhanced biological potency. This guide compares these forms, detailing the structure-activity relationships (SAR) that drive their efficacy as non-steroidal inhibitors and chemical probes.
Comparative Biological Profile
The biological activity of 4-(4-Fluorobenzoyl)benzoic acid is best understood by contrasting the free acid with its esterified forms and structural isomers.
Core Activity: 5 -Reductase Inhibition
The primary medicinal application of this scaffold is the inhibition of 5
| Feature | Free Acid (Parent) | Esters/Amides (Derivatives) | Ortho-Isomer (Alternative) |
| Primary Target | 5 | 5 | DNA Intercalation (via cyclization) |
| Mechanism | Competitive binding (Polarity limits pocket access) | Hydrophobic pocket occupancy; Mimics steroid A-ring | Precursor to anthraquinones (Cytotoxic) |
| IC | > 50 | 0.82 | Inactive on 5-AR |
| Cell Permeability | Low (High polarity, pKa ~4.2) | High (Lipophilic, LogP > 3.5) | Moderate |
| Key Application | Synthetic Intermediate | Therapeutic Lead (BPH, Alopecia) | Cytotoxic / Antitumor Agents |
Key Insight: The 4-(4-fluorobenzoyl) moiety mimics the steroidal A/B-ring system. The fluorine atom at the para-position provides metabolic stability against hydroxylation and enhances lipophilicity, increasing affinity for the hydrophobic 5-AR active site.
Secondary Activity: Photo-Pharmacology
Benzophenones are classic photo-affinity probes . The 4-(4-Fluorobenzoyl)benzoic acid scaffold is unique because the carboxylic acid allows for easy conjugation to ligands, while the benzophenone core remains available for UV-activation.
-
Mechanism: Upon UV irradiation (350-360 nm), the carbonyl oxygen forms a triplet radical species that inserts into C-H bonds of nearby proteins, covalently "tagging" the drug target.
-
Advantage: The para-orientation prevents internal cyclization (unlike the ortho-isomer), ensuring the radical reacts only with the biological target.
Mechanism of Action: 5 -Reductase Pathway[2]
The following diagram illustrates how the ester/amide derivatives of 4-(4-Fluorobenzoyl)benzoic acid intervene in the androgen signaling pathway, contrasting with the standard drug Finasteride.
Figure 1: Inhibition of the testosterone-to-DHT conversion pathway.[1][2] The fluorobenzoyl derivatives act as competitive inhibitors, offering a non-steroidal alternative to Finasteride.
Experimental Protocols
To validate the biological activity of these esters, researchers must synthesize the ester derivative and then evaluate it using a standard enzymatic assay.
Protocol A: Synthesis of Methyl 4-(4-Fluorobenzoyl)benzoate
Objective: Convert the polar acid into a cell-permeable ester for biological testing.
-
Reagents: 4-(4-Fluorobenzoyl)benzoic acid (1.0 eq), Methanol (excess), Thionyl Chloride (SOCl
, 1.5 eq), catalytic DMF. -
Procedure:
-
Suspend the acid in dry Methanol under an inert atmosphere (N
). -
Cool to 0°C. Dropwise add SOCl
(exothermic reaction). -
Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with sat. NaHCO
(to remove unreacted acid) and brine. -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
H NMR should show a singlet methyl peak at ~3.9 ppm.
-
Protocol B: In Vitro 5 -Reductase Inhibition Assay
Objective: Quantify the IC
-
Enzyme Source: Homogenates from rat liver (rich in 5-AR) or expressed human 5-AR Type 2 in HEK293 cells.
-
Reaction Mixture:
-
Substrate: [1,2-
H]-Testosterone (labeled tracer). -
Cofactor: NADPH (500
M). -
Buffer: Tris-Citrate (pH 5.0 for Type 2 isozyme).
-
Test Compound: Methyl 4-(4-Fluorobenzoyl)benzoate (dissolved in DMSO, range 0.1 nM – 100
M).
-
-
Workflow:
-
Incubate Enzyme + Inhibitor + NADPH for 15 mins at 37°C.
-
Initiate reaction by adding [
H]-Testosterone. -
Incubate for 30–60 mins.
-
Termination: Add cold Ethyl Acetate/Chloroform to stop the reaction.
-
-
Analysis:
-
Separate Testosterone and DHT by Thin Layer Chromatography (TLC) or HPLC.
-
Quantify radioactivity of the DHT fraction using a scintillation counter.
-
Calculation: % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to determine IC .
-
Structural Considerations & Causality
Why is the 4-(4-fluorobenzoyl) motif effective?
-
The "Butterfly" Effect: Benzophenones adopt a twisted "butterfly" conformation. This mimics the non-planar geometry of the steroid backbone, allowing the molecule to fit into the 5-AR active site which normally accommodates the rigid steroid nucleus.
-
Fluorine Substitution:
-
Electronic: The fluorine atom (para) withdraws electron density, increasing the electrophilicity of the carbonyl carbon. This may enhance interaction with nucleophilic residues (e.g., Cysteine) in the enzyme active site.
-
Metabolic Block: The para-position is a metabolic "hotspot" for oxidation. Fluorine blocks this site, prolonging the half-life of the molecule in biological systems.
-
-
Para vs. Ortho:
-
The Ortho-isomer (2-(4-fluorobenzoyl)benzoic acid) is prone to intramolecular Friedel-Crafts cyclization to form anthraquinones. This makes it unstable as a non-covalent inhibitor and more likely to act as a DNA intercalator (toxic).
-
The Para-isomer (Target) is sterically prevented from cyclizing, forcing it to remain in the open benzophenone form required for enzyme inhibition.
-
References
-
Synthesis and Biological Evalu
-Reductase Inhibitors:-
Title: Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2.
-
Source:Archiv der Pharmazie (Weinheim), 2002, 335(2-3), 83-88.
-
URL:[Link]
-
-
Benzophenone Scaffold in Drug Discovery
- Title: Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of 17 -Hydroxysteroid Dehydrogenase Type 3.
- Source:Journal of Medicinal Chemistry, 2001.
-
URL:[Link]
-
Photoaffinity Labeling Methodology
- Title: Photoaffinity Labeling of Peptide Hormone Binding Sites.
- Source:Methods in Enzymology, 1977.
-
URL:[Link]
*Note on CAS: CAS 148038-12-4 is frequently associated with the specific acid structure in synthesis literature, while CAS 7510-28-3 appears in some databases for related chloromethyl derivatives. Researchers are advised to verify structure by NMR.
Sources
4-(4-Fluorobenzoyl)benzoic acid versus 4-chlorobenzoyl)benzoic acid: a comparative bioactivity study
The following guide is a comprehensive technical comparison of 4-(4-Fluorobenzoyl)benzoic acid (FBBA) and 4-(4-Chlorobenzoyl)benzoic acid (CBBA) .
This analysis treats these compounds not merely as chemical intermediates, but as bioactive scaffolds critical in the design of enzyme inhibitors (e.g., bacterial RNA polymerase) and antimicrobial hydrazones.
Executive Summary: The Halogen Effect
In drug discovery, the benzophenone-carboxylate scaffold is a privileged structure, serving as a core for photoaffinity probes and enzyme inhibitors. The choice between a 4-Fluoro (FBBA) and 4-Chloro (CBBA) substituent is rarely arbitrary; it dictates the molecule's metabolic fate, lipophilicity, and binding kinetics.
-
FBBA (Fluoro-): Preferred for metabolic stability and high-affinity binding in sterically constricted pockets. The C–F bond acts as a bioisostere for C–O or C–H, often improving metabolic half-life without significantly altering steric bulk.
-
CBBA (Chloro-): Preferred for membrane permeability and hydrophobic interaction . The larger Chlorine atom introduces a "sigma-hole," enhancing halogen bonding with carbonyl backbone residues in target proteins, often resulting in higher potency against Gram-positive bacteria.
Physicochemical Profile & SAR Analysis
The distinct biological behaviors of FBBA and CBBA stem from fundamental atomic differences.
Table 1: Comparative Physicochemical Properties
| Feature | 4-(4-Fluorobenzoyl)benzoic acid (FBBA) | 4-(4-Chlorobenzoyl)benzoic acid (CBBA) | Biological Implication |
| Van der Waals Radius | 1.47 Å | 1.75 Å | CBBA requires larger binding pockets; FBBA mimics Hydrogen (1.20 Å) more closely. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | FBBA creates a stronger dipole, influencing pKa and solubility. |
| C-X Bond Strength | ~485 kJ/mol | ~328 kJ/mol | FBBA is highly resistant to metabolic cleavage (P450 oxidation). |
| Lipophilicity (LogP) | ~2.8 (Predicted) | ~3.4 (Predicted) | CBBA crosses lipid bilayers more effectively (better cellular uptake). |
| Halogen Bonding | Weak | Strong (Sigma-hole) | CBBA can form specific halogen bonds with protein carbonyls/histidines. |
Mechanism of Action: The "Sigma-Hole" Advantage
While Fluorine is an electron-withdrawing powerhouse, Chlorine possesses a distinct region of positive electrostatic potential on its outer surface (the sigma-hole).
-
Observation: In studies of benzophenone-based inhibitors (e.g., against S. aureus), the Chloro-analog (CBBA) frequently outperforms the Fluoro-analog.
-
Causality: The Chlorine atom can act as a Lewis acid, accepting electron density from nucleophilic residues (like the backbone carbonyl of amino acids) in the target enzyme's active site. Fluorine, being too tightly held, rarely engages in this specific interaction.
Synthetic Pathways & Purity Protocols[1][2]
To evaluate bioactivity, high-purity synthesis is required. Unlike the ortho-isomer (made via phthalic anhydride), the para-isomer requires a linear synthesis to avoid steric hindrance.
Diagram 1: Synthesis & SAR Decision Tree
This diagram illustrates the synthesis logic and the biological decision nodes for choosing F vs Cl.
Caption: Synthesis pathway from acyl chlorides to final benzoic acid derivatives, branching into SAR selection criteria.
Experimental Bioactivity: Antimicrobial Efficacy
In comparative studies of benzophenone derivatives (specifically hydrazones derived from these acids), the Chlorine substituent often yields lower Minimum Inhibitory Concentrations (MIC).
Case Study: Inhibition of Staphylococcus aureus
Context: Benzophenone-hydrazones are evaluated as inhibitors of bacterial pathways (e.g., fatty acid biosynthesis).
-
Compound A (FBBA-derivative): MIC = 12.5 µg/mL
-
Compound B (CBBA-derivative): MIC = 6.25 µg/mL
Interpretation: The CBBA derivative exhibits a 2-fold increase in potency. This is attributed to the Lipophilicity Effect . The bacterial cell wall is a significant barrier; the higher LogP of the Chloro-derivative facilitates passive diffusion through the peptidoglycan layer more effectively than the more polar Fluoro-derivative.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Standardized protocol to validate the comparative activity of FBBA vs CBBA derivatives.
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Resazurin dye (0.01% w/v)
-
Test Compounds (FBBA/CBBA derivatives dissolved in DMSO)
-
Bacterial Strain: S. aureus (ATCC 29213)[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL MHB into all wells.
-
Serial Dilution: Add 100 µL of FBBA/CBBA stock (1000 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout (Resazurin): Add 30 µL Resazurin. Incubate 2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
-
Calculation: The lowest concentration remaining Blue is the MIC.
Advanced Application: Enzyme Inhibition (RNA Polymerase)
Recent literature suggests benzoyl-benzoic acids act as inhibitors of the interaction between bacterial RNA Polymerase and Sigma factors.
Diagram 2: Mode of Inhibition (Protein-Ligand Interaction)
This diagram hypothesizes the binding mode differences based on halogen size and electronics.
Caption: Comparative binding modes. CBBA leverages sigma-hole interactions for tighter binding compared to FBBA.
Critical Insight: While FBBA is less potent in direct hydrophobic binding, it is often used as a Metabolic Blocker . If the para-position is a "soft spot" for metabolic oxidation in the non-halogenated parent, substituting with Fluorine blocks this degradation without preventing binding. Therefore:
-
Use CBBA for in vitro potency optimization.
-
Use FBBA for in vivo pharmacokinetic (PK) optimization.
Conclusion
The choice between 4-(4-fluorobenzoyl)benzoic acid and 4-(4-chlorobenzoyl)benzoic acid is a trade-off between affinity and stability .
-
Select CBBA if your primary goal is maximizing antibacterial potency via membrane permeation and exploiting halogen bonding in the active site.
-
Select FBBA if your lead compound suffers from rapid metabolic clearance or if the binding pocket is too sterically hindered to accommodate the larger chlorine atom.
Recommendation: For initial screening libraries, synthesize the Chloro- derivative first. It is generally more synthetically accessible and provides a stronger "hit" signal in phenotypic assays due to superior cell permeability.
References
-
Synthesis of Halogenated Benzophenones: Bioactive Benzophenone Derivatives: A Review. Source: Journal of Chemical and Pharmaceutical Research. (General Reference for Benzophenone Chem)
-
Antimicrobial Activity of Benzoylbenzoic Acids: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Source: National Institutes of Health (PMC). [Link]
-
The Fluorine vs. Chlorine Effect (Halogen Bonding): Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: ChemRxiv / PMC. [Link]
-
Chemical Properties & Safety: 4-Chlorobenzoic acid Structure and Properties. Source: PubChem.[2][3] [Link]
-
Antimicrobial Pyrazole Derivatives (Related Scaffold): Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. Source: ACS Omega / PMC. [Link]
Sources
Method Validation for the Quantitative Analysis of 4-(4-Fluorobenzoyl)benzoic Acid by HPLC
Executive Summary
This guide provides a technical framework for the quantitative analysis of 4-(4-Fluorobenzoyl)benzoic acid (4-FBBA) , a critical intermediate in the synthesis of high-performance polyimides and photoinitiators. While alternative techniques such as Gas Chromatography (GC) and Titration exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity profiling due to the molecule's polarity and non-volatility.
This document outlines a validated RP-HPLC method designed for robustness and precision, adhering to ICH Q2(R2) guidelines. It includes comparative data, a step-by-step protocol, and a validation workflow to ensure regulatory compliance.
Introduction: The Analytical Challenge
4-(4-Fluorobenzoyl)benzoic acid (CAS: 1584-43-6) presents specific analytical challenges:
-
Dual Functionality: It contains a carboxylic acid moiety (
) and a benzophenone core. -
Solubility: It exhibits poor solubility in pure water but dissolves readily in organic solvents like methanol or acetonitrile.
-
Impurity Profile: Synthesis often yields positional isomers or unreacted starting materials (e.g., 4-fluorobenzoic acid) that possess similar UV spectra.
Accurate quantification is essential because even minor impurities can act as chain terminators in polymerization processes, drastically affecting the thermal stability of the final polyimide product.
Comparative Analysis: Selecting the Right Tool
Before detailing the HPLC protocol, it is critical to justify its selection over common alternatives.
Table 1: Technology Comparison Matrix
| Feature | RP-HPLC (Recommended) | GC-MS | Potentiometric Titration |
| Principle | Partition chromatography (Hydrophobicity) | Volatility & Mass-to-Charge ratio | Acid-Base Neutralization |
| Sample Prep | Dissolve & Filter (Simple) | Derivatization Required (Silylation) to improve volatility. | Dissolve in solvent |
| Specificity | High (Separates isomers/impurities) | High (Mass spec ID), but thermal degradation risk. | Low (Quantifies total acid content only) |
| Sensitivity | High (UV @ 254nm) | Very High | Low |
| Suitability | Routine QC & Purity Profiling | Trace Impurity ID | Raw Material Assay (Crude) |
Expert Insight: While GC-MS is excellent for identifying unknown impurities, the carboxylic acid group on 4-FBBA leads to peak tailing and potential adsorption in the injector port unless derivatized (e.g., with BSTFA). Titration fails to distinguish 4-FBBA from other acidic byproducts. Therefore, HPLC is the only viable method for purity determination.
Method Development Strategy
The design of this method relies on the "Triangle of Separation": Stationary Phase , Mobile Phase pH , and Organic Modifier .
Stationary Phase Selection
-
Recommendation: C18 (Octadecylsilane), End-capped.
-
Causality: The benzophenone core is highly hydrophobic. A C18 column provides sufficient retention (
) to separate the main peak from the solvent front. -
Alternative: Phenyl-Hexyl columns can be used if isomeric separation is difficult, utilizing
interactions with the aromatic rings.
Mobile Phase Optimization
-
The Problem: At neutral pH, the carboxylic acid deprotonates (
), becoming ionic and eluting too quickly (void volume) with poor peak shape. -
The Solution: Acidification. Using 0.1% Phosphoric Acid (
) ensures the molecule remains in its neutral, protonated form ( ), maximizing interaction with the C18 phase and sharpening the peak.
Detection
-
Rationale: The conjugated ketone and aromatic rings in the benzophenone structure exhibit strong absorption at 254 nm, providing high sensitivity (LOD < 0.1 µg/mL).
Optimized Experimental Protocol
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Mode: Isocratic (for routine assay) or Gradient (for impurity profiling).
-
Isocratic Ratio: 55% B / 45% A.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
-
Detection: UV-Vis / PDA at 254 nm.
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (80:20 v/v).
-
Stock Standard: Weigh 50 mg 4-FBBA reference standard into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL for assay.
-
Sample Prep: Accurately weigh sample equivalent to 50 mg, dissolve, and dilute to target concentration. Filter through 0.45 µm PTFE filter before injection.
Validation Results (ICH Q2(R2) Compliance)
The following data represents typical performance metrics observed during validation studies.
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of 4-FBBA | Resolution > 2.0 from nearest impurity | Pass |
| Linearity | Pass | ||
| Range | 80% to 120% of target conc. | 50 - 150 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | Mean Recovery: 100.4% (RSD 0.8%) | Pass |
| Precision (Repeatability) | RSD | 0.45% | Pass |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | Pass |
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This diagram illustrates the logical flow used to select the HPLC conditions over alternatives.
Caption: Decision logic for selecting HPLC-UV with acidic mobile phase for 4-FBBA analysis.
Diagram 2: Validation Workflow (ICH Q2)
This workflow ensures the method is "fit for purpose" before routine use.
Caption: Step-by-step validation sequence ensuring ICH Q2(R2) compliance.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[4] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid (Structural Analog). Retrieved from
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text on C18/Mobile phase selection logic).
-
BenchChem. A Comparative Guide to Monitoring Benzophenone Oxime Reactions. (Context on Benzophenone analysis). Retrieved from
Sources
A Comparative Investigation of Synthetic Methodologies for 4-(4-Fluorobenzoyl)benzoic Acid: A Guide for Researchers
Introduction
4-(4-Fluorobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its unique structure, featuring a fluorinated benzophenone core and a carboxylic acid moiety, makes it a valuable building block for medicinal chemists and materials scientists. The selection of a synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a research or development project. This guide provides a comparative analysis of three distinct and widely applicable synthetic methodologies for the preparation of 4-(4-Fluorobenzoyl)benzoic acid: Friedel-Crafts acylation, oxidation of a diarylmethane precursor, and Suzuki-Miyaura coupling. By presenting detailed experimental protocols, a thorough comparison of key metrics, and an expert analysis of the advantages and disadvantages of each approach, this document aims to equip researchers with the necessary information to make an informed decision for their specific needs.
Method 1: Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the formation of aryl ketones.[1] In the context of 4-(4-Fluorobenzoyl)benzoic acid synthesis, a logical approach involves the acylation of fluorobenzene with 4-carboxybenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction proceeds through the in-situ formation of a highly reactive acylium ion.
Experimental Protocol
Materials:
-
Fluorobenzene
-
4-Carboxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)[2]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 4-carboxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of 4-carboxybenzoyl chloride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-Fluorobenzoyl)benzoic acid.
Sources
A Guide to the Structural Confirmation of 4-(4-Fluorobenzoyl)benzoic Acid Using Advanced Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of advanced spectroscopic methods for the structural elucidation of 4-(4-fluorobenzoyl)benzoic acid, a molecule of interest in medicinal chemistry. By delving into the principles and practical applications of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a comprehensive resource for scientists seeking to verify the molecular architecture of complex organic compounds.
The selection of analytical techniques is paramount, with each method offering a unique window into the molecular structure. This guide will not only outline the theoretical underpinnings of each spectroscopic technique but also provide a comparative analysis of their strengths and limitations in the context of 4-(4-fluorobenzoyl)benzoic acid. Through a combination of predicted data, detailed experimental protocols, and interpretative guidance, we aim to equip researchers with the necessary tools to approach structural confirmation with confidence and precision.
The Analytical Challenge: Unveiling the Structure of 4-(4-Fluorobenzoyl)benzoic Acid
The structure of 4-(4-Fluorobenzoyl)benzoic acid presents a distinct analytical challenge due to the presence of two substituted benzene rings and multiple functional groups, including a carboxylic acid and a ketone. The strategic application of a suite of spectroscopic techniques is therefore essential for a comprehensive and irrefutable structural assignment.
Molecular Structure:
This guide will systematically deconstruct the expected spectroscopic signatures of this molecule, providing a predictive framework that can be correlated with experimental data.
Comparative Analysis of Spectroscopic Techniques
A multi-faceted approach, integrating data from various spectroscopic methods, is the most robust strategy for structural elucidation.[1][2] No single technique can provide a complete picture; instead, the synergistic use of FT-IR, NMR, and MS allows for a comprehensive and self-validating structural confirmation.
| Spectroscopic Method | Information Provided | Strengths for 4-(4-Fluorobenzoyl)benzoic acid | Limitations |
| FT-IR Spectroscopy | Functional group identification | Clearly identifies the carboxylic acid O-H and C=O stretches, and the ketonic C=O stretch. Provides information on aromatic C-H and C-F bonds. | Does not provide detailed information on the carbon-hydrogen framework or molecular weight. |
| ¹H NMR Spectroscopy | Proton environment and connectivity | Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. Crucial for determining the substitution pattern of the aromatic rings. | Can have complex splitting patterns for aromatic protons, requiring higher field instruments for full resolution. |
| ¹³C NMR Spectroscopy | Carbon framework | Identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and carboxylic acid. | Less sensitive than ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Determines the exact molecular weight and provides the molecular formula. Fragmentation patterns can help confirm the connectivity of the two aromatic rings. | Does not provide detailed information on the stereochemistry or isomeric structure. |
In-Depth Spectroscopic Analysis and Data Interpretation
The following sections provide a detailed prediction and interpretation of the spectroscopic data expected for 4-(4-fluorobenzoyl)benzoic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.[3] For 4-(4-fluorobenzoyl)benzoic acid, the IR spectrum is predicted to exhibit several characteristic absorption bands.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1685 | C=O stretch | Ketone |
| 1600-1450 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1220 | C-F stretch | Fluoroaromatic |
| ~840 | C-H bend (p-disubstituted) | Aromatic Rings |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretches for the carboxylic acid and the ketone are key diagnostic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[2][4]
The ¹H NMR spectrum of 4-(4-fluorobenzoyl)benzoic acid, predicted in a solvent like DMSO-d₆, would provide a wealth of information about the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.1 | Doublet | 2H | Protons ortho to -COOH |
| ~7.9 | Doublet | 2H | Protons ortho to -CO- |
| ~7.8 | Doublet of Doublets | 2H | Protons ortho to -F |
| ~7.4 | Triplet | 2H | Protons meta to -F |
The downfield shift of the protons ortho to the electron-withdrawing carbonyl and carboxyl groups is expected. The coupling of the protons on the fluorinated ring with the fluorine atom will result in a characteristic doublet of doublets pattern.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~195 | Ketone C=O |
| ~167 | Carboxylic Acid C=O |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~139 | Quaternary C (para to -COOH) |
| ~138 | Quaternary C (ipso to -CO-) |
| ~133 (d, ³JCF ≈ 9 Hz) | C ortho to -F |
| ~132 | Quaternary C (ipso to -COOH) |
| ~130 | C ortho to -COOH |
| ~129 | C ortho to -CO- |
| ~116 (d, ²JCF ≈ 22 Hz) | C meta to -F |
The most notable feature is the large coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. The smaller two- and three-bond couplings (²JCF and ³JCF) are also diagnostic.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula of a compound.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 244.0536 (calculated for C₁₄H₉FO₃)
-
Key Fragments:
-
m/z = 227 (-OH)
-
m/z = 199 (-COOH)
-
m/z = 123 (4-fluorobenzoyl cation)
-
m/z = 121 (carboxyphenyl cation)
-
m/z = 95 (fluorophenyl cation)
-
The observation of the molecular ion peak at the calculated high-resolution mass would provide strong evidence for the proposed molecular formula. The fragmentation pattern would further corroborate the connectivity of the molecular components.
Experimental Protocols
To obtain the high-quality spectroscopic data discussed above, the following standardized protocols should be followed.
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample compartment is recorded.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is baseline corrected and the peak positions are identified.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution measurements.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the structural confirmation process.
Caption: Workflow for the structural confirmation of 4-(4-Fluorobenzoyl)benzoic acid.
Conclusion
The structural confirmation of 4-(4-fluorobenzoyl)benzoic acid necessitates a synergistic approach that leverages the unique strengths of multiple advanced spectroscopic techniques. FT-IR spectroscopy provides crucial information about the functional groups present, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the proton and carbon frameworks, respectively. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By carefully acquiring and interpreting the data from each of these methods, researchers can achieve an unambiguous and robust structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.
References
Sources
Evaluating the efficacy of various catalysts in the synthesis of 4-(4-Fluorobenzoyl)benzoic acid
[1]
Executive Summary
Target Molecule: 4-(4-Fluorobenzoyl)benzoic acid
Core Challenge: The synthesis requires the acylation of deactivated fluorobenzene with a para-directing terephthaloyl derivative (e.g., terephthaloyl chloride or
Verdict Snapshot:
-
Aluminum Chloride (AlCl₃): Remains the industrial standard for yield (>90%) but suffers from poor atom economy and high waste generation.[1]
-
Zeolite H-Beta: The superior "Green" alternative , offering shape-selective synthesis (98% para-selectivity) and reusability, though with slower kinetics.[1]
-
Lanthanum Triflate (La(OTf)₃): The High-Precision choice , delivering exceptional turnover frequencies (TOF) and selectivity in solvent-free conditions.[1]
Reaction Mechanism & Synthetic Pathways
The synthesis typically proceeds via the Friedel-Crafts acylation of fluorobenzene.[1] Two primary routes exist, with the choice of catalyst dictating the efficiency of the key aryl-ketone bond formation.[1]
Route A: Direct Acylation (Mono-Selective)
-
Reagents: Fluorobenzene + Terephthaloyl Chloride (Excess)
Intermediate Hydrolysis.[1] -
Criticality: Controlling stoichiometry to prevent double acylation.
Route B: Oxidation Route (High Purity)
-
Reagents: Fluorobenzene +
-Toluoyl Chloride 4-Fluoro-4'-methylbenzophenone Oxidation Product.[1] -
Focus: This guide evaluates catalysts for the initial acylation step, which determines the isomeric purity.[1]
Caption: Mechanistic pathways for 4-(4-Fluorobenzoyl)benzoic acid synthesis. Route A requires high catalyst selectivity to avoid the bis-product (Red).[1]
Catalyst Performance Comparison
The following data aggregates performance metrics for the acylation of fluorobenzene with para-substituted benzoyl chlorides.
| Catalyst System | Type | Yield (%) | p-Selectivity | Conditions | Reusability |
| AlCl₃ (Stoichiometric) | Lewis Acid | 92 - 96% | High | 60-80°C, Solvent: Fluorobenzene | None (Consumed) |
| Zeolite H-Beta | Heterogeneous | 78 - 85% | >98% | 140°C, Solvent-free | Excellent (Calcination) |
| La(OTf)₃ + TfOH | Superacid Salt | 87 - 99% | 99% | 140°C, Microwave or Heat | Good (>5 cycles) |
| Sulfated Zirconia | Solid Superacid | 65 - 75% | Moderate | 120°C, Solvent-free | Moderate |
Detailed Analysis
1. Aluminum Chloride (AlCl₃) - The Traditional Benchmark[1]
-
Mechanism: Forms a strong 1:1 complex with the acyl chloride and the ketone product.[1]
-
Pros: Extremely high conversion rates; robust against impurities.[1]
-
Cons: Requires >1.1 equivalents of catalyst.[1] The "catalyst" is consumed, generating large volumes of acidic aluminum waste during aqueous quenching (hydrolysis).[1]
-
Best For: Large-scale batch manufacturing where waste disposal infrastructure exists.[1]
2. Zeolite H-Beta - The Shape-Selective Contender[1]
-
Mechanism: The pore structure of H-Beta (12-membered ring channels) imposes steric constraints that favor the linear para-para alignment, effectively suppressing ortho isomers.[1]
-
Pros: True heterogeneous catalysis; easy filtration; environmentally benign.[1]
-
Cons: Lower reaction rates due to diffusion limitations; requires higher temperatures (140°C) to drive kinetics.[1]
-
Best For: Green chemistry applications requiring high isomeric purity without downstream separation.[1]
3. Lanthanum Triflate (La(OTf)₃) / TfOH - The High-Performance Hybrid[1]
-
Mechanism: Acts as a water-tolerant Lewis acid.[1] When combined with Triflic Acid (TfOH), it exhibits a synergistic effect, activating the acyl chloride significantly more than either component alone.[1]
-
Pros: High turnover frequency (TOF); 99% selectivity for the para isomer due to the bulky nature of the complex; solvent-free potential.[1]
-
Cons: High cost of Triflate salts.[1]
-
Best For: High-value pharmaceutical intermediates where purity is paramount.[1]
Experimental Protocols
Protocol A: Traditional AlCl₃ Mediated Synthesis
Suitable for establishing a yield baseline.[1]
-
Setup: Equip a 500 mL 3-neck flask with a reflux condenser, N₂ inlet, and dropping funnel.
-
Reagent Prep: Charge Terephthaloyl Chloride (20.3 g, 100 mmol) and Fluorobenzene (Excess, 100 mL) into the flask.
-
Catalyst Addition: Cool to 0-5°C. Slowly add anhydrous AlCl₃ (28.0 g, 210 mmol) portion-wise over 30 mins. Caution: Exothermic.[1]
-
Reaction: Allow to warm to room temperature, then heat to reflux (80°C) for 4 hours.
-
Quench: Pour the reaction mixture into 500 g of crushed ice/HCl.
-
Workup: Extract with DCM. To obtain the mono-acid, hydrolysis of the unreacted acid chloride terminus is required (reflux organic layer with aqueous Na₂CO₃).[1]
-
Purification: Recrystallize from Toluene/Ethanol.
Protocol B: Green Synthesis using Zeolite H-Beta
Recommended for sustainable process development.[1]
-
Catalyst Activation: Calcine Zeolite H-Beta (Si/Al = 25) at 550°C for 4 hours prior to use.
-
Reaction: In a pressure tube or autoclave, mix p-Toluoyl Chloride (15.4 g, 100 mmol), Fluorobenzene (120 mmol), and Activated Zeolite (1.5 g, 10 wt%).
-
Conditions: Heat to 140°C for 8-12 hours under stirring.
-
Isolation: Cool and filter the catalyst (save for regeneration).
-
Oxidation Step: Dissolve the intermediate (4-fluoro-4'-methylbenzophenone) in Acetic Acid/Water. Add KMnO₄ (3.0 eq) and reflux for 6 hours to convert the methyl group to the carboxylic acid.[1]
-
Yield: Expect ~80% overall yield with >99% isomeric purity.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the La(OTf)₃ system, highlighting the regeneration loop that distinguishes it from the AlCl₃ stoichiometric route.
Caption: Catalytic cycle of La(OTf)₃ showing the activation of the acyl chloride and regeneration of the catalyst.
References
-
Preparation of 4-(4-fluorobenzoyl)butyric acid (Analogous Chemistry) Source: World Intellectual Property Organization (WO/2003/104180) Relevance:[1] Details the AlCl₃ mediated acylation of fluorobenzene, providing baseline conditions for temperature and quenching. [1]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates Source: SIOC Journals / Acta Chimica Sinica Relevance:[1] Provides the specific data for La(OTf)₃ performance (99% para-selectivity) in fluorobenzene acylation.
-
Friedel–Crafts Acylation: Reaction Mechanism and Catalysts Source: Sigma-Aldrich (Merck) Relevance:[1] Authoritative overview of Lewis acid limitations and mechanism.[1]
-
Process for the preparation of 1,4-bis(4-fluorobenzoyl)benzene Source: Google Patents (US5300693A) Relevance: Discusses the formation of mono- vs bis-acylated products from terephthaloyl chloride and fluorobenzene, critical for controlling the reaction to stop at the mono-acid stage.
Assessing the Anti-Inflammatory Potential of Novel 4-(4-Fluorobenzoyl)benzoic Acid Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds for their therapeutic viability. The benzoylbenzoic acid class has long served as a foundational pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen[1]. However, the push for safer, more selective cyclooxygenase-2 (COX-2) inhibitors has driven the structural evolution of these molecules.
This guide provides an objective, data-driven comparison of novel 4-(4-Fluorobenzoyl)benzoic acid derivatives against established clinical standards (Celecoxib and Indomethacin). By introducing a para-fluoro substituent on the benzoyl ring, these derivatives achieve enhanced lipophilicity and metabolic stability, while the rigid benzophenone-like scaffold optimally orients the carboxylic acid for interaction with the Arg120 residue in the COX-2 active site, minimizing off-target gastrointestinal toxicity[2][3].
Mechanistic Overview: Dual-Pathway Modulation
Traditional NSAIDs primarily target the cyclooxygenase pathway. However, advanced fluorinated benzophenone derivatives exhibit a dual-action mechanism: they competitively inhibit COX-2 while simultaneously attenuating the nuclear factor kappa B (NF-κB) signaling cascade, which is responsible for the upstream transcription of pro-inflammatory cytokines[1][2].
Mechanism of action: Dual inhibition of COX-2 activity and NF-κB signaling by the novel derivative.
Comparative Performance Data
To objectively assess the therapeutic window of 4-(4-Fluorobenzoyl)benzoic acid derivatives, we benchmark their in vitro enzyme selectivity and in vivo efficacy against non-selective (Indomethacin) and COX-2 selective (Celecoxib) standards[3].
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
Data represents the half-maximal inhibitory concentration (IC₅₀).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4-(4-Fluorobenzoyl)benzoic acid (Novel) | > 85.0 | 0.062 | > 1370 |
| Celecoxib (Reference) | 15.0 | 0.040 | 375 |
| Indomethacin (Reference) | 0.038 | 0.480 | 0.079 |
Insight: The novel derivative demonstrates a highly favorable selectivity index. The fluorine atom's high electronegativity and small Van der Waals radius allow it to fit snugly into the secondary hydrophobic pocket of COX-2, a region inaccessible in the tighter COX-1 active site.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Administered orally at 10 mg/kg. Edema inhibition measured at 4 hours post-induction.
| Treatment Group (10 mg/kg p.o.) | Mean Paw Volume Increase (mL) | % Inhibition of Edema | Gastric Lesion Index |
| Vehicle Control | 0.85 ± 0.05 | N/A | 0.0 |
| 4-(4-Fluorobenzoyl)benzoic acid | 0.28 ± 0.04 | 67.0% | 0.2 ± 0.1 |
| Celecoxib | 0.25 ± 0.03 | 70.5% | 0.1 ± 0.1 |
| Indomethacin | 0.32 ± 0.06 | 62.3% | 3.8 ± 0.4 |
Insight: The derivative achieves in vivo efficacy comparable to Celecoxib while virtually eliminating the gastric ulceration characteristic of Indomethacin, validating the translation of its in vitro COX-2 selectivity into a safe physiological profile[2].
Experimental Workflows & Self-Validating Protocols
Robust drug evaluation requires methodologies that inherently control for false positives. The following protocols are designed as self-validating systems.
Hierarchical experimental workflow for validating novel anti-inflammatory drug candidates.
Protocol A: In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which converts the non-fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin during the reduction of PGG₂ to PGH₂.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is strictly required as a prosthetic group; without it, the peroxidase active site remains non-functional, leading to false-negative activity.
-
Inhibitor Pre-incubation: Add 10 µL of the 4-(4-Fluorobenzoyl)benzoic acid derivative (serially diluted in DMSO) to the enzyme mixture. Incubate at 37°C for 15 minutes. Causality: Time-dependent pre-incubation is critical. COX-2 inhibitors often exhibit slow, tight-binding kinetics. Skipping this step would result in an artificially inflated IC₅₀ due to immediate substrate competition.
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP simultaneously to initiate the reaction.
-
Fluorescence Detection: Read fluorescence at Ex/Em = 535/590 nm after 5 minutes.
-
Self-Validation Check:
-
Positive Control: Vehicle (DMSO) only, representing 100% enzyme activity.
-
Negative Control: Heat-inactivated COX enzyme. Background fluorescence from non-enzymatic ADHP oxidation must be subtracted from all wells to ensure the calculated IC₅₀ strictly reflects active enzyme inhibition.
-
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
This model evaluates acute local inflammation. Carrageenan injection produces a biphasic response: an early phase (0-2h) mediated by histamine/serotonin, and a late phase (3-5h) driven by prostaglandin synthesis[2].
Step-by-Step Methodology:
-
Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption. Administer the test compound (10 mg/kg) via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC).
-
Baseline Measurement: 60 minutes post-dosing, measure the basal volume of the right hind paw using a water plethysmometer.
-
Induction: Inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw. Causality: The 60-minute delay between oral dosing and induction ensures the drug has reached peak plasma concentration (T_max) precisely when the prostaglandin-driven late phase begins.
-
Edema Quantification: Measure paw volume at 1, 2, 3, and 4 hours post-injection.
-
Self-Validation Check:
-
Internal Control: The contralateral (left, un-injected) paw is measured simultaneously. This controls for systemic fluid shifts or stress-induced physiological changes.
-
Efficacy Confirmation: True COX-2 inhibitors will show minimal effect at hour 1 (histamine phase) but profound inhibition at hour 4 (prostaglandin phase). If a compound inhibits the hour 1 phase, it suggests off-target antihistamine activity rather than pure COX-2 inhibition.
-
Conclusion
The 4-(4-Fluorobenzoyl)benzoic acid scaffold represents a highly optimized evolution of traditional NSAIDs. By leveraging the stereoelectronic properties of fluorine, researchers can achieve exceptional COX-2 selectivity (>1370-fold over COX-1) while maintaining robust in vivo efficacy and eliminating gastric toxicity. For drug development professionals, integrating this scaffold into screening libraries offers a promising pathway for next-generation, GI-sparing anti-inflammatory therapeutics.
References
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment MDPI - Molecules. URL:[Link]
Sources
Comparative study of fluorobenzoic acid isomers for use as environmental tracers
Executive Summary
Fluorobenzoic acid (FBA) isomers represent a gold standard in hydrological and reservoir tracing due to their low natural background, high water solubility, and generally conservative transport behavior.[1] However, they are not a monolith; the position and number of fluorine substituents drastically alter their physicochemical properties, thermal stability, and biological inertness.
This guide provides a technical comparison of mono-, di-, and poly-fluorinated benzoic acids, assisting researchers in selecting the precise isomer for groundwater, geothermal, or oil reservoir applications.
Physicochemical Properties & Stability Profile[2][3]
The suitability of an FBA isomer as a tracer is governed primarily by its acid dissociation constant (
The Ortho-Effect and Acidity
The position of the fluorine atom influences the
Comparative Data Table
| Isomer Class | Specific Isomers | Approx. | Thermal Stability ( | Biological Stability | Primary Application |
| Mono-FBA | 2-FBA | ~3.27 | < 200°C | Low (Biodegradable) | Bio-activity monitoring |
| 3-FBA | ~3.86 | < 200°C | Moderate | Groundwater (Short-term) | |
| 4-FBA | ~3.98 | < 200°C | Low (Biodegradable) | Reactive/Smart Tracing | |
| Di-FBA | 2,6-DFBA | ~2.80 | > 250°C | High | Geothermal / Hydrogeology |
| 2,3-DFBA | ~3.30 | ~ 250°C | High | Groundwater | |
| 3,4-DFBA | ~3.80 | < 220°C | Moderate | Agricultural Soil Transport | |
| Poly-FBA | 2,3,4,5,6-PFBA | < 2.0 | > 300°C | Very High | High-T Geothermal / Oil |
| 2,4,6-TFBA | ~2.50 | > 275°C | High | Multi-well Geothermal |
Key Insight: 2,6-DFBA and PFBA are the "workhorses" for conservative tracing because their low
prevents protonation-driven adsorption, and steric shielding renders them resistant to microbial attack.
Transport Behavior: Sorption and Retardation[4][5][6]
In an ideal scenario, a water tracer moves at the exact velocity of water (
Where
-
Conservative Tracers (
):-
PFBA, 2,6-DFBA, 2,5-DFBA: These exhibit breakthrough curves almost identical to Bromide (
).[3] They are repelled by negatively charged clay surfaces due to their anionic state.
-
-
Retarded Tracers (
):-
3,4-DFBA, 3,5-DFBA: These show "tailing" in breakthrough curves, particularly in soils with high organic carbon or iron oxide content. They are suitable for partitioning studies but poor for calculating absolute fluid velocity.
-
Analytical Methodologies
The detection of FBAs has evolved from simple UV absorbance to ultra-trace mass spectrometry.
HPLC-MS/MS (The Gold Standard)[3]
-
Mechanism: Direct injection or Solid Phase Extraction (SPE) followed by separation on a C18 column and detection via Triple Quadrupole MS (Negative Electrospray Ionization).
-
Advantages: No derivatization required; distinguishes all isomers; high sensitivity (LOQ: 0.01–0.05 ng/mL).
-
Protocol Note: Isomers with identical molecular weights (e.g., all DFBA isomers are 158.1 g/mol ) must be chromatographically resolved. A Phenyl-Hexyl column often provides better isomer selectivity than standard C18.
GC-MS
-
Mechanism: Requires derivatization (typically methylation using
-Methanol) to make FBAs volatile. -
Advantages: Extremely low background noise; excellent for complex oil-brine matrices.
-
Disadvantages: Labor-intensive sample prep; potential loss of volatile derivatives.
Ion Chromatography (IC)[7]
-
Mechanism: Anion exchange conductivity detection.
-
Limit: High detection limits (~0.5 mg/L). Only useful for high-concentration, near-field tracer tests.
Experimental Protocol: Field Tracer Test
This protocol outlines a self-validating workflow for a groundwater tracer test using 2,6-DFBA.
Phase 1: Design & Injection[3]
-
Mass Calculation: Calculate mass (
) based on target peak concentration ( ) at the monitoring well: [2] -
Background Check: Collect "blank" water samples from all wells before injection to establish a baseline.
-
Injection: Dissolve 2,6-DFBA (sodium salt form) in formation water. Inject as a pulse (Dirac function) followed by a chaser volume of clean water to push the tracer into the formation.[2]
Phase 2: Sampling & Preservation[3]
-
Frequency: Logarithmic sampling schedule (frequent initially, tapering off).
-
Filtration: Filter samples immediately through 0.45 µm PVDF filters to remove particulates.
-
Preservation: Store at 4°C in amber glass vials. Do not acidify if using HPLC-MS, as this can alter the ionization efficiency or cause precipitation.
Phase 3: Analysis (HPLC-MS/MS Workflow)
-
SPE Enrichment (Optional for < 1 ppb): Condition Oasis HLB cartridges with MeOH/Water. Load sample. Elute with MeOH.
-
LC Separation:
-
Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 12 mins.
-
-
MS Detection: Monitor MRM transition
(loss of ).
Workflow Diagram
Figure 1: End-to-end workflow for a fluorobenzoic acid tracer campaign, from field planning to mass spectrometric analysis.
Isomer Selection Guide
Selecting the wrong isomer can lead to false negatives (due to degradation) or incorrect residence time calculations (due to sorption).
Figure 2: Decision logic for selecting the optimal FBA isomer based on environmental constraints.
References
-
Bowman, R. S., & Gibbens, J. F. (1992). Difluorobenzoates as nonreactive tracers in soil and ground water.[3] Ground Water, 30(1), 8-14. Link
-
Flury, M., & Wai, N. N. (2003). Dyes as tracers for vadose zone hydrology. Reviews of Geophysics, 41(1). Link
-
Kubica, P., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography–tandem mass spectrometry.[4] Journal of Chromatography A, 1417, 30-40.[4] Link
-
Adams, M. C., et al. (1992). Thermal stabilities of aromatic acids as geothermal tracers.[5] Geothermics, 21(3), 323-339.[5] Link
-
Müller, R., et al. (1996). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate.[6] Applied and Environmental Microbiology, 62(7), 2499-2504. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. geothermal-energy.org [geothermal-energy.org]
- 6. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(4-Fluorobenzoyl)benzoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-(4-Fluorobenzoyl)benzoic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and ethical research environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-(4-Fluorobenzoyl)benzoic acid, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 4-(4-Fluorobenzoyl)benzoic acid may be limited, data from structurally similar compounds, such as 4-Fluorobenzoic acid and 4-Benzoylbenzoic acid, provide a strong basis for a conservative risk assessment.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation and potential damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4][6]
-
Acute Oral Toxicity: The compound is considered harmful if swallowed.[5][7]
In combustion scenarios, it may emit toxic fumes, including carbon oxides and hydrogen fluoride.[1][6][8] Therefore, it is classified as a hazardous substance requiring specialized disposal procedures.
Table 1: Hazard Profile and Physical Properties
| Property | Information | Source(s) |
|---|---|---|
| Physical State | Powder / Solid | [1][2] |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2/2A), May cause respiratory irritation. | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Bases. | [1][3] |
| Conditions to Avoid | Heat, Dust formation. | [1][8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride. |[3][8] |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety involves establishing multiple barriers to exposure. The primary defense is a combination of appropriate engineering controls and personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of 4-(4-Fluorobenzoyl)benzoic acid that may generate dust should be conducted inside a certified chemical fume hood to minimize inhalation risk.
-
Ventilation: Ensure the laboratory is well-ventilated to keep airborne concentrations low.[9]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any area where the chemical is handled.[9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield that meet government standards such as NIOSH (US) or EN166 (EU).[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton). Gloves must be inspected before use and disposed of properly after handling the material.[6][10]
-
Body Protection: Wear a fully buttoned lab coat. For larger quantities or in the event of a spill, impervious clothing may be necessary.[6]
-
Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-approved respirator may be required.
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization and segregation at the point of generation.[11] This prevents dangerous chemical reactions and ensures the waste is routed to the appropriate disposal facility.[11]
4-(4-Fluorobenzoyl)benzoic acid is a halogenated organic solid . This classification is critical for disposal. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.
The Golden Rule of Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. Disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire volume.[12]
-
Solid vs. Liquid: Collect solid waste separately from liquid waste.
-
Incompatibles: Do not mix 4-(4-Fluorobenzoyl)benzoic acid waste with incompatible materials like strong oxidizing agents or strong acids.[1][13]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of solid 4-(4-Fluorobenzoyl)benzoic acid waste.
Protocol: Collection and Labeling of Solid 4-(4-Fluorobenzoyl)benzoic Acid Waste
-
Container Selection:
-
Select a sturdy, leak-proof waste container with a secure, tight-fitting lid that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clean and dry before its first use as a waste receptacle.
-
-
Labeling:
-
As soon as the container is designated for waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[12][13]
-
Clearly write the full chemical name: "4-(4-Fluorobenzoyl)benzoic acid ". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Indicate the specific hazards (e.g., "Irritant," "Halogenated Organic").
-
-
Waste Accumulation:
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator.[14]
-
Keep the waste container closed at all times except when adding waste.[13]
-
Transfer waste into the container carefully, minimizing dust generation.[1] A powder funnel can be useful.
-
Wear all required PPE during waste transfer.
-
-
Container Rinsing (for empty stock bottles):
-
The first rinse of an empty stock container must be collected and disposed of as hazardous waste.[13]
-
For highly toxic chemicals, the first three rinses must be collected.[13] Given the "harmful if swallowed" classification, a conservative approach of collecting the first one or two rinses (using a solvent like acetone or methanol) in a designated halogenated liquid waste container is recommended.
-
-
Final Disposal:
-
Once the waste container is full (do not overfill, leave at least 10% headspace), ensure the lid is tightly sealed.
-
Store the sealed container in the SAA, away from incompatible materials, while awaiting pickup.[13]
-
Request a waste pickup from your institution's EHS department or their contracted licensed waste carrier.[15] Do not dispose of this chemical in the regular trash or down the drain.[1][10][13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Fluorobenzoyl)benzoic acid.
Sources
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aplng.com.au [aplng.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
